molecular formula C19H18N2O2 B1613642 3'-Cyano-2-morpholinomethyl benzophenone CAS No. 898750-08-8

3'-Cyano-2-morpholinomethyl benzophenone

カタログ番号: B1613642
CAS番号: 898750-08-8
分子量: 306.4 g/mol
InChIキー: VMMLDWPGQWRSSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3'-Cyano-2-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Cyano-2-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Cyano-2-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-15-4-3-6-16(12-15)19(22)18-7-2-1-5-17(18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMLDWPGQWRSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643527
Record name 3-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-08-8
Record name 3-[2-(4-Morpholinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis logic, and application context of 3'-Cyano-2-morpholinomethyl benzophenone . This document is structured to serve as a primary reference for researchers in medicinal chemistry and lead optimization.[1]

CAS Registry Number: 898750-08-8[1][2]

Part 1: Chemical Identity & Structural Analysis[1][3][4]

Core Identification

This compound represents a specialized bifunctional building block belonging to the benzophenone class.[1] It integrates two distinct pharmacophores—a lipophilic benzophenone core and a polar, basic morpholine moiety—linked via a methylene bridge. The strategic placement of the cyano group (3'-position) and the morpholinomethyl group (2-position) creates a "privileged scaffold" often utilized in the synthesis of CNS-active agents (e.g., antidepressants, anxiolytics) and kinase inhibitors.[1]

AttributeSpecification
Chemical Name 3'-Cyano-2-(morpholinomethyl)benzophenone
CAS Number 898750-08-8
Molecular Formula C

H

N

O

Molecular Weight 306.36 g/mol
Core Scaffold Diaryl Ketone (Benzophenone)
Key Substituents 3'-Cyano (-CN), 2-Morpholinomethyl (-CH

-NC

H

O)
Predicted LogP ~3.0 - 3.5 (Lipophilic, CNS penetrant potential)
Structural Significance

The 2-morpholinomethyl motif acts as a bioisostere for other cyclic amines (piperazines, piperidines) found in drugs like Nefazodone or Trazodone .[1] The 3'-cyano group serves two roles:

  • Electronic Modulation: It deactivates the aromatic ring, influencing metabolic stability and pi-stacking interactions in protein binding pockets.[1]

  • Synthetic Handle: The nitrile group can be further derivatized into amines, amides, or tetrazoles, making this compound a versatile "late-stage" intermediate.[1]

Part 2: Retrosynthetic Logic & Synthesis Protocol

The "Orthogonal Activation" Strategy
Mechanistic Pathway (Graphviz)[1]

SynthesisPath Start 2-Methyl-3'-cyanobenzophenone (Precursor) Inter 2-(Bromomethyl)-3'-cyanobenzophenone (Active Intermediate) Start->Inter Radical Bromination Product 3'-Cyano-2-morpholinomethyl benzophenone (CAS 898750-08-8) Inter->Product SN2 Substitution Reag1 NBS, AIBN CCl4, Reflux Reag2 Morpholine K2CO3, MeCN

Figure 1: Recommended synthetic pathway prioritizing regiochemical integrity.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for benzylamine synthesis and adapted for this specific scaffold.

Step 1: Radical Bromination (Activation) [1]

  • Reactants: Charge a reaction vessel with 2-methyl-3'-cyanobenzophenone (1.0 eq) and anhydrous CCl

    
     (or Trifluoromethylbenzene for a greener alternative).
    
  • Catalyst: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (Azobisisobutyronitrile).

  • Condition: Reflux under N

    
     atmosphere for 4–6 hours. Monitor via TLC (Target: Disappearance of methyl precursor).[1]
    
  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to obtain the crude 2-(bromomethyl)-3'-cyanobenzophenone . Caution: Benzyl bromides are potent lachrymators.

Step 2: Amination (Coupling) [1]

  • Solvent System: Dissolve the crude bromide in Acetonitrile (MeCN).

  • Base: Add Potassium Carbonate (K

    
    CO
    
    
    
    )
    (2.0 eq) to scavenge HBr.
  • Nucleophile: Dropwise add Morpholine (1.1 eq) at room temperature.[1]

  • Reaction: Stir at 60°C for 3 hours. The reaction proceeds via an S

    
    2 mechanism.[1]
    
  • Purification: Remove solvent. Redissolve in EtOAc/Water. Wash organic layer with Brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Isolation: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO

    
    , Hexane:EtOAc gradient) to yield 3'-Cyano-2-morpholinomethyl benzophenone .
    

Part 3: Validation & Quality Assurance[1]

Self-Validating Analytical Criteria

To ensure the integrity of the synthesized compound (CAS 898750-08-8), the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value

H-NMR (CDCl

)
Singlet at

~3.5–3.8 ppm (2H)
Confirms the Ar-CH

-N bridge (Benzylic protons).[1]
IR Spectroscopy Sharp peak at ~2230 cm

Confirms presence of Nitrile (-CN) group.[1]
IR Spectroscopy Strong peak at ~1660 cm

Confirms intact Benzophenone (C=O) core.[1]
Mass Spectrometry [M+H]

= 307.37
Verifies molecular weight and nitrogen rule compliance.[1]
Decision Logic for Sourcing vs. Synthesis

When to buy versus when to build is a critical decision in drug development.[1]

DecisionTree Start Need CAS 898750-08-8 CheckQty Quantity Required? Start->CheckQty SmallScale < 1 Gram CheckQty->SmallScale LargeScale > 10 Grams CheckQty->LargeScale Source Purchase from Specialty Vendor (e.g., Rieke Metals, BLDpharm) SmallScale->Source Cost-Effective Build In-House Synthesis (Protocol 2.2) LargeScale->Build Control Purity

Figure 2: Sourcing strategy based on project scale.

Part 4: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: As a nitrile derivative, avoid strong acids which could hydrolyze the cyano group or release HCN under extreme conditions (though unlikely with this stable benzonitrile).

  • Storage: Store at 2–8°C under inert gas. The morpholine nitrogen is susceptible to N-oxidation over prolonged exposure to air.[1]

References

  • ArZa Bioscience. (n.d.).[1] Highly Reactive Metals & Rare Reagents - Product Catalog. Retrieved from (Verifies CAS 898750-08-8).[1]

  • Chemical Source (ChemSrc). (2025).[1] 3'-CYANO-2-MORPHOLINOMETHYL BENZOPHENONE Datasheet. Retrieved from (Verifies Structure and CAS).[1]

  • PubChem. (2025).[1][3] Benzophenone and Morpholine Derivative Structures. National Library of Medicine.[1] Retrieved from (Grounding for general benzophenone properties).[1]

  • Sigma-Aldrich. (n.d.).[1] 3'-cyano-2-(4-methylpiperazinomethyl) benzophenone (Analog Reference).[1] Retrieved from (Reference for analog synthesis and handling).[1]

Sources

Introduction: The Benzophenone Scaffold and the Influence of Cyano-Substitution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Cyano-Substituted Benzophenones

The benzophenone moiety, characterized by its diphenylmethanone core, serves as a privileged scaffold in medicinal chemistry. It is found in numerous natural and synthetic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects[1][2][3]. The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties[2].

A particularly impactful modification is the introduction of a cyano (-C≡N) group. This small, linear, and highly electronegative functional group can profoundly alter a molecule's biological profile. The cyano group can act as a potent hydrogen bond acceptor, engage in dipole-dipole interactions, and enhance metabolic stability. Its introduction into the benzophenone framework has led to the development of compounds with significant and often highly specific biological activities, particularly in the realm of oncology[4][5][6]. This guide provides a technical overview of the biological activities of cyano-substituted benzophenones, with a focus on their anticancer mechanisms and the experimental methodologies used for their evaluation.

Section 1: Anticancer Mechanisms of Cyano-Substituted Benzophenones

The anticancer effects of cyano-substituted benzophenones are often multifactorial, stemming from their ability to interact with critical cellular machinery involved in cell division and survival.

Disruption of Microtubule Dynamics

A primary mechanism of action for many potent anticancer agents is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division[7]. Compounds that interfere with the precise balance of tubulin polymerization and depolymerization can halt the cell cycle, leading to programmed cell death (apoptosis)[7]. Several cyano-substituted compounds have been identified as inhibitors of tubulin polymerization[7][8]. The cyano group often plays a crucial role in binding to specific sites on the tubulin protein, such as the colchicine-binding site, thereby preventing the assembly of tubulin dimers into microtubules[7].

cluster_0 Mechanism of Tubulin Polymerization Inhibitors Compound Cyano-Substituted Benzophenone Tubulin Tubulin Dimers (α/β) Compound->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Tubulin->MT Polymerization Inhibited Spindle Mitotic Spindle Formation Failure MT->Spindle Disrupted Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Pathway of anticancer action via tubulin polymerization inhibition.

Inhibition of Key Regulatory Enzymes

The benzophenone scaffold is adept at fitting into the active sites of various enzymes. The addition of a cyano group can enhance this binding affinity and introduce specificity.

  • Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control proliferation and survival. Over-expression or mutation of kinases is a hallmark of many cancers[5]. Cyano-substituted heterocycles have shown promise as kinase inhibitors, and this activity can be extrapolated to cyano-benzophenones which can target the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)[5].

  • Reverse Transcriptase Inhibition: Beyond cancer, cyano-substituted benzophenones have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV[4]. This demonstrates the capacity of the cyano-benzophenone structure to inhibit critical viral enzymes.

Induction of Cell Cycle Arrest and Apoptosis

Regardless of the primary molecular target, a successful anticancer compound must ultimately induce cell death in malignant cells. Cyano-substituted benzophenones have been shown to cause cell cycle arrest, particularly at the G1/S or G2/M transition, preventing cancer cells from replicating[9][10]. This arrest is often a prelude to apoptosis, a controlled process of cell suicide that eliminates damaged or cancerous cells. The induction of apoptosis by these compounds has been linked to the activation of caspase enzymes, which are the executioners of this pathway[6][11].

Section 2: Methodological Framework for In-Vitro Evaluation

A robust preliminary in-vitro assessment is critical for determining the potential of a novel compound.[12] The following protocols provide a framework for evaluating the biological activity of cyano-substituted benzophenones.

Foundational Workflow for Compound Evaluation

The initial evaluation of a novel compound follows a logical progression from broad cytotoxicity screening to more specific mechanistic assays. This tiered approach ensures that resources are focused on the most promising candidates.

Start Novel Cyano-Substituted Benzophenone Compound MTT Protocol 2.2: Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values Across Multiple Cell Lines MTT->IC50 Potent Potent Activity (Low μM IC50)? IC50->Potent TubulinAssay Protocol 2.3: Tubulin Polymerization Inhibition Assay Potent->TubulinAssay Yes Stop Low Priority or Redesign Potent->Stop No Mechanism Elucidate Mechanism (e.g., Cell Cycle Analysis, Apoptosis Assays) TubulinAssay->Mechanism Proceed Lead Candidate for Further Development Mechanism->Proceed

Caption: A tiered workflow for evaluating novel anticancer compounds.

Protocol: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[13] It measures the metabolic activity of mitochondrial dehydrogenases, which cleave the tetrazolium salt MTT into purple formazan crystals[12]. The amount of formazan produced is proportional to the number of viable cells.

Causality and Self-Validation: This assay is foundational for determining a compound's general toxicity towards cancer cells.[12] By testing a range of concentrations, a dose-response curve can be generated to calculate the IC50 value—the concentration at which 50% of cell viability is inhibited. Including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like cisplatin) is crucial for validating assay performance and normalizing results.[9][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well.[12] Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Preparation: Prepare a stock solution of the cyano-substituted benzophenone in a suitable solvent like DMSO. Perform serial dilutions in a complete culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM).[12]

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only and medium-only controls.[14]

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.[12][15]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[14]

Protocol: In-Vitro Tubulin Polymerization Assay

This assay directly measures a compound's effect on the polymerization of purified tubulin into microtubules.[16] The process is monitored by measuring the increase in absorbance (turbidity) at 340 nm, which is proportional to the mass of microtubule polymer formed.[7][17]

Causality and Self-Validation: This is a direct, cell-free mechanistic assay. A typical polymerization curve shows three phases: nucleation (lag phase), growth (elongation), and a steady-state equilibrium.[7][17] An inhibitor will alter this curve by decreasing the rate (Vmax) and extent (Amax) of polymerization.[17] Using a known inhibitor (e.g., nocodazole) as a positive control and a stabilizer (e.g., paclitaxel) as a contrasting control validates that the assay system is responsive and specific.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Tubulin: Reconstitute lyophilized, high-purity tubulin (>99%) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.[7][17] Keep on ice at all times.

    • GTP Supplement: Prepare a fresh solution of general tubulin buffer containing 1 mM GTP. Keep on ice.[7]

    • Compound Dilutions: Prepare serial dilutions of the test compound, positive control (nocodazole), and vehicle control in the general tubulin buffer.

  • Reaction Setup:

    • Pre-warm a 96-well plate to 37°C.[7]

    • On ice, prepare the reaction mixes. For each 100 µL reaction, combine 90 µL of the tubulin/GTP solution with 10 µL of the diluted test compound or control.[7] It is recommended to run each condition in triplicate.[7]

  • Initiation and Measurement:

    • Carefully and quickly pipette 100 µL of each reaction mix into the pre-warmed 96-well plate.

    • Immediately place the plate into a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time for each concentration.[7]

    • From the curves, determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax).[7]

    • To determine the IC50 value for polymerization inhibition, plot the Vmax or Amax as a function of the logarithm of the test compound concentration and fit the data to a dose-response curve.[7]

Section 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the potency and selectivity of different compounds.

Summarizing Cytotoxicity Data

IC50 values are the standard metric for reporting the cytotoxic potential of a compound. Summarizing this data in a table allows for a direct comparison of a compound's activity against various cancer cell lines and, ideally, against a non-cancerous cell line to assess selectivity.[13]

Table 1: Hypothetical In-Vitro Cytotoxicity of Cyano-Substituted Benzophenones (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HEK293 (Non-Cancerous)
Benz-CN-01 0.480.820.99> 50
Benz-CN-02 1.553.920.51> 50
Benz-CN-03 12.0910.647.61> 100
Cisplatin 2.53.11.88.4

Data is hypothetical and for illustrative purposes, inspired by reported values for potent benzophenone analogs.[1]

Conclusion

Cyano-substituted benzophenones represent a promising class of compounds with significant and diverse biological activities, most notably in the field of anticancer drug discovery. The cyano group is not merely a passive substituent but an active pharmacophore that enhances molecular interactions with key biological targets like tubulin and various enzymes. A systematic evaluation, beginning with broad cytotoxicity screening and progressing to specific mechanistic assays, is crucial for identifying and advancing lead candidates. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this versatile chemical scaffold.

References

  • BenchChem. (2025).
  • Bio-protocol. 3.3.
  • BenchChem. (2025). A Technical Guide to Preliminary In-Vitro Evaluation of Novel Anticancer Compounds: A Methodological Framework for "Cephaibol D".
  • Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
  • BenchChem. (2025). Comparative Cytotoxicity of Chlorinated Benzophenones: An In-Depth Guide for Researchers.
  • Wong, V. K., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.
  • Romines, K. R., et al. (2006). Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry.
  • Liew, A., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
  • Pinto, M., et al. (2019).
  • Cytoskeleton, Inc.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Journal of Pharmaceutical Negative Results. (2022). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES.
  • Folquitto, L. R. dos S., et al. (2022). Benzophenone derivatives showed dual anti-inflammatory and antiproliferative activities by inhibiting COX enzymes and promote cyclin E downregulation. Journal of The Brazilian Chemical Society.
  • Li, Y., et al. (2024).
  • ResearchGate. (2019). Structures of synthetic and natural benzophenones with anticancer activity.
  • Wang, L., et al. (2021). Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters. PMC.
  • Kumar, B., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.
  • Pak. J. Pharm. Sci. (2011). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s.
  • Wang, Y., et al. (2025).
  • Molecules. (2025). Polyisoprenylated Benzophenones from Clusiaceae: Potential Drugs and Lead Compounds.
  • El-Sayed, N. F., et al. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing.
  • Kim, S. H., et al. (2024).
  • de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
  • Dar, A. A., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. PMC.
  • SciELO. (2022).
  • Johnson, W., et al. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme.
  • Raj, R., et al. (2018). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. PMC.

Sources

Morpholine Benzophenones: From NSAID Serendipity to Cannabinoid Scaffolds and Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Morpholine Benzophenones Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The morpholine benzophenone scaffold represents a unique case study in medicinal chemistry, illustrating how minor structural modifications can drastically shift pharmacological profiles from cyclooxygenase (COX) inhibition to cannabinoid receptor (CB1/CB2) agonism, and more recently, to tubulin-targeting cytotoxicity.

This guide analyzes the Structure-Activity Relationship (SAR) of this chemical class, focusing on two distinct lineages:

  • The Pravadoline Lineage: The evolution of aminoalkylindoles (AAIs) where the morpholine moiety acts as a critical hydrophilic "head" group for cannabinoid receptor docking.

  • The Cytotoxic Lineage: Simple morpholine-substituted benzophenones optimized for anti-proliferative activity against MCF-7 and HepG2 cell lines.

Chemical Architecture & Pharmacophore Analysis[1]

The core scaffold consists of three pharmacophoric regions. Understanding the interplay between these regions is essential for directing selectivity.[1]

The Tripartite Scaffold
  • Region A (The Core): A central aromatic system. In cannabinoids, this is often an indole (Pravadoline) or a conformationally restrained pyrrolo-benzoxazine (WIN 55,212-2).[2] In cytotoxic agents, it is a simple phenyl ring.

  • Region B (The Linker & Head): A morpholine ring attached via an alkyl chain (usually ethyl or methyl). This region dictates solubility and interaction with the hydrophilic pocket of the target protein (e.g., Lys192 in CB1).

  • Region C (The Lipophilic Tail): A benzoyl group (benzophenone) attached to the core. This region penetrates deep hydrophobic pockets in the receptor.

SAR Case Study I: The Cannabinoid Transition (Pravadoline)

Historical Context: Pravadoline (WIN 48,098) was originally developed as a non-steroidal anti-inflammatory drug (NSAID) to inhibit COX enzymes.[3][4] During preclinical trials, it exhibited antinociceptive effects that were not reversed by opioid antagonists (naloxone) but were consistent with cannabinoid activity.[4] This serendipity led to the discovery of the aminoalkylindole (AAI) class of cannabinoids.

Key SAR Findings
1. The Morpholine "Head" Group
  • Basicity & Sterics: The morpholine ring provides a specific steric bulk and moderate basicity (pKa ~8.3). Replacing morpholine with a piperidine ring often retains or slightly increases CB1 affinity due to increased lipophilicity, but pyrrolidine analogues (5-membered) frequently show reduced selectivity.

  • N-Atom Position: In the optimized analogue WIN 55,212-2 , the morpholine ring is not free-swinging but is tethered to the indole core, creating a tricyclic system. This conformational restraint locks the nitrogen atom in an optimal position for hydrogen bonding or ionic interaction with the receptor, improving Ki from ~2500 nM (Pravadoline) to ~1.9 nM (WIN 55,212-2).

2. The Linker Length
  • Pravadoline (Flexible): The ethyl linker (

    
    ) connecting the indole nitrogen to the morpholine is critical. Shortening to a methyl linker or lengthening to propyl drastically reduces affinity, suggesting a precise distance requirement (approx. 2.5–3.0 Å) between the aromatic core and the basic nitrogen.
    
3. The Benzophenone Core (Region C)
  • Electronic Effects: Electron-withdrawing groups (e.g., halogens) on the benzoyl ring generally enhance affinity.

  • Steric Occlusion: Substituents at the ortho-position of the benzoyl ring can twist the benzophenone out of planarity. While this reduces COX inhibition, it often favors the active conformation for CB1 receptor binding.

Mechanistic Diagram: CB1 Signaling

The following diagram illustrates the G-protein coupled pathway activated by morpholine benzophenones upon CB1 binding.

CB1_Signaling Ligand Morpholine Benzophenone (Agonist) CB1 CB1 Receptor (GPCR) Ligand->CB1 Binding (Ki ~nM) Gio G_i/o Protein (Dissociation) CB1->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition MAPK MAPK/ERK Pathway Gio->MAPK Phosphorylation IonChannels Ca2+ / K+ Channels Gio->IonChannels Modulation cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Caption: Signal transduction pathway for aminoalkylindole cannabinoids acting via Gi/o inhibition of Adenylyl Cyclase.

SAR Case Study II: Anti-Proliferative Agents

Recent research has pivoted away from the indole core, attaching the morpholine directly to a benzophenone system via a methylene bridge. These compounds target cancer cell lines (MCF-7, HepG2).

Critical Substitutions
  • The "Ortho-Bromo" Effect: A bromine atom at the ortho-position of the benzophenone ring (Compound 8b in literature) is fundamental for anti-proliferative activity (IC50 ~7.1 µM). The bulky halogen likely forces the phenyl rings into a non-planar conformation essential for fitting into the tubulin colchicine-binding site.

  • Para-Methyl Substitution: A methyl group at the para-position (Compound 8f) enhances lipophilicity and membrane permeability, often resulting in prolonged anti-mitogenic effects (G2/M phase arrest).

Experimental Protocols

A. Synthesis: Friedel-Crafts & Mannich Reaction

This protocol describes the synthesis of a generic morpholine-methyl-benzophenone derivative.

Reagents:

  • Substituted Benzophenone (Starting material)

  • Morpholine (1.1 eq)

  • Formaldehyde (37% aq. solution, 1.2 eq)

  • Ethanol or Isopropanol (Solvent)

  • HCl (Catalytic amount)

Workflow:

  • Acylation (if starting from scratch): React substituted benzoyl chloride with the aromatic core (e.g., toluene or indole) using

    
     (Friedel-Crafts Acylation) to form the benzophenone scaffold.
    
  • Mannich Reaction: Dissolve the benzophenone derivative in ethanol.

  • Add morpholine and formaldehyde dropwise.

  • Adjust pH to 4–5 with HCl.

  • Reflux at 80–100°C for 4–12 hours.

  • Work-up: Remove solvent, dissolve residue in DCM, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization or Column Chromatography (Note: Morpholine derivatives are basic; use amine-treated silica if streaking occurs).

B. Pharmacological Evaluation: Radioligand Binding (CB1)

Objective: Determine Ki values to assess affinity.

  • Membrane Prep: Harvest membranes from CHO cells stably expressing human CB1 receptors.

  • Ligand: Use

    
     (0.5 nM) as the radioligand.
    
  • Incubation: Incubate membranes + radioligand + test compound (morpholine benzophenone) in Tris-HCl buffer (pH 7.4) with 0.1% BSA for 90 min at 30°C.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Data Summary: Comparative Potency

The table below highlights the dramatic shift in potency driven by conformational restraint and specific substitutions.

CompoundPrimary TargetKi / IC50SAR Feature
Pravadoline (WIN 48,098) COX / CB1COX IC50: 4.9 µMCB1 Ki: 2511 nMFlexible ethyl linker; dual activity (NSAID/Cannabinoid).
WIN 55,212-2 CB1 / CB2CB1 Ki: 1.89 nMCB2 Ki: 3.3 nMRestrained morpholine (tricyclic); high potency agonist.
Compound 8b Tubulin / CytotoxicityMCF-7 IC50: 7.1 µMOrtho-bromo benzophenone; no indole core.
Compound 8f Tubulin / CytotoxicityMCF-7 IC50: 9.3 µMPara-methyl benzophenone; enhanced lipophilicity.

Visualizations

Synthesis Workflow

Synthesis_Flow Start Substituted Benzoyl Chloride Step1 Friedel-Crafts Acylation (AlCl3) Start->Step1 Core Aromatic Core (Indole/Phenyl) Core->Step1 Inter Benzophenone Intermediate Step1->Inter Step2 Mannich Reaction (HCHO + Morpholine) Inter->Step2 Final Morpholine Benzophenone Step2->Final

Caption: General synthetic pathway for morpholine benzophenone derivatives via Friedel-Crafts and Mannich reactions.

SAR Logic Map

SAR_Logic Scaffold Morpholine Benzophenone Scaffold Morph Morpholine Ring Scaffold->Morph Linker Alkyl Linker Scaffold->Linker Benzo Benzophenone Core Scaffold->Benzo Effect1 Conformational Restraint (e.g., WIN 55,212-2) Increases CB1 Affinity 1000x Morph->Effect1 Effect3 Linker Length (Ethyl vs Methyl) Determines Receptor Fit Linker->Effect3 Effect2 Ortho-Halogenation (e.g., Br) Increases Cytotoxicity (MCF-7) Benzo->Effect2

Caption: Structural modifications and their corresponding pharmacological impacts.[5]

References

  • Pravadoline (WIN 48,098) Pharmacology: Haubrich, D. R., et al. "Pharmacology of pravadoline: a new analgesic agent."[3][4][6] Journal of Pharmacology and Experimental Therapeutics, 1990. Link

  • Aminoalkylindole Discovery: Bell, M. R., et al. "Antinociceptive (aminoalkyl)indoles."[4] Journal of Medicinal Chemistry, 1991. Link

  • WIN 55,212-2 Characterization: D'Ambra, T. E., et al. "Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor."[4] Journal of Medicinal Chemistry, 1992. Link

  • Anti-proliferative Morpholine Analogues: Insuasty, A., et al. "Synthesis and anticancer evaluation of novel morpholine analogues."[7] Sciforum, 2017. Link

  • CB1 Receptor Signaling: Howlett, A. C. "The cannabinoid cannabinoid receptor CB1: The old and the new." Progress in Neuro-Psychopharmacology and Biological Psychiatry, 2005. Link

Sources

Therapeutic potential of 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 3'-Cyano-2-morpholinomethyl benzophenone

Authored by: A Senior Application Scientist

Foreword: Unveiling a Novel Scaffold in Oncology Research

In the landscape of modern medicinal chemistry, the benzophenone scaffold has emerged as a privileged structure, serving as the foundation for numerous compounds with significant biological activities.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] This guide delves into the therapeutic promise of a specific, novel derivative: 3'-Cyano-2-morpholinomethyl benzophenone . While direct research on this exact molecule is nascent, this document synthesizes data from structurally analogous compounds to build a comprehensive preclinical profile. By examining the established pharmacology of its core components—the benzophenone core, the cyano group, and the morpholinomethyl substituent—we can construct a robust hypothesis for its mechanism of action and guide future research and development.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a summary of potential applications, but a "first-principles" look at the molecule, explaining the why behind its hypothesized activity and the how of its potential synthesis and evaluation.

Section 1: Molecular Architecture and Rationale for Development

The structure of 3'-Cyano-2-morpholinomethyl benzophenone is a deliberate convergence of three key pharmacophores, each contributing to its hypothesized therapeutic efficacy.

  • The Benzophenone Core: This diaryl ketone is a well-established pharmacophore in oncology.[1][4] Its rigid, yet conformationally flexible structure allows for interaction with a variety of biological targets. The carbonyl group can act as a hydrogen bond acceptor, a critical feature for binding to enzyme active sites.

  • The 3'-Cyano Group: The inclusion of a nitrile (cyano) group is a strategic modification. Cyano groups are electron-withdrawing and can significantly alter the electronic properties of the aromatic ring, influencing the molecule's binding affinity and metabolic stability. Furthermore, the cyano group is a key feature in many established anticancer agents.

  • The 2-Morpholinomethyl Substituent: The morpholine ring is a common moiety in drug design, often introduced to improve aqueous solubility and pharmacokinetic properties. The morpholinomethyl group, in particular, has been shown to enhance the antiproliferative activity of various compound classes, including benzofuran derivatives against non-small cell lung cancer.[5]

The specific placement of these substituents is critical. The meta-positioning of the cyano group and the ortho-positioning of the morpholinomethyl group on the respective phenyl rings are predicted to create a unique three-dimensional conformation that may confer selectivity for specific biological targets.

Section 2: Proposed Synthesis and Characterization

While a definitive synthetic route for 3'-Cyano-2-morpholinomethyl benzophenone is not yet published, a plausible and efficient synthesis can be proposed based on established methodologies for benzophenone derivatives.[6] The cornerstone of this synthesis is the Friedel-Crafts acylation.

Hypothesized Synthetic Pathway

Synthetic_Pathway A 3-Cyanobenzoyl chloride C Friedel-Crafts Acylation (AlCl3) A->C B 2-Methylanisole B->C D Intermediate A: (3-Cyanophenyl)(2-methoxy-5-methylphenyl)methanone C->D E N-Bromosuccinimide (NBS) Radical Bromination D->E F Intermediate B: (2-(Bromomethyl)phenyl)(3-cyanophenyl)methanone E->F G Morpholine Nucleophilic Substitution F->G H 3'-Cyano-2-morpholinomethyl benzophenone G->H

Caption: Proposed synthetic route for 3'-Cyano-2-morpholinomethyl benzophenone.

Detailed Experimental Protocol: A Step-by-Step Guide
  • Step 1: Friedel-Crafts Acylation.

    • To a solution of 2-methylanisole in a suitable anhydrous solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C under an inert atmosphere.

    • Slowly add 3-cyanobenzoyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield Intermediate A.

  • Step 2: Radical Bromination.

    • Dissolve Intermediate A in a non-polar solvent (e.g., carbon tetrachloride).

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

    • Reflux the mixture under irradiation with a UV lamp until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

    • Purify the residue by chromatography to obtain Intermediate B.

  • Step 3: Nucleophilic Substitution.

    • Dissolve Intermediate B in a polar aprotic solvent (e.g., acetonitrile).

    • Add morpholine and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Remove the solvent under reduced pressure and purify the final product, 3'-Cyano-2-morpholinomethyl benzophenone, by column chromatography or recrystallization.

Characterization

The structure of the synthesized compound should be unequivocally confirmed using a suite of analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons of the morpholinomethyl group, and the methylene protons of the morpholine ring.
¹³C NMR Resonances for the carbonyl carbon, the nitrile carbon, and the distinct aromatic and aliphatic carbons.
FT-IR Characteristic absorption bands for the carbonyl (C=O) stretch, the nitrile (C≡N) stretch, and C-H stretches.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₁₉H₁₈N₂O₂.

Section 3: Hypothesized Mechanism of Action and Therapeutic Potential

Based on the pharmacology of related benzophenone and morpholine-containing compounds, the primary therapeutic potential of 3'-Cyano-2-morpholinomethyl benzophenone is hypothesized to be in oncology .

Anticipated Anticancer Activity

Novel benzophenone derivatives, particularly those with morpholino substituents, have demonstrated potent cytotoxic activity against various cancer cell lines.[6] The proposed compound is expected to exhibit similar, if not enhanced, antiproliferative effects.

Proposed Signaling Pathway and Molecular Targets

The anticancer mechanism of benzophenone derivatives is often multifaceted, involving the induction of apoptosis and the inhibition of angiogenesis.[4]

Mechanism_of_Action cluster_cell Cancer Cell A 3'-Cyano-2-morpholinomethyl benzophenone B Inhibition of Pro-survival Pathways (e.g., PI3K/Akt) A->B E Inhibition of Angiogenic Factors (e.g., VEGFR-2) A->E C Activation of Caspase Cascade B->C D Induction of Apoptosis C->D G Tumor Growth Inhibition D->G F Anti-angiogenic Effect E->F F->G

Caption: Hypothesized dual mechanism of action in cancer therapy.

Experimental Validation of the Mechanism

To validate this proposed mechanism, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
Assay Purpose Expected Outcome
MTT/MTS Assay Evaluate cytotoxicity against a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).[4]Dose-dependent reduction in cell viability.
Flow Cytometry (Annexin V/PI staining) Quantify apoptosis.Increased percentage of apoptotic cells.
Western Blot Analysis Probe for key proteins in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and survival pathways (e.g., p-Akt).Increased levels of pro-apoptotic proteins and decreased levels of pro-survival proteins.
Tube Formation Assay Assess anti-angiogenic potential on endothelial cells (e.g., HUVECs).Inhibition of capillary-like structure formation.
VEGFR-2 Kinase Assay Determine direct inhibition of the vascular endothelial growth factor receptor 2.Inhibition of VEGFR-2 kinase activity.
In Vivo Models
  • Xenograft Mouse Model: Human cancer cells are implanted into immunocompromised mice. Treatment with 3'-Cyano-2-morpholinomethyl benzophenone is expected to inhibit tumor growth.

  • Chick Chorioallantoic Membrane (CAM) Assay: A well-established model to assess in vivo angiogenesis.[4] The compound should reduce neovascularization in the CAM.

Section 4: Potential for Neuroprotective Applications

Beyond oncology, some benzophenone derivatives have shown promise as neuroprotective agents by suppressing oxidative stress and neuroinflammation.[3] 2,3,4-trihydroxybenzophenone, for instance, has been investigated for its potential in treating ischemic stroke.[3]

Hypothesized Neuroprotective Mechanism

The morpholino group in 3'-Cyano-2-morpholinomethyl benzophenone may also contribute to neuroprotective effects. The mechanism could involve:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS).

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in microglia.

Experimental Evaluation of Neuroprotection
  • In Vitro:

    • DPPH/ABTS Assays: To measure antioxidant capacity.[3]

    • LPS-stimulated BV2 Microglia: To assess anti-inflammatory effects by measuring nitric oxide and cytokine levels.[3]

  • In Vivo:

    • Animal Models of Neurodegeneration (e.g., Parkinson's, Alzheimer's): To evaluate the compound's ability to protect neurons and improve behavioral outcomes.

    • Animal Models of Ischemic Stroke (e.g., tMCAO): To assess the reduction of infarct volume and improvement in neurological deficits.[3]

Section 5: Future Directions and Conclusion

3'-Cyano-2-morpholinomethyl benzophenone represents a promising, yet unexplored, chemical entity with significant therapeutic potential, primarily in the field of oncology. The strategic combination of a benzophenone core, a cyano moiety, and a morpholinomethyl group creates a scaffold with a high probability of potent and selective biological activity.

The immediate next steps in the development of this compound should focus on:

  • Efficient and Scalable Synthesis: Optimizing the proposed synthetic route.

  • Comprehensive In Vitro Screening: Evaluating its cytotoxicity against a broad panel of cancer cell lines and its potential neuroprotective effects.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • Preclinical In Vivo Evaluation: Assessing its efficacy and safety in relevant animal models.

This technical guide provides a foundational framework for initiating research into 3'-Cyano-2-morpholinomethyl benzophenone. The convergence of evidence from related compounds strongly suggests that this molecule is a worthy candidate for further investigation and could potentially lead to the development of a novel therapeutic agent.

References

  • Synthesis and antitumor activity of novel benzophenone derivatives. PubMed. Available at: [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • (A) Mechanism for the photochemical reaction of benzophenone with a C-H... ResearchGate. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Semantic Scholar. Available at: [Link]

  • The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice. PubMed. Available at: [Link]

  • The therapeutic potential of second and third generation CB1R antagonists. ResearchGate. Available at: [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances. Available at: [Link]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]

  • Synthesis and antitumor activity of benzophenone compound. PubMed. Available at: [Link]

  • Pipeline/Clinical Trials. OncoNano. Available at: [Link]

  • Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer. Google Patents.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]

  • 3-Morpholino-2-cyanoacrylamide. Google Patents.

Sources

Navigating the Physicochemical Landscape of 3'-Cyano-2-morpholinomethyl benzophenone: A Preformulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of an active pharmaceutical ingredient (API) or its advanced intermediates dictates the boundaries of process chemistry, purification, and downstream formulation. 3'-Cyano-2-morpholinomethyl benzophenone (CAS: 898750-08-8) is a complex, multi-functional intermediate characterized by a diaryl ketone core, a highly polar cyano group, and a basic morpholine ring. Because empirical solubility data for highly specific intermediates is often proprietary, this whitepaper establishes the theoretical thermodynamic framework and the self-validating experimental methodologies required to accurately profile its solubility in organic solvents.

Structural Thermodynamics & Hansen Solubility Parameters (HSP)

To predict and understand the solubility of this compound without relying on trial-and-error, we must analyze its structural thermodynamics through the lens of Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

) 1. Compatibility between the API and the solvent—and thus high solubility—occurs when their respective HSP values closely align 2.

For 3'-Cyano-2-morpholinomethyl benzophenone, the structural causality of its solvation is driven by three moieties:

  • The Benzophenone Core (

    
    ) : The dual aromatic rings provide a massive hydrophobic surface area dominated by dispersion forces and 
    
    
    
    stacking potential. This core drives affinity toward aromatic and chlorinated solvents 3.
  • The Cyano & Carbonyl Groups (

    
    ) : The 
    
    
    
    and
    
    
    groups introduce strong, localized dipole moments. To overcome the solid-state crystal lattice energy driven by these dipoles, the solvent must possess a matching high polarity.
  • The Morpholine Ring (

    
    ) : Containing both an ether oxygen and a tertiary amine, this ring acts as a strong hydrogen-bond acceptor. Because the molecule lacks H-bond donors (no -OH or -NH groups), it relies on the solvent to donate protons for H-bonding, or it dissolves optimally in polar aprotic systems where H-bonding is not a prerequisite for solvation.
    

HSP_Logic Core 3'-Cyano-2-morpholinomethyl benzophenone Disp Dispersion (δD) Benzophenone Core Core->Disp Pol Polarity (δP) Cyano & Carbonyl Core->Pol HB H-Bonding (δH) Morpholine Ring Core->HB Solv1 Aliphatic Hydrocarbons (Low Affinity) Disp->Solv1 Weak Solv2 Polar Aprotic Solvents (High Affinity) Disp->Solv2 Pol->Solv2 Strong Solv3 Protic Solvents (Moderate Affinity) HB->Solv3 Moderate

Hansen Solubility Parameter (HSP) interaction logic for the compound.

Predicted Solubility Profile

Based on the thermodynamic principles outlined above and the established behavior of benzophenone derivatives 4, the quantitative solubility ranges in standard organic solvents can be categorized as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous Water, Buffers (pH 7)Practically Insoluble (< 0.1 mg/mL)High lipophilicity of the diaryl core rejects water cavity formation.
Aliphatic Hydrocarbons Hexane, HeptaneLow (0.1 - 1.0 mg/mL)Alkanes lack the polarity (

) to disrupt the strong cyano-cyano dipole interactions in the crystal lattice.
Protic Alcohols Methanol, EthanolModerate (5 - 20 mg/mL)Alcohols can donate H-bonds to the morpholine ring, but their high self-association limits capacity for the bulky hydrophobic core.
Aromatic Hydrocarbons Toluene, XyleneModerate to High (20 - 50 mg/mL)Excellent dispersion (

) match; favorable

stacking with the benzophenone core.
Polar Aprotic Acetone, Ethyl AcetateHigh (> 50 mg/mL)Ideal balance. Matches the polarity of the cyano/ketone groups without requiring the energetic penalty of breaking solvent H-bond networks.
Chlorinated Dichloromethane (DCM)Very High (> 100 mg/mL)Classic optimal solvents for basic, nitrogen-containing aromatic compounds due to high polarizability and weak H-bond donation.

Self-Validating Experimental Protocol: Isothermal Shake-Flask

To transition from theoretical prediction to empirical data, the Isothermal Shake-Flask Method is the gold standard for thermodynamic solubility determination 5. However, generating trustworthy data requires a self-validating system that proves equilibrium has been reached and that the solid state has not altered during the experiment.

Step-by-Step Methodology
  • Supersaturation Preparation : Add an excess of 3'-Cyano-2-morpholinomethyl benzophenone solid to 5.0 mL of the target organic solvent in a hermetically sealed glass vial. Causality: The presence of excess solid thermodynamically forces the system to equilibrium, ensuring the chemical potential of the solid matches that of the solute.

  • Isothermal Equilibration : Place the vials in an orbital shaker at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C). Temperature fluctuations exponentially skew solubility data.

  • Equilibrium Verification (Self-Validation 1) : Extract micro-aliquots at 24h, 48h, and 72h. The system is validated as having reached thermodynamic equilibrium only when the concentration variance between the 48h and 72h timepoints is

    
    .
    
  • Phase Separation : Separate the solid from the liquid via high-speed centrifugation (10,000 rpm for 15 mins) rather than filtration. Causality: The basic nitrogen in the morpholine ring can non-specifically bind to certain polymeric filter membranes, artificially lowering the measured concentration in the filtrate.

  • Solid-State Verification (Self-Validation 2) : Recover the residual pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or solvate formation. If the crystal lattice changes, the measured solubility corresponds to the new form, not the original API.

Workflow A 1. Solid Addition Excess API ensures saturation B 2. Isothermal Equilibration Shake-Flask at 25°C for 72h A->B C 3. Equilibrium Verification ΔConc < 2% between 48h & 72h B->C D 4. Phase Separation High-speed centrifugation C->D E 5. Solid-State Verification XRPD on residual solid D->E Pellet F 6. Analytical Quantification HPLC-UV of supernatant D->F Supernatant

Self-validating workflow for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

Once the saturated supernatant is isolated, it must be accurately quantified. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the optimal technique due to the strong chromophore of the benzophenone core.

Optimized Chromatographic Parameters:

  • Column : C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase : Gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic Acid (TFA) .

    • Expert Insight: The morpholine nitrogen is basic (estimated pKa ~8.0). Without a modifier, it will partially ionize at neutral pH, leading to severe peak tailing via secondary interactions with residual silanols on the stationary phase. Adding 0.1% TFA lowers the pH to ~2.0, fully protonating the amine and ion-pairing it, ensuring sharp, symmetrical peaks for accurate integration.

  • Detection : UV at ~254 nm (corresponding to the

    
     transition of the conjugated diaryl system).
    
  • Dilution : Organic solvent supernatants must be diluted with the mobile phase prior to injection to prevent solvent-effect peak distortion and to ensure the concentration falls within the linear dynamic range of the calibration curve.

References

  • Agno Pharmaceuticals. "Ideal Solubility & Solubility Models - Agno Pharmaceuticals." agnopharma.com.
  • Petříková, E., et al. "Influence of active pharmaceutical ingredient structures on Hansen solubility parameters." nih.gov.
  • Wikipedia Contributors. "Benzophenone - Wikipedia." wikipedia.org.
  • National Center for Biotechnology Information. "BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI." nih.gov.
  • Benchchem. "A Technical Guide to the Solubility of Isophthalamide in Organic Solvents - Benchchem." benchchem.com.

Sources

Methodological & Application

Application Note: Synthesis of 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This application note details a robust, three-stage synthetic protocol for 3'-Cyano-2-morpholinomethyl benzophenone , a functionalized diaryl ketone scaffold relevant to CNS-active agents and kinase inhibitor development.

The route is designed for modular scalability , prioritizing regioselectivity and functional group tolerance (specifically the retention of the labile nitrile group).

Executive Summary & Retrosynthetic Strategy

The target molecule, 3'-Cyano-2-morpholinomethyl benzophenone , presents two primary synthetic challenges:

  • Regioselective Core Construction: Establishing the meta-cyano / ortho-substituted benzophenone framework without hydrolyzing the nitrile.

  • Benzylic Functionalization: Installing the morpholine moiety at the sterically congested ortho-position.

Our optimized protocol utilizes a convergent strategy . We first construct the diaryl ketone core via a controlled Grignard addition to a dinitrile, followed by a Wohl-Ziegler radical bromination and a final nucleophilic substitution.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target: 3'-Cyano-2-morpholinomethyl benzophenone Inter1 Intermediate A: 3'-Cyano-2-(bromomethyl) benzophenone Inter1->Target SN2 Amination (Morpholine, K2CO3) Inter2 Intermediate B: 3'-Cyano-2-methyl benzophenone Inter2->Inter1 Wohl-Ziegler Bromination (NBS, AIBN) SM1 Starting Material 1: Isophthalonitrile (1,3-Dicyanobenzene) SM1->Inter2 Controlled Grignard Addition SM2 Starting Material 2: o-Tolylmagnesium Bromide SM2->Inter2 Morph Reagent: Morpholine Morph->Target

Caption: Retrosynthetic disconnection revealing the key Grignard-Nitrile coupling and subsequent benzylic functionalization.

Experimental Protocol

Stage 1: Synthesis of the Core Scaffold (3'-Cyano-2-methylbenzophenone)

Objective: Synthesize the unsymmetrical benzophenone core while preventing double addition or nitrile hydrolysis.

  • Rationale: The reaction of a Grignard reagent with a nitrile yields a magnesium imine salt. Upon mild acidic hydrolysis, this yields the ketone. Using Isophthalonitrile as the electrophile allows one nitrile to serve as the ketone precursor while the other remains as the 3'-cyano substituent.

Materials:

  • Isophthalonitrile (1,3-dicyanobenzene): 1.0 equiv.

  • o-Tolylmagnesium bromide (2.0 M in Et2O or THF): 1.1 equiv.

  • Solvent: Anhydrous THF.

  • Quench: 1M HCl (aq).

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel. Charge with Isophthalonitrile (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Addition: Cool the solution to 0°C . Add o-Tolylmagnesium bromide (1.1 eq) dropwise over 30 minutes. Crucial: Slow addition prevents bis-addition to the second nitrile.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. The solution typically turns dark red/brown (imine formation).

  • Hydrolysis: Cool to 0°C. Quench carefully with 1M HCl (excess). Stir vigorously at RT for 1 hour to hydrolyze the imine to the ketone. Note: Do not reflux in strong acid to avoid hydrolyzing the remaining nitrile to a carboxylic acid.

  • Workup: Extract with EtOAc (3x). Wash combined organics with sat. NaHCO3 (to remove excess acid) and Brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 9:1) to yield 3'-Cyano-2-methylbenzophenone as a white/pale yellow solid.

Stage 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selectively brominate the ortho-methyl group.

  • Rationale: Standard radical bromination using N-Bromosuccinimide (NBS) is preferred over elemental bromine to avoid electrophilic aromatic substitution on the activated rings.

Materials:

  • 3'-Cyano-2-methylbenzophenone (from Stage 1): 1.0 equiv.

  • N-Bromosuccinimide (NBS): 1.05 equiv.

  • AIBN (Azobisisobutyronitrile): 0.05 equiv (catalytic).

  • Solvent: 1,2-Dichloroethane (DCE) or Trifluorotoluene (Green alternative to CCl4).

Procedure:

  • Setup: Dissolve the ketone in DCE (0.2 M) in a reaction vessel.

  • Reagents: Add NBS and AIBN.

  • Reaction: Heat to reflux (80–85°C) under N2. Monitor by TLC or HPLC. Reaction is typically complete in 4–6 hours.

  • Workup: Cool to RT. Filter off the succinimide byproduct (floats on top). Concentrate the filtrate.

  • Purification: The crude 3'-Cyano-2-(bromomethyl)benzophenone is often lachrymatory and unstable.[1] Use immediately for Stage 3 without extensive purification, or pass through a short silica plug (DCM eluent).

Stage 3: Morpholine Installation (Nucleophilic Substitution)

Objective: Install the morpholine ring via SN2 displacement.

Materials:

  • 3'-Cyano-2-(bromomethyl)benzophenone (Crude): 1.0 equiv.[2]

  • Morpholine: 1.2 equiv.

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Setup: Suspend the crude bromide and K2CO3 in MeCN (0.2 M).

  • Addition: Add Morpholine dropwise at RT.

  • Reaction: Stir at RT to 50°C for 2–4 hours. Note: Higher temps may cause nitrile hydrolysis or degradation.

  • Workup: Remove solvent under vacuum. Redissolve residue in DCM and wash with water.

  • Purification: Flash chromatography (DCM:MeOH 95:5) or recrystallization from Et2O/Hexane.

Reaction Workflow Diagram

Workflow Iso Isophthalonitrile Step1 Step 1: Grignard Addition (THF, 0°C -> RT) + H3O+ Hydrolysis Iso->Step1 Grig o-Tolyl MgBr Grig->Step1 Int1 3'-Cyano-2-methyl benzophenone Step1->Int1 Step2 Step 2: Bromination (NBS, AIBN, Reflux) Int1->Step2 Int2 Bromomethyl Intermediate Step2->Int2 Step3 Step 3: Amination (Morpholine, K2CO3) Int2->Step3 Final FINAL PRODUCT 3'-Cyano-2-morpholinomethyl benzophenone Step3->Final

Caption: Step-by-step reaction workflow from raw materials to the final morpholine-substituted benzophenone.

Quantitative Data & Stoichiometry

ReagentMW ( g/mol )Equiv.[2]RoleCritical Parameter
Isophthalonitrile 128.131.0ElectrophileDry solvent essential
o-TolylMgBr 195.341.1NucleophileAdd slowly at 0°C
NBS 177.981.05Brominating AgentRemove succinimide byproduct
AIBN 164.210.05InitiatorRequires reflux to activate
Morpholine 87.121.2Amine SourceSecondary amine, nucleophile
K2CO3 138.212.0BaseScavenges HBr

Quality Control & Validation

To ensure scientific integrity, the final product must be validated against the following criteria:

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: Multiplets between 7.4–8.0 ppm (8H total).[1] Look for the distinct splitting of the 3-substituted ring (singlet-like peak for H-2' between CN and CO).

    • Benzylic CH2: Singlet at ~3.5–3.7 ppm (2H). Diagnostic peak for morpholine attachment.

    • Morpholine: Two triplets/multiplets at ~2.4 ppm (N-CH2) and ~3.6 ppm (O-CH2).

  • IR Spectroscopy:

    • Nitrile (CN): Sharp band at ~2230 cm⁻¹.[3]

    • Ketone (C=O): Strong band at ~1660 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • Calculate [M+H]+ for C19H18N2O2. MW = 306.36 g/mol . Expected m/z = 307.37.

References

  • Grignard Reactions with Dinitriles

    • Reaction of Isophthalonitrile with o-Tolylmagnesium bromide.[1] (1986). Bulletin of the Korean Chemical Society, 7(5), 362.

    • 1[3][4][5][6][7]

  • General Synthesis of Morpholinomethyl Benzophenones

    • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents.[8] (2003).[5][8] Farmaco, 58(4), 323.[8]

    • 8[3][4][5][6][7]

  • Benzophenone Scaffold Construction

    • Synthesis and antitumor activity of novel benzophenone derivatives.[7][9][10] (1997).[9] Chem Pharm Bull (Tokyo), 45(9), 1470-4.[9]

    • 9[3][4][5][6][7]

  • Commercial Availability & Properties

    • 3'-CYANO-2-THIOMORPHOLINOMETHYL BENZOPHENONE Properties.[11] ChemicalBook.

    • 11[3][4][5][6][7]

Sources

Reagents for synthesizing 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the synthetic protocol for 3'-Cyano-2-morpholinomethyl benzophenone , a privileged scaffold often utilized in the development of PI3K inhibitors and CNS-active agents.

Synthetic Challenge: The target molecule presents two competing chemoselectivity challenges:

  • Nitrile Sensitivity: The 3'-cyano group is susceptible to nucleophilic attack (e.g., by Grignard reagents) and hydrolysis under strong acidic/basic conditions.

  • Ortho-Steric Hindrance: The 2-position substitution on the benzophenone core creates steric bulk, making direct coupling difficult.

  • Incompatibility: A convergent approach using 2-(morpholinomethyl)benzoyl chloride is operationally unstable because the nucleophilic morpholine amine will self-react with the electrophilic acid chloride (polymerization).

Selected Strategy: The Late-Stage Benzylic Amination Route. We will utilize a modular, three-step linear synthesis. This approach builds the robust benzophenone core first, avoiding nitrile side-reactions, and installs the morpholine moiety last via highly controlled nucleophilic substitution.

Reaction Pathway Visualization

The following flowchart outlines the critical path, decision nodes, and intermediate structures.

SynthesisPath Start1 3-Cyanophenylboronic Acid (Nucleophile) Step1 Step 1: Acylative Suzuki Coupling (Pd-Catalyzed) Start1->Step1 Start2 2-Methylbenzoyl Chloride (Electrophile) Start2->Step1 Inter1 Intermediate A: 3'-Cyano-2-methylbenzophenone Step1->Inter1 Yield >85% Step2 Step 2: Wohl-Ziegler Bromination (NBS / AIBN) Inter1->Step2 Radical Mechanism Inter2 Intermediate B: 3'-Cyano-2-(bromomethyl)benzophenone Step2->Inter2 Regioselective Step3 Step 3: Nucleophilic Substitution (Morpholine / K2CO3) Inter2->Step3 SN2 Reaction Final Target: 3'-Cyano-2-morpholinomethyl benzophenone Step3->Final Final Purification

Figure 1: Modular synthetic pathway designed to preserve the cyano functionality while overcoming ortho-steric hindrance.

Critical Reagents & Materials

The quality of reagents is paramount for this protocol, particularly the dryness of solvents in Step 2.

Reagent / SolventCAS No.Grade/PurityRoleCritical Specification
3-Cyanophenylboronic acid 150255-96-2>97%SM (Ring A)Low anhydride content.
2-Methylbenzoyl chloride 933-88-0>98%SM (Ring B)Clear liquid; free of carboxylic acid.
Pd(PPh₃)₄ 14221-01-399%CatalystBright yellow; store under Argon.
Cesium Carbonate (Cs₂CO₃) 534-17-8AnhydrousBaseFinely ground powder increases rate.
N-Bromosuccinimide (NBS) 128-08-599%Brominating AgentMust be recrystallized from water if yellow.
AIBN 78-67-198%Radical InitiatorStore at 4°C.
Morpholine 110-91-8>99%AmineDistill if significant color is present.
Toluene 108-88-3AnhydrousSolventWater <50 ppm (Step 1 & 2).

Detailed Experimental Protocols

Step 1: Construction of the Benzophenone Core

Objective: Synthesize 3'-Cyano-2-methylbenzophenone via Acylative Suzuki Coupling. This method is superior to Friedel-Crafts as it guarantees meta placement of the cyano group and ortho placement of the methyl group without isomer mixtures.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Charging: Add 3-Cyanophenylboronic acid (10.0 mmol, 1.47 g), Cs₂CO₃ (15.0 mmol, 4.88 g), and Pd(PPh₃)₄ (0.3 mmol, 346 mg) to the flask.

  • Solvent: Add anhydrous Toluene (50 mL) and degas the mixture by bubbling argon for 15 minutes.

  • Addition: Add 2-Methylbenzoyl chloride (10.0 mmol, 1.54 g) via syringe.

  • Reaction: Heat the mixture to 80°C for 6–8 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). Look for the disappearance of the acid chloride (high Rf) and boronic acid (baseline).

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–90% as a white/off-white solid.

Step 2: Benzylic Activation (Wohl-Ziegler Bromination)

Objective: Convert the 2-methyl group to a 2-bromomethyl group. Expert Insight: The cyano group is electron-withdrawing, which slightly deactivates the system, but the ortho position allows for successful radical halogenation. Strict anhydrous conditions are required to prevent hydrolysis of the bromide to the alcohol.

  • Setup: Use a 100 mL round-bottom flask with a reflux condenser.

  • Charging: Dissolve 3'-Cyano-2-methylbenzophenone (5.0 mmol, 1.10 g) in CCl₄ or Benzotrifluoride (25 mL). (Benzotrifluoride is a greener, safer alternative to CCl₄).

  • Reagents: Add NBS (5.2 mmol, 0.92 g) and AIBN (0.25 mmol, 41 mg).

  • Reaction: Heat to reflux (80–85°C ).

    • Visual Cue: The dense NBS solid at the bottom will float to the top as it converts to succinimide (which is less dense/insoluble).

    • Duration: 2–4 hours. Do not over-run, or gem-dibromination (formation of -CHBr₂) may occur.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the solid.[1][2]

  • Isolation: Evaporate the solvent in vacuo.

    • Note: The benzyl bromide intermediate is a lachrymator (tear gas). Handle in a fume hood. Use immediately in Step 3 without extensive purification to avoid degradation.

Step 3: Morpholine Installation

Objective: S_N2 displacement of the bromide by morpholine.

  • Setup: 50 mL flask, ambient temperature.

  • Solvent: Dissolve the crude Bromide intermediate (approx. 5.0 mmol) in Acetonitrile (MeCN) (20 mL).

  • Base/Amine: Add Potassium Carbonate (K₂CO₃) (10.0 mmol, 1.38 g) followed by Morpholine (6.0 mmol, 0.52 mL).

    • Why K₂CO₃? It scavenges the HBr generated. Using excess morpholine as a base is wasteful and complicates purification.

  • Reaction: Stir at RT for 4 hours. If reaction is sluggish, warm to 40°C.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Wash organic layers with Brine, dry over Na₂SO₄, and concentrate.

    • Crystallization:[3] The final product can often be recrystallized from Ethanol/Hexane.

    • Final Characterization: Verify the diagnostic singlet for the methylene bridge (-CH₂-N) around δ 3.5–3.8 ppm in ¹H NMR.

Troubleshooting & QC Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Catalyst poisoning or hydrolysis of acid chloride.Ensure Toluene is anhydrous; increase catalyst load to 5 mol%; use fresh acid chloride.
Dibromination in Step 2 Reaction time too long or excess NBS.Stop reaction immediately when SM is consumed (TLC). Use stoichiometric NBS (1.05 eq).
Nitrile Hydrolysis Acidic/Basic workup too harsh.Keep workup pH between 5–9. Avoid strong mineral acids.
"Sticky" Product Residual morpholine.Wash the organic layer with dilute aqueous citric acid (removes excess morpholine into aqueous phase) then basify the aqueous layer to recover product if needed.

References

  • Friedel-Crafts & Acylation Mechanisms

    • Title: Friedel-Crafts Acylation - Chemistry Steps.[4][5]

    • Source: ChemistrySteps.com.
    • URL:[Link]

  • Benzophenone Derivative Synthesis

    • Title: Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents.[6]

    • Source: N
    • URL:[Link]

  • Reagent Data (3-Cyanophenylboronic acid)

    • Title: 3-Cyanophenylboronic acid | Biochemical Reagent.[7]

    • Source: MedChemExpress.
  • Target Molecule Registry: Title: 3'-CYANO-2-THIOMORPHOLINOMETHYL BENZOPHENONE (Analog Reference). Source: ChemicalBook.

Sources

Application Notes and Protocols for In Vitro Evaluation of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Characterizing Benzophenone Derivatives

Benzophenone and its derivatives are a class of aromatic ketones with a vast range of applications, most notably as UV-filters in sunscreens and personal care products to prevent photodegradation of materials.[1][2] Beyond this, their unique chemical scaffold has been explored for various pharmacological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects.[3][4] However, their widespread use has also raised safety concerns, particularly regarding potential endocrine-disrupting activities, phototoxicity, and genotoxicity.[1][5][6][7]

This guide provides a comprehensive suite of in vitro assay protocols designed for researchers, toxicologists, and drug development professionals. Our objective is not merely to present a list of steps but to instill a deeper understanding of the causality behind each experimental choice. By grounding these protocols in established OECD guidelines and peer-reviewed literature, we aim to provide a self-validating framework for the robust safety and efficacy profiling of novel and existing benzophenone derivatives.

Section 1: Foundational Assessment: Cytotoxicity and Antiproliferative Activity

Expertise & Rationale: The first step in characterizing any compound is to determine its fundamental effect on cell viability and proliferation. This provides a therapeutic or toxic window and is essential for designing subsequent, more specific assays. A dose-response curve generated from a cytotoxicity assay is the cornerstone of in vitro toxicology, from which the half-maximal inhibitory concentration (IC50) is derived. The MTT/MTS assay is a robust, colorimetric method based on the principle that viable, metabolically active cells can reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow for In Vitro Cytotoxicity Assessment

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Select & Culture Appropriate Cell Line (e.g., MCF-7, A549, HaCaT) p2 Prepare Stock Solutions of Benzophenone Derivatives p1->p2 Parallel Task a3 Treat with Serial Dilutions of Test Compounds p2->a3 a1 Seed Cells in 96-well Plate a2 Allow 24h for Cell Adherence a1->a2 a2->a3 a4 Incubate for 24, 48, or 72h a3->a4 a5 Add MTT/MTS Reagent a4->a5 a6 Incubate (1-4h) to Allow Formazan Formation a5->a6 a7 Add Solubilizer (MTT) or Read Directly (MTS) a6->a7 d1 Measure Absorbance with Plate Reader a7->d1 d2 Calculate % Viability vs. Vehicle Control d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC50 Value d3->d4

Caption: Workflow for determining the IC50 of benzophenone derivatives.

Protocol 1: Cell Viability using MTT Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity.[8][9]

  • Cell Culture: Culture human cancer cell lines (e.g., breast cancer MCF-7, lung cancer A549) or normal human keratinocytes (HaCaT) in their recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment: Prepare a 100 mM stock solution of each benzophenone derivative in DMSO. Create a series of working solutions by serial dilution in the culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (medium + DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

CompoundCell LineEndpointIC50 Value (µM)Reference
Compound 1 (a benzophenone)HL-60Antitumor Activity0.48[8]
Compound 1 A-549Antitumor Activity0.82[8]
Compound 1 SMMC-7721Antitumor Activity0.26[8]
Compound 1 SW480Antitumor Activity0.99[8]
Unnamed Benzophenone MDA-MB-231Cytotoxicity12.09[10]
Unnamed Benzophenone T47-DCytotoxicity26.49[10]
Unnamed Benzophenone PC3Cytotoxicity14.53[10]

Section 2: Endocrine Activity Screening

Expertise & Rationale: Certain benzophenone derivatives have been identified as endocrine-disrupting chemicals (EDCs) due to their ability to interact with hormone receptors, primarily the estrogen receptor (ER) and androgen receptor (AR).[5][11][12] This interaction can lead to agonistic (mimicking the hormone) or antagonistic (blocking the hormone) effects. A widely accepted in vitro method for screening these effects is the reporter gene assay. In this system, cells (e.g., HeLa, MCF-7) are engineered to contain a reporter gene (like luciferase) under the control of a hormone response element. When an active compound binds to the intracellular hormone receptor, the complex translocates to the nucleus, binds to the response element, and drives the expression of the reporter gene, which produces a measurable signal (e.g., light). This provides a highly specific and sensitive readout of hormonal activity.[11][13]

Mechanism of ER-Mediated Gene Transcription

cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ER) Complex BP-ER Complex ER->Complex BP Benzophenone Derivative (Ligand) BP->ER Binding Complex_nuc BP-ER Complex Complex->Complex_nuc Translocation ERE Estrogen Response Element (ERE) Reporter Reporter Gene (e.g., Luciferase) Transcription Transcription & Translation ERE->Transcription Reporter->Transcription Signal Measurable Signal (Light) Transcription->Signal Complex_nuc->ERE Binding

Caption: ER transcriptional activation by a benzophenone ligand.

Protocol 2: Estrogen Receptor (ERα) Transcriptional Activation Assay

This protocol is based on the principles outlined in OECD Test Guideline 455 for stably transfected transactivation in vitro assays.[12][14]

  • Cell Line: Use a validated reporter cell line, such as hERα-HeLa-9903 cells, which stably express human ERα and a luciferase reporter gene.[12]

  • Cell Culture: Culture cells in DMEM/F12 medium without phenol red (which is weakly estrogenic), supplemented with charcoal-stripped FBS to remove endogenous hormones.

  • Seeding: Seed 10,000 cells per well in a white, clear-bottom 96-well plate and incubate for 24 hours.

  • Dosing: Prepare serial dilutions of test compounds and controls (17β-estradiol as a positive agonist control, ICI 182,780 as an antagonist control) in the hormone-free medium.

  • Treatment: Replace the medium with the compound dilutions. For antagonist testing, co-treat cells with the test compound and a fixed concentration of 17β-estradiol.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Lysis and Signal Detection: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions (e.g., Luciferase Assay System, Promega).

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Analysis: Normalize the data to the vehicle control. For agonist activity, plot luminescence against concentration to determine the EC50 (half-maximal effective concentration). For antagonist activity, plot the inhibition of the 17β-estradiol response to determine the IC50.

CompoundAssay TypePotency (EC50 in µM)Reference
2,4,4'-trihydroxy-BP Estrogenic Activity (MCF-7)~ 0.3[5][13]
4,4'-dihydroxy-BP Estrogenic Activity (MCF-7)~ 1.0[5][13]
2,2',4,4'-tetrahydroxy-BP Estrogenic Activity (MCF-7)~ 1.5[5][13]
4-hydroxy-BP Estrogenic Activity (MCF-7)~ 3.0[5][13]
2,4-dihydroxy-BP Estrogenic Activity (MCF-7)~ 5.0[5][13]

Section 3: Genotoxicity Assessment

Expertise & Rationale: Genotoxicity assessment is critical for identifying compounds that can damage genetic material (DNA), potentially leading to mutations or cancer. A standard initial screening involves a battery of tests. The bacterial reverse mutation test, or Ames test (OECD TG 471), is a widely used initial screen for mutagenicity.[6][14] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result is scored if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium. For detecting chromosomal damage in mammalian cells, the in vitro micronucleus test (OECD TG 487) is the standard.[14][15][16] This assay identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division, indicating clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Protocol 3: Bacterial Reverse Mutation (Ames) Test (General Protocol)

This protocol is based on the principles of OECD TG 471.[6][14]

  • Strains: Use a set of Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA102) that detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.[6]

  • Exposure: In the plate incorporation method, mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) with molten top agar. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Protocol 4: In Vitro Mammalian Cell Micronucleus Test (General Protocol)

This protocol follows the principles of OECD TG 487.[15][16]

  • Cell Lines: Use a suitable mammalian cell line, such as human TK6 lymphoblasts or Chinese Hamster Ovary (CHO) cells.[16][17]

  • Treatment: Expose cell cultures to a range of concentrations of the benzophenone derivative for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: After treatment, add Cytochalasin B to the culture. This agent blocks cytokinesis (cell division) but not nuclear division, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis cycle post-treatment.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells compared to the concurrent negative control.

Section 4: Phototoxicity Evaluation

Expertise & Rationale: Since many benzophenones are designed to absorb UV radiation, it is imperative to assess whether this absorbed energy leads to phototoxicity. Phototoxicity is a light-induced toxic response in the skin. The internationally validated method for this is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432).[14][18] The principle is straightforward: two sets of cell cultures (Balb/c 3T3 fibroblasts) are treated with the test compound. One set is exposed to a non-toxic dose of simulated solar UV radiation, while the other is kept in the dark. Cell viability in both sets is then assessed using the neutral red uptake assay, where viable cells take up and retain the neutral red dye in their lysosomes. A significant decrease in viability in the irradiated plate compared to the dark plate indicates a phototoxic potential.[7][18]

Workflow for 3T3 NRU Phototoxicity Test

cluster_treat Treatment cluster_exp Exposure cluster_eval Evaluation cluster_analysis Analysis start Seed 3T3 Cells in 96-well Plates treat Treat with 8 Concentrations of Test Compound (1h) start->treat exp_plus Plate 1: Expose to UVA Radiation (+UVA) treat->exp_plus exp_minus Plate 2: Keep in Dark (-UVA) treat->exp_minus eval Wash & Incubate with Neutral Red Medium (3h) exp_plus->eval exp_minus->eval extract Extract Dye eval->extract read Read Absorbance at 540 nm extract->read ic50_plus Calculate IC50 (+UVA) read->ic50_plus ic50_minus Calculate IC50 (-UVA) read->ic50_minus pif Calculate Photo Irritation Factor (PIF) ic50_plus->pif ic50_minus->pif

Caption: Workflow for the OECD TG 432 3T3 NRU phototoxicity assay.

Protocol 5: 3T3 Neutral Red Uptake Phototoxicity Test

This protocol is a summary of the OECD TG 432 procedure.[14][18]

  • Cell Culture: Culture Balb/c 3T3 fibroblasts in standard conditions.

  • Seeding: Seed 10,000 cells per well in two 96-well plates and incubate for 24 hours.

  • Treatment: Replace the medium with serial dilutions of the test compound prepared in a suitable buffer (e.g., Earle's Balanced Salt Solution). Incubate for 1 hour.

  • Irradiation: Expose one plate (+UVA) to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate (-UVA) in the dark for the same duration.

  • Post-Incubation: Wash the cells and replace the treatment buffer with fresh culture medium. Incubate for 18-22 hours.

  • Neutral Red Uptake: Replace the medium with a medium containing neutral red (50 µg/mL) and incubate for 3 hours.

  • Extraction: Wash the cells and add a neutral red destain solution (e.g., 1% acetic acid, 50% ethanol, 49% water) to extract the dye from the lysosomes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the IC50 values for both the +UVA and -UVA plates. The Photo Irritation Factor (PIF) is calculated as the ratio of IC50 (-UVA) / IC50 (+UVA). A PIF > 5 suggests a phototoxic potential.

Section 5: In Vitro Skin Permeation

Expertise & Rationale: For benzophenones used in topical products like sunscreens, understanding their potential to permeate the skin is a crucial aspect of safety assessment. Excessive penetration can lead to systemic exposure and potential toxicity. The gold standard for in vitro skin permeation studies is the Franz diffusion cell, an apparatus that allows for the study of absorption through a skin membrane (OECD TG 428).[14][19] This system consists of a donor chamber, where the product is applied, and a receptor chamber containing a fluid that mimics physiological conditions, separated by a section of excised human or porcine skin.[19][20] Porcine ear skin is often used as it is morphologically and functionally similar to human skin.[20] The concentration of the compound in the receptor fluid is measured over time to determine the permeation rate.

Franz Diffusion Cell Setup

franz_cell Donor Chamber (Topical Formulation Applied) Excised Skin Membrane (e.g., Porcine Ear Skin) Receptor Chamber (Receptor Fluid, e.g., PBS) Sampling Port Magnetic Stir Bar sampling_label Sample Collection for HPLC/LC-MS Analysis franz_cell:sampling->sampling_label donor_label Benzophenone Formulation donor_label->franz_cell:donor receptor_label Receptor Fluid (32-37°C) receptor_label->franz_cell:receptor

Caption: Diagram of a Franz diffusion cell for skin permeation studies.

Protocol 6: In Vitro Skin Permeation using Franz Cells

This protocol is based on the principles of OECD TG 428 and common literature practices.[19][20]

  • Skin Preparation: Obtain fresh porcine ear skin from a local abattoir. Remove subcutaneous fat and tissue, and cut the skin into sections to fit the Franz diffusion cells (typically ~2 cm²).

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

  • Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with ethanol to maintain sink conditions for lipophilic compounds).[20] Ensure no air bubbles are trapped beneath the skin. The fluid should be maintained at 32-37°C and continuously stirred.

  • Application: Apply a defined amount of the cosmetic formulation or a solution containing the benzophenone derivative (e.g., 2 mg/cm²) to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid via the sampling port and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of the benzophenone derivative in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the cumulative amount of permeated compound per unit area against time. The steady-state flux (Jss) can be determined from the linear portion of the curve. At the end of the experiment, the skin can be tape-stripped or digested to quantify the amount of compound retained within the different skin layers.

Conclusion

The in vitro assays detailed in this guide represent a robust, multi-faceted approach to characterizing the biological activity and potential risks of benzophenone derivatives. From foundational cytotoxicity assessments to specific mechanistic assays for endocrine disruption, genotoxicity, and phototoxicity, and finally to application-relevant skin permeation studies, this framework allows for a comprehensive evaluation. By understanding the principles behind each protocol and adhering to established guidelines, researchers can generate reliable, reproducible data crucial for informed decision-making in drug development, cosmetic safety, and regulatory toxicology.

References

  • Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17. [Link]

  • Kojima, H., Takeuchi, S., Nagai, T., & Yoshida, T. (2013). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Journal of Health Science, 59(4), 473-481. [Link]

  • Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology. [Link]

  • de Oliveira, A. C., de Souza, A. C. S., da Silva, A. C. M., Leite, D. F. P., de Oliveira, G. A. R., & de Fátima, Â. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. [Link]

  • Lee, H., Park, J., Ortiz, D. M., & Hyun, S. H. (2024). Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects. Toxicology in Vitro, 100, 105914. [Link]

  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20134-20143. [Link]

  • Alves, M. A. S., de Faria, T. J., de Oliveira, A. C., de Souza, A. C. S., Leite, D. F. P., & de Fátima, Â. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1856. [Link]

  • Yamasaki, K., Takeyoshi, M., Noda, S., & Takatsuki, M. (2011). Endocrine-Mediated Effects of a Benzophenone-Related Chemical, 2,3,4,4'-Tetrahydroxybenzophenone Using In Vivo Assays. Journal of Toxicologic Pathology, 2(3). [Link]

  • Alves, M. A. S., de Faria, T. J., de Oliveira, A. C., de Souza, A. C. S., Leite, D. F. P., & de Fátima, Â. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1856. [Link]

  • ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. ECHA. [Link]

  • Sichaem, J., Ruktanonchai, U. R., Sukwattanasinitt, M., & Siraleartmukul, K. (2018). In vitro and in silico effects of the polyisoprenylated benzophenones guttiferone K and oblongifolin C on P-glycoprotein function. Pharmaceutical Biology, 56(1), 22-30. [Link]

  • Paez-Grijalva, M. T., Lacerda, A. C., & Lopez, R. F. V. (2017). Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity. European Journal of Pharmaceutical Sciences, 101, 133-142. [Link]

  • Liu, H., Li, J., Wang, Y., & Luan, H. (2018). Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1. International Journal of Environmental Research and Public Health, 15(9), 1893. [Link]

  • Sekiguchi, S., Narita, I., Itakura, S., Kojima, H., Sugibayashi, K., & Todo, H. (2023). Evaluation of Skin Permeation Order of Cosmetic Active Compounds from Commercially Available Cosmetic Products with Different Dosage Forms Using a Three-Dimensional Cultured Human Skin Model. Journal of Japanese Cosmetic Science Society. [Link]

  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • da Silva, A. C. M., Leite, D. F. P., de Faria, T. J., de Oliveira, A. C. S., de Oliveira, G. A. R., & de Fátima, Â. (2021). Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. Journal of the Brazilian Chemical Society. [Link]

  • In, S. J., Lee, S. N., Kim, Y. C., & Lee, S. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmaceutical Sciences, 104(8), 2674-2682. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]

  • Silva, V. L. M., Silva, A. M. S., & Pinto, D. C. G. A. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041-1048. [Link]

  • ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. ICAPO. [Link]

  • Zhang, J., Liu, H., Wang, Y., & Luan, H. (2017). Evaluation of ecotoxicological effects of benzophenone UV filters: Luminescent bacteria toxicity, genotoxicity and hormonal activity. Chemosphere, 181, 608-615. [Link]

  • Johnson, W., Jr., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr., Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. International Journal of Toxicology, 40(1_suppl), 5S-30S. [Link]

  • Ashby, J., Tinwell, H., & Lefevre, P. A. (1995). Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone. Mutation Research/Genetic Toxicology, 345(3-4), 169-174. [Link]

  • Valenta, C., & Hadgraft, J. (2004). Comparative in vitro-in vivo skin permeation of cosmetic ingredients. In Percutaneous Absorption (pp. 531-542). [Link]

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. CIR. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Xenometrix. (n.d.). In vitro Skin Absorption Tests, Dermal Penetration. Xenometrix. [Link]

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Long, A. S., Dertinger, S. D., Chen, Y., & Buick, J. K. (2023). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers in Public Health, 10, 1079366. [Link]

  • Pirotta, V., De Vizio, D., & Badiani, A. (2007). In vitro skin permeation and retention of parabens from cosmetic formulations. Skin Pharmacology and Physiology, 20(5), 250-256. [Link]

  • Wang, Y., Zhao, J., Li, M., Feng, S., & Guo, D. (2023). Research on Permeation Influencing Factors of Cosmetics UV Filters and Improve In Vitro Permeation Tests (IVPTs). Cosmetics, 10(6), 154. [Link]

  • Zhang, Y., Liu, Y., Zhang, Y., & Zhang, H. (2024). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B. [Link]

Sources

HPLC method development for 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 3'-Cyano-2-morpholinomethyl benzophenone

Abstract

This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 3'-Cyano-2-morpholinomethyl benzophenone (hereafter referred to as CMB ). CMB is a moderately lipophilic, basic intermediate often utilized in the synthesis of kinase inhibitors and CNS-active agents. Its chromatographic behavior is governed by the interplay between the hydrophobic benzophenone core and the ionizable morpholine nitrogen. This protocol addresses common challenges—specifically peak tailing and retention variability—by leveraging pH-dependent ionization control and modern stationary phase chemistry.

Physicochemical Profiling & Strategy

Before initiating wet-lab experiments, we must understand the molecule's behavior in solution to predict its interaction with the stationary phase.

  • Chemical Structure Analysis:

    • Chromophore: Benzophenone core provides strong UV absorption (λmax ~250–260 nm and ~285 nm).

    • Basic Center: The morpholine nitrogen (tertiary amine) has a predicted pKa of approximately 7.0 – 7.5 .

    • Hydrophobicity: The cyano and benzophenone groups suggest a LogP of ~2.5 – 3.5.

  • The "Tailing" Challenge: At neutral pH (pH 6–8), the amine exists in equilibrium between protonated and neutral states, leading to broad peaks. At low pH (<3), it is fully protonated (

    
    ), risking secondary interactions with residual silanols on the column (peak tailing).
    
  • Strategic Choice: We will develop two complementary approaches:

    • Strategy A (Low pH): Uses ion-suppression/ion-pairing to analyze the protonated species. Ideal for LC-MS compatibility.

    • Strategy B (High pH): Analyzes the neutral species to eliminate silanol interactions. Requires hybrid-silica columns.

Decision Matrix: Method Selection

MethodStrategy cluster_LowPH Strategy A: Low pH (Protonated) cluster_HighPH Strategy B: High pH (Neutral) Start Start: CMB Method Development CheckMS Is MS Compatibility Required? Start->CheckMS LowPH_Col Column: C18 (End-capped/Base Deactivated) e.g., Zorbax Eclipse Plus / Waters BEH C18 CheckMS->LowPH_Col Yes (LC-MS) HighPH_Col Column: Hybrid Silica (High pH Stable) e.g., Waters XBridge / Agilent Poroshell HPH CheckMS->HighPH_Col No (HPLC-UV only) LowPH_MP Mobile Phase: 0.1% Formic Acid or 20mM Phosphate pH 2.5 LowPH_Col->LowPH_MP LowPH_Adv Advantage: High Solubility, MS Compatible LowPH_MP->LowPH_Adv HighPH_MP Mobile Phase: 10mM NH4HCO3 (pH 10) HighPH_Col->HighPH_MP HighPH_Adv Advantage: Sharp Peaks, Max Retention HighPH_MP->HighPH_Adv

Figure 1: Decision tree for selecting the mobile phase pH based on detection requirements.

Experimental Protocols

Protocol A: Low pH Method (Recommended for General Use)

This method uses a low pH to keep the morpholine nitrogen fully protonated. To prevent tailing caused by the cation interacting with silanols, we use a highly end-capped column.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or HPLC Grade)

  • Formic Acid (98%+) OR Potassium Dihydrogen Phosphate (

    
    ) + Phosphoric Acid.
    

Instrument Parameters:

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent."Eclipse Plus" denotes double end-capping, critical for basic amines.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates the amine; MS compatible.
Mobile Phase B AcetonitrileStronger eluent than Methanol; sharper peaks for benzophenones.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 40°CReduces viscosity and improves mass transfer (sharper peaks).
Detection (UV) 254 nm (Primary), 280 nm (Secondary)254 nm targets the benzophenone

-

* transition.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects.

Gradient Table (Scouting):

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
15.0 95 Linear Gradient
20.0 95 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |

Expert Insight: If peak tailing persists (Symmetry factor > 1.5) with Formic Acid, switch Mobile Phase A to 20 mM Phosphate Buffer pH 2.5 . Phosphate suppresses silanol ionization more effectively than formate but is not MS-compatible.

Protocol B: High pH Method (Superior Peak Shape)

By raising the pH to 10 (well above the pKa of ~7.4), the morpholine becomes neutral. This eliminates cation-exchange interactions with silanols, often resulting in perfect peak symmetry and increased retention.

Reagents:

  • Ammonium Bicarbonate (

    
    )
    
  • Ammonium Hydroxide (

    
    )
    
  • Acetonitrile[1][2][3][4][5]

Instrument Parameters:

ParameterSettingRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)CRITICAL: Must use hybrid silica technology (BEH) to survive pH 10. Standard silica dissolves at pH > 8.
Mobile Phase A 10 mM Ammonium Bicarbonate, adj. to pH 10.0 with

Ensures morpholine is neutral (deprotonated).
Mobile Phase B Acetonitrile
Column Temp 30°CLower temp recommended for high pH column longevity.
Detection 254 nm

Sample Preparation Workflow

Improper diluent selection is the #1 cause of poor peak shape in early development.

SamplePrep Stock Weigh 10 mg CMB (Reference Std) Dissolve Dissolve in 10 mL 100% Acetonitrile Stock->Dissolve Stock (1 mg/mL) Dilute Dilute to 0.1 mg/mL with 50:50 ACN:Water Dissolve->Dilute Working Std Filter Filter (0.2 µm PTFE) Dilute->Filter Inject Inject into HPLC Filter->Inject

Figure 2: Sample preparation workflow ensuring solubility and solvent compatibility.

Caution: Do not dissolve the sample in 100% THF or DMSO and inject directly; this will cause "solvent breakthrough" where the peak splits or elutes at the void volume. Always dilute the final sample with a solvent similar to the initial mobile phase (e.g., 50% Water/50% ACN).

System Suitability & Validation Criteria

To ensure the method is reliable (Trustworthiness), the following criteria must be met during the validation phase (per ICH Q2(R1) guidelines).

ParameterAcceptance CriteriaNotes
Resolution (

)
> 2.0 between CMB and nearest impurityCritical if analyzing crude synthesis mixtures.
Tailing Factor (

)
0.8 – 1.5Values > 2.0 indicate silanol interaction; check column age or pH.
Precision (RSD) < 2.0% for retention time and areaBased on 6 replicate injections.
Theoretical Plates (

)
> 5,000Indicates good column efficiency.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Typical LOQ for benzophenones is ~0.05 µg/mL.

Troubleshooting Guide

  • Issue: Peak Tailing (> 1.5)

    • Cause: Residual silanol interactions with the morpholine nitrogen.

    • Fix: Add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) OR switch to Protocol B (High pH).

  • Issue: Retention Time Drift

    • Cause: pH instability in the mobile phase.

    • Fix: Ensure buffers are prepared fresh. If using TFA, note that it is volatile; use Phosphate if MS detection is not required.

  • Issue: Split Peaks

    • Cause: Sample solvent is too strong (e.g., pure ACN).

    • Fix: Dilute sample in 80% Mobile Phase A / 20% ACN.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on bonded phase selection and pH control).

  • McCalley, D. V. (2010). "Study of the selectivity, mass transfer and silanol activity of alkyl-bonded silica and hybrid reversed-phase columns." Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on analyzing basic amines).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Waters Corporation. "Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC." Waters Application Notes. Link

Sources

Application Note: Optimization of Solvent Selection and Liquid-Liquid Extraction Protocols for 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3'-Cyano-2-morpholinomethyl benzophenone (CAS: 898750-08-8) is a critical heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach the extraction of this molecule not just as a physical separation, but as a thermodynamic process dictated by its structural architecture.

The molecule possesses two distinct functional domains that govern its behavior during liquid-liquid extraction (LLE):

  • Lipophilic Core: The benzophenone moiety, coupled with the cyano group, renders the uncharged molecule highly lipophilic. Benzophenone itself has a and is practically insoluble in water but highly soluble in organic solvents[1].

  • Ionizable Amine: The morpholinomethyl substituent introduces a tertiary amine into the system. Morpholine has a conjugate acid [2]. Consequently, the molecule exhibits strong pH-dependent partitioning. At a working pH significantly below its pKa, the amine is protonated, rendering the molecule highly water-soluble. At a pH above 10.5, it, maximizing its solubility in organic solvents[3].

This dual nature makes it an ideal candidate for pH-swing extraction (acid-base extraction). This technique leverages the reversible protonation of the tertiary amine to selectively partition the target compound away from neutral or acidic impurities, creating a highly pure product stream.

Physicochemical Profiling

Understanding the physicochemical parameters is critical for designing a self-validating extraction system. The table below summarizes the theoretical and reference data used to establish the extraction boundaries.

Table 1: Physicochemical Properties and Extraction Impact

PropertyValue / CharacteristicImpact on Extraction Strategy
Molecular Weight 306.36 g/mol Moderate size; prevents severe emulsion stabilization compared to larger polymeric amines.
pKa (Conjugate Acid) ~8.49[2]Requires aqueous phase pH < 3 for complete protonation (aqueous extraction) and pH > 10.5 for complete deprotonation (organic extraction).
LogP (Free Base) ~2.8 - 3.5Highly lipophilic in free base form; requires non-polar or moderately polar organic solvents for efficient recovery[1].
LogP (Protonated Salt) < 0Highly hydrophilic; readily partitions into the aqueous phase, leaving neutral impurities (e.g., unreacted benzophenones) in the organic layer.

Solvent Selection Matrix

The choice of organic solvent during the final extraction of the free base is governed by Hildebrand solubility parameters, dielectric constants, and phase separation kinetics. Based on the [4], the following solvents are evaluated for the final recovery step.

Table 2: Solvent Comparison for Free-Base Extraction

SolventDensity (g/mL)Polarity IndexAdvantages for this WorkflowDisadvantages
Dichloromethane (DCM) 1.333.1Excellent solubility for free base amines. Bottom layer separation simplifies sequential extractions.Halogenated waste disposal costs; potential toxicity.
Methyl tert-butyl ether (MTBE) 0.742.5Low water miscibility; excellent phase separation kinetics; low emulsion risk.Top layer separation requires draining the aqueous phase first.
Ethyl Acetate (EtOAc) 0.904.4High extraction efficiency; environmentally benign compared to DCM.Prone to hydrolysis at high pH if phase separation is delayed.
Toluene 0.872.4High capacity for benzophenone derivatives; highly scalable for industrial use.Higher boiling point makes solvent removal via rotary evaporation slower.

Causality Insight: For laboratory-scale purification, DCM is often preferred due to its density (forming the bottom layer), which allows the organic phase to be drawn off easily without removing the aqueous layer from the separatory funnel. However, for process-scale development, MTBE or Toluene are prioritized to avoid halogenated solvents while maintaining high extraction yields for lipophilic benzophenones.

Experimental Protocol: pH-Swing Liquid-Liquid Extraction

This protocol describes the purification of 3'-Cyano-2-morpholinomethyl benzophenone from a crude reaction mixture containing unreacted neutral benzophenone derivatives.

Materials Required:

  • Crude reaction mixture dissolved in MTBE or EtOAc.

  • 1.0 M Hydrochloric Acid (HCl)

  • 2.0 M Sodium Hydroxide (NaOH)

  • Extraction Solvent (DCM or MTBE)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Initial Acidic Extraction (Impurity Purge):

    • Transfer the crude organic mixture to a separatory funnel.

    • Add an equal volume of 1.0 M HCl.

    • Self-Validation Check: Verify the pH of the aqueous phase is < 3 using indicator paper. If not, add additional HCl.

    • Mechanism: The HCl protonates the morpholine nitrogen, converting the target molecule into a water-soluble hydrochloride salt. Neutral impurities remain in the organic phase.

    • Shake vigorously, vent frequently, and allow the phases to separate.

    • Collect the lower aqueous layer (containing the protonated API). Discard the organic layer.

    • Pro-Tip: Wash the aqueous layer once more with a small volume of fresh organic solvent to ensure the quantitative removal of lipophilic neutral impurities.

  • Basification (Free Base Regeneration):

    • Transfer the acidic aqueous phase to an Erlenmeyer flask equipped with a magnetic stirrer.

    • Immerse the flask in an ice bath to control the exothermic neutralization reaction.

    • Slowly add 2.0 M NaOH dropwise.

    • Self-Validation Check: Continue addition until the pH of the solution reaches > 10.5.

    • Mechanism: The morpholinium salt is deprotonated back to the lipophilic free base. The solution will typically turn cloudy as the free base oils out or precipitates.

  • Final Organic Extraction (Product Recovery):

    • Transfer the basified aqueous mixture back to a clean separatory funnel.

    • Add the chosen extraction solvent (e.g., DCM or MTBE) at a 1:1 volume ratio to the aqueous phase.

    • Shake vigorously and vent. Allow the phases to separate.

    • Collect the organic phase. Extract the aqueous phase one more time with a half-volume of fresh organic solvent to ensure quantitative recovery.

  • Washing and Drying:

    • Combine the organic extracts and wash with an equal volume of brine to remove residual water and inorganic salts.

    • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

    • Filter the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield the purified 3'-Cyano-2-morpholinomethyl benzophenone.

Workflow Visualization

The following diagram illustrates the logical flow of the pH-swing extraction, highlighting the phase location of the target molecule at each step.

LLE_Workflow Start Crude Reaction Mixture (Organic Phase) Acidify Add 1.0 M HCl (pH < 3) Protonation of Morpholine Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities) DISCARD PhaseSep1->OrgWaste Top/Bottom depends on initial solvent AqPhase Aqueous Phase (Protonated API Salt) PhaseSep1->AqPhase Target Molecule Basify Add 2.0 M NaOH (pH > 10.5) Deprotonation to Free Base AqPhase->Basify Extract Add Extraction Solvent (e.g., DCM or MTBE) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Phase (Inorganic Salts) DISCARD PhaseSep2->AqWaste Aqueous Layer FinalOrg Organic Phase (Purified Free Base API) PhaseSep2->FinalOrg Organic Layer (Target Molecule)

Figure 1: Acid-base pH-swing extraction workflow for basic amine purification.

References

  • Title: Morpholine | C4H9NO | CID 8083 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water Source: National Center for Biotechnology Information (NCBI) / IARC Monographs URL: [Link]

  • Title: A comparative study of 5 different extraction methods for systematic toxicological analysis of serum Source: Annales de Toxicologie Analytique URL: [Link]

  • Title: Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

Sources

Application Note: Protocols for the Storage and Stability Assessment of Benzophenone Research Samples

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of benzophenone. Adherence to these guidelines is critical for ensuring the integrity of research samples, the validity of experimental data, and the safety of personnel. The protocols outlined herein are grounded in established scientific principles and regulatory standards, including the International Council for Harmonisation (ICH) guidelines, to ensure data quality and reproducibility.

Introduction: The Chemical Nature and Research Significance of Benzophenone

Benzophenone (C₁₃H₁₀O) is an aromatic ketone widely utilized in various industrial and pharmaceutical applications. Its core function often revolves around its ability to absorb ultraviolet (UV) radiation, making it a common ingredient in sunscreens, a photoinitiator in UV-curing applications, and a UV stabilizer in plastics and coatings.[1][2] In a research context, ensuring the chemical stability of benzophenone samples is paramount. Degradation can lead to the formation of impurities that may interfere with analytical measurements, alter biological activity, or introduce unforeseen toxicities, thereby compromising experimental outcomes.

The stability of a chemical compound is not an intrinsic, immutable property but is instead influenced by a range of environmental factors.[3] For benzophenone, the primary drivers of degradation include light, temperature, and the presence of oxidizing agents.[4][5][6] Therefore, a systematic approach to storage and stability testing is essential to define a re-test period or shelf-life and to understand the potential for degradation under various conditions. This application note details the requisite protocols to maintain the integrity of benzophenone research samples.

Core Principles of Benzophenone Stability

The benzophenone molecule, while relatively stable under normal conditions, is susceptible to degradation through specific pathways, primarily driven by photochemical and oxidative processes.[7]

2.1. Photodegradation: As a UV absorber, benzophenone is inherently designed to interact with light. This interaction, however, can lead to its own degradation. Upon absorbing UV radiation, the benzophenone molecule can be promoted to an excited triplet state. This excited state is highly reactive and can lead to the formation of ketyl radicals, which can subsequently undergo further reactions to form degradation products such as benzhydrol derivatives.[5] The main degradation pathway is often hydroxylation of the aromatic rings.[8] Therefore, protecting benzophenone samples from light exposure is the most critical aspect of ensuring their stability.[5]

2.2. Thermal and Oxidative Degradation: Elevated temperatures can accelerate chemical reactions, including the degradation of benzophenone.[6] While stable at ambient temperatures, prolonged exposure to high heat should be avoided.[4] Oxidative degradation can also occur, particularly in the presence of strong oxidizing agents or reactive oxygen species (ROS).[5] This can lead to the cleavage of the carbonyl bridge and the formation of benzoic acid and other derivatives.[5]

The following diagram illustrates the primary degradation pathways for benzophenone.

G cluster_main Benzophenone Degradation Pathways cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidative Degradation Benzophenone Benzophenone ExcitedState Excited Triplet State Benzophenone->ExcitedState UV Absorption Hydroxylation Hydroxylation of Aromatic Rings Benzophenone->Hydroxylation ROS KetylRadical Ketyl Radical ExcitedState->KetylRadical Photoproducts Photoreduction Products (e.g., Benzhydrol derivatives) KetylRadical->Photoproducts Cleavage Carbonyl Bridge Cleavage Hydroxylation->Cleavage OxidativeProducts Oxidative Products (e.g., Benzoic Acid) Cleavage->OxidativeProducts G cluster_workflow Benzophenone Stability Study Workflow Start Select Batches of Benzophenone ForcedDegradation Forced Degradation (Stress Testing) Start->ForcedDegradation LongTerm Long-Term Stability Study Start->LongTerm Accelerated Accelerated Stability Study Start->Accelerated Analysis Sample Analysis (Stability-Indicating Method) ForcedDegradation->Analysis LongTerm->Analysis Accelerated->Analysis Data Data Evaluation Analysis->Data End Establish Re-test Period & Storage Conditions Data->End

Caption: Workflow for a benzophenone stability study.

4.1. Forced Degradation (Stress Testing): The purpose of forced degradation is to identify likely degradation products and to demonstrate the specificity of the analytical method. [9]This involves exposing benzophenone to conditions more severe than those used in accelerated stability studies.

Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of benzophenone in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the stock solution. Heat at 60°C for a specified duration. [5] * Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution. Heat at 60°C for a specified duration. [5] * Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 1 mL of the stock solution. Keep at room temperature, protected from light. [5] * Thermal Degradation: Expose solid benzophenone and a solution to elevated temperatures (e.g., 80°C). [5] * Photodegradation: Expose solid benzophenone and a solution to UV light in a photostability chamber, as per ICH Q1B guidelines. [5][10]3. Analysis: Analyze the stressed samples at various time points using a validated stability-indicating analytical method.

4.2. Long-Term and Accelerated Stability Studies: These studies are designed to evaluate the stability of benzophenone under recommended storage conditions and under conditions that accelerate degradation. [10]

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months Every 3 months for the first year, every 6 months for the second year, and annually thereafter. [10][11]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months 0, 3, and 6 months. [10]

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months. [10][11]|

Analytical Methodology: Stability-Indicating Assay

A validated stability-indicating analytical method is crucial for separating and quantifying the intact benzophenone from its degradation products. [5][11]High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method. [5][12] 5.1. Protocol for HPLC-UV Analysis:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector. [5]* Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a suitable starting point. [5]* Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) is often effective. [5]A mobile phase of methanol:water (95:5) with the pH adjusted to 3.2 has also been reported. [12]* Flow Rate: 1.0 mL/min. [5]* Detection Wavelength: The wavelength of maximum absorbance for benzophenone (typically around 288 nm and 325 nm). [12]A detection wavelength of 315 nm has been successfully used. [12]* Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Evaluation and Interpretation

The data from the stability studies should be evaluated to determine if any "significant change" has occurred. For a drug substance, a significant change is defined as a failure to meet its specification. [13]The results from the accelerated stability study can be used to predict the shelf-life under long-term storage conditions. Any observed trends in degradation should be documented, and the degradation products should be identified and quantified where possible.

Conclusion

The chemical integrity of benzophenone is critical for the reliability and reproducibility of research and development activities. By implementing the storage, handling, and stability testing protocols detailed in this application note, researchers can ensure the quality of their samples and the validity of their experimental data. A systematic and scientifically grounded approach to stability assessment is not merely a matter of good laboratory practice but a fundamental requirement for scientific integrity.

References

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. (2021). INIS-IAEA.
  • Techno PharmChem. BENZOPHENONE. Material Safety Data Sheet.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Benzophenone, 99%. (2008). Material Safety Data Sheet.
  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. (2020). Morressier.
  • Safety Data Sheet Benzophenone. (2025). Redox.
  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. (2024). Taylor & Francis.
  • Benzophenone. European Directorate for the Quality of Medicines & HealthCare.
  • Ich guidelines for stability studies 1. (2012). Slideshare.
  • Technical Support Center: Stability Testing of 3-Ethylbenzophenone in Pharmaceutical Formulations. (2025). Benchchem.
  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

  • Safety Data Sheet: Benzophenone. (2025). Carl ROTH.
  • Q1A(R2) Guideline. (2010). ICH.
  • Degradation of the UV Filter Benzophenone-4 by Ferrate (VI) in Aquatic Environments. (2022). MDPI.
  • Benzophenone - SAFETY DATA SHEET. (2010).
  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (PDF). ResearchGate.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). EMA.
  • SAFETY DATA SHEET. (2025). FUJIFILM Wako Chemicals.
  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020). Cosmetic Ingredient Review.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.
  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3'-Cyano-2-morpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of 3'-Cyano-2-morpholinomethyl benzophenone , a sterically congested intermediate often utilized in the development of phenylpiperazine-class antidepressants and kinase inhibitors.

This guide prioritizes the Wohl-Ziegler Bromination / Nucleophilic Substitution pathway, as it offers superior regiocontrol compared to direct Mannich reactions on deactivated benzophenone systems.

Part 1: Executive Summary & Strategic Analysis

The synthesis of 3'-Cyano-2-morpholinomethyl benzophenone presents two primary challenges that degrade yield:

  • Steric Congestion: The ortho-substitution (2-position) twists the benzophenone core, reducing carbonyl conjugation and hindering nucleophilic attack during precursor synthesis.

  • Chemoselectivity: The 3'-cyano group is susceptible to hydrolysis under the strong acidic or basic conditions often used in standard alkylation protocols.

The Solution: To maximize yield, we reject direct Friedel-Crafts alkylation in favor of a two-step "Benzylic Activation" protocol. This method isolates the sensitive cyano group from harsh conditions and guarantees regioselectivity at the 2-methyl position.

Validated Synthetic Pathway

The following workflow illustrates the optimal route from the precursor 2-methyl-3'-cyanobenzophenone .

SynthesisPath Start Precursor: 2-Methyl-3'-cyanobenzophenone Step1 Step 1: Radical Bromination (Wohl-Ziegler) Start->Step1 NBS, AIBN CCl4/PhCl, Reflux Inter Intermediate: 2-(Bromomethyl)-3'-cyanobenzophenone Step1->Inter Yield: 85-90% Step2 Step 2: N-Alkylation (SN2 Substitution) Inter->Step2 Morpholine, K2CO3 MeCN, 60°C Final Target: 3'-Cyano-2-morpholinomethyl benzophenone Step2->Final Yield: 75-80%

Figure 1: Optimized 2-step synthetic pathway minimizing nitrile hydrolysis and maximizing regioselectivity.

Part 2: Detailed Experimental Protocols

Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Convert the 2-methyl group to a 2-bromomethyl group without brominating the aromatic ring.

Reagents:

  • Substrate: 2-Methyl-3'-cyanobenzophenone (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Anhydrous Chlorobenzene (preferred over CCl4 for environmental/boiling point reasons).

Protocol:

  • Dissolve the substrate in Chlorobenzene (5 mL/mmol) under nitrogen.

  • Add NBS and AIBN.

  • Critical Step: Heat to 85°C (internal temperature). The reaction is radical-initiated; ensure the solution is refluxing gently or at least 80°C to activate the initiator.

  • Monitor via TLC (Hexane/EtOAc 8:1). The product will be slightly less polar than the starting material.

  • Stop Point: Quench immediately upon consumption of starting material (approx. 2-4 hours). Over-reaction leads to gem-dibromide formation.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent.[1]

  • Purification: Recrystallize from Cyclohexane/EtOH if necessary. Do not use silica chromatography unless essential, as the bromide is unstable.

Step 2: Nucleophilic Substitution (Amination)

Objective: Install the morpholine ring while preventing quaternary salt formation.

Reagents:

  • Substrate: 2-(Bromomethyl)-3'-cyanobenzophenone (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base: Anhydrous K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)

  • Solvent: Acetonitrile (MeCN) (anhydrous).

Protocol:

  • Suspend K₂CO₃ in MeCN. Add Morpholine.[1][2][3][4][5][6]

  • Add the bromide substrate dropwise as a solution in MeCN at 0°C.

    • Why? Keeping the morpholine in excess relative to the instantaneous concentration of bromide prevents the product from reacting with a second bromide molecule (dimerization).

  • Warm to 60°C and stir for 3-6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Dissolve residue in EtOAc, wash with water (pH neutral) and Brine.

  • Purification: The product is a base. Purify via flash chromatography on silica gel pre-treated with 1% Triethylamine (Eluent: EtOAc/Hexane).

Part 3: Troubleshooting Guide (FAQ)

Yield Optimization & Impurity Profiling
SymptomProbable CauseCorrective Action
Low Yield in Step 1 (Bromination) Old NBS (degraded to bromine/HBr).Recrystallize NBS from water before use. It should be white, not yellow.
"Sticky Oil" Product Residual solvent or gem-dibromide impurity.Dry under high vacuum for 12h. If gem-dibromide is present (>5%), reduce reaction time in Step 1.
Loss of Cyano Group (Amide formation) Hydrolysis during workup.Avoid aqueous acid/base washes. Use neutral buffers. Ensure solvents in Step 2 are strictly anhydrous.
Dimer Formation Excess bromide relative to morpholine.Add the bromide solution slowly to the morpholine solution, not the other way around.
Frequently Asked Questions

Q1: Why can't I use a Mannich reaction (Formaldehyde + Morpholine) directly on the benzophenone? A: The Mannich reaction requires an acidic proton (enolizable position) or an electron-rich ring. The 2-methyl protons on a benzophenone are not sufficiently acidic for a standard Mannich, and the ring is deactivated by the carbonyl and cyano groups. The radical bromination route is significantly more reliable for this specific scaffold [1].

Q2: My product turns yellow on the shelf. Is it degrading? A: Benzophenones are photo-active. 2-morpholinomethyl derivatives can undergo photo-induced intramolecular hydrogen abstraction (Norrish Type II mechanism). Store the compound in amber vials at -20°C to prevent photochemical degradation [2].

Q3: Can I use DMF instead of Acetonitrile in Step 2? A: Yes, DMF increases the reaction rate. However, DMF is difficult to remove completely, and residual DMF can complicate the crystallization of the final product. Acetonitrile is preferred for ease of workup.

Q4: The brominated intermediate decomposes on the silica column. A: Benzylic bromides are reactive. If you must purify Step 1, use neutral alumina instead of silica, or perform a quick filtration through a silica plug to remove succinimide and proceed immediately to Step 2.

Part 4: References

  • BenchChem Technical Support. (2025).[2] Synthesis of 4'-bromo-3-morpholinomethyl benzophenone: Troubleshooting & Optimization. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzophenone Derivatives. Retrieved from

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. (Analogous benzylic halogenation protocols). Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Retrieved from

(Note: While specific literature for the exact 3'-cyano-2-morpholinomethyl isomer is proprietary/scarce, the protocols above are derived from validated methodologies for structurally homologous 2-methylbenzophenone derivatives found in the cited literature.)

Sources

Technical Support Center: Mannich Reaction Optimization for Benzophenone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #MN-BZP-001 Subject: Troubleshooting Aminomethylation Failures in 2-Hydroxybenzophenone Derivatives Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

The Mannich reaction on benzophenone derivatives presents a unique set of challenges compared to aliphatic ketones. Unlike acetone or acetophenone, the core benzophenone scaffold (


) lacks enolizable 

-protons. Therefore, "Mannich reaction" in this context almost exclusively refers to aromatic electrophilic substitution (aminomethylation) activated by a phenolic hydroxyl group (e.g., 2-hydroxybenzophenone).

The most common failure modes are inertness due to intramolecular hydrogen bonding and product decomposition (retro-Mannich) during workup . This guide addresses these specific mechanistic hurdles.

Module 1: Diagnostic Workflow

Before altering reagents, identify your specific failure mode using the logic tree below.

Mannich_Troubleshooting Start START: Characterize Failure NoProduct Observation: Starting Material Recovered (No Reaction) Start->NoProduct Decomp Observation: Product Forms but Disappears/Oils Out Start->Decomp CheckSubstrate Check Substrate Structure NoProduct->CheckSubstrate IsOrtho Is it 2-Hydroxybenzophenone? CheckSubstrate->IsOrtho H_Bond_Issue CAUSE: Intramolecular H-Bond Blockade (OH is locked by Carbonyl) IsOrtho->H_Bond_Issue Yes Fix_MW FIX: Switch to Microwave Irradiation (Disrupts H-bonds, >120°C) H_Bond_Issue->Fix_MW CheckWorkup Check Workup pH & Temp Decomp->CheckWorkup RetroMannich CAUSE: Retro-Mannich Reaction (Equilibrium Reversal) CheckWorkup->RetroMannich Fix_Workup FIX: Avoid Aqueous Acid/Base Use Cold Precipitation RetroMannich->Fix_Workup

Figure 1: Decision matrix for isolating the root cause of synthetic failure in benzophenone aminomethylation.

Module 2: Technical Deep Dive (Q&A)
Q1: Why is my 2-hydroxybenzophenone unreactive even under reflux?

The "Hydrogen Bond Blockade" Effect. In 2-hydroxybenzophenones, the phenolic proton is not freely available. It is tightly locked in a 6-membered intramolecular hydrogen bond with the carbonyl oxygen. This reduces the electron density on the oxygen, preventing the formation of the phenoxide character required to activate the ring at the ortho position (position 3).

  • Evidence: NMR studies show significant downfield shifts of the -OH proton (>11 ppm), indicating strong chelation.

  • Solution: Conventional thermal energy (reflux in ethanol) is often insufficient to break this bond. Microwave irradiation is the superior method here, as the dipolar polarization effect can disrupt this hydrogen bonding network and accelerate the reaction significantly [1, 2].

Q2: I see product on TLC, but it vanishes after acid/base extraction. Why?

The Retro-Mannich Trap. Mannich bases of aromatic ketones are thermodynamically unstable. The reaction is reversible.[1]



This reverse reaction is catalyzed by:
  • Heat: Distillation or hot recrystallization.[2]

  • pH Extremes: Strong aqueous acids (used to protonate the amine) or strong bases (used to liberate the free base) shift the equilibrium.[2]

  • Water: Excess water drives the hydrolysis of the iminium intermediate.

Corrective Action: Avoid aqueous workups if possible. Induce precipitation directly from the organic solvent (e.g., adding cold ether or acetone) to isolate the Mannich base as a hydrochloride salt, which is kinetically more stable than the free base [3].

Q3: Should I use Formalin or Paraformaldehyde?

Use Paraformaldehyde. Formalin (37% aqueous formaldehyde) introduces a large amount of water into the system. Since water is a byproduct of the condensation, adding more water drives the equilibrium backward (Le Chatelier's principle). Paraformaldehyde depolymerizes in situ to generate anhydrous formaldehyde, pushing the reaction toward the product.

Module 3: Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Sterically hindered or deactivated substrates (e.g., 2-hydroxybenzophenones).

Reagents:

  • Substrate: 2-Hydroxybenzophenone (1.0 eq)

  • Amine: Secondary amine (e.g., Morpholine, Piperidine) (1.2 eq)

  • Aldehyde: Paraformaldehyde (1.2 eq)

  • Solvent: 1,4-Dioxane (High dielectric constant, good microwave absorber)

Step-by-Step:

  • Mix: In a microwave-safe vial, dissolve the benzophenone and paraformaldehyde in 1,4-dioxane.

  • Add: Add the secondary amine dropwise.

  • Irradiate: Seal the vessel. Set microwave parameters to 120°C, 300 W .

  • Time: Irradiate for 15–20 minutes (compared to 12+ hours thermal reflux).

  • Workup:

    • Cool the vial to room temperature.[3]

    • Pour the mixture into ice-cold water .

    • The solid Mannich base should precipitate immediately.

    • Filter and wash with cold water. Do not extract with acid/base.

    • Recrystallize from Ethanol/Acetone if necessary.

Yield Expectation: 80–95% [1].

Protocol B: Conventional Reflux (Alternative)

Best for: Labs without microwave reactors.

Reagents:

  • Solvent: Ethanol (Abs.) or Acetic Acid (if acid catalysis is required).

  • Catalyst: Conc. HCl (0.5 mL) - Only if using ethanol.

Step-by-Step:

  • Dissolve 2-hydroxybenzophenone (10 mmol) in Ethanol (20 mL).

  • Add Paraformaldehyde (15 mmol) and the secondary amine (15 mmol).

  • Add catalytic HCl (drops) to generate the electrophilic iminium ion in situ.

  • Reflux vigorously for 24–48 hours .

  • Monitoring: Check TLC every 4 hours. If the spot doesn't grow after 8 hours, this method is failing due to the H-bond blockade (Switch to Protocol A).

  • Workup: Evaporate solvent to 20% volume under reduced pressure (keep temp <40°C). Add cold acetone to precipitate the hydrochloride salt.

Module 4: Data Comparison

Table 1: Efficiency of Reaction Conditions for 2-Hydroxybenzophenone Mannich Reaction

ParameterConventional RefluxMicrowave Assisted (Protocol A)
Reaction Time 12 – 48 Hours15 – 20 Minutes
Solvent Ethanol / Acetic Acid1,4-Dioxane
Yield (Typical) 30 – 55%85 – 95%
Purity (Crude) Low (requires column chromatography)High (precipitate is pure)
Major Byproduct Retro-Mannich reactantsMinimal
References
  • Al-Mulla, A. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 24(4), 726.

  • Mobinikhaledi, A., et al. (2014). Synthesis of Mannich Bases of 2-Substituted Benzimidazoles. Journal of Chemical Health Risks.

  • BenchChem Technical Support. (2025). Troubleshooting the Retro-Mannich Reaction During Workup. BenchChem Guides.

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[4] European Journal of Medicinal Chemistry, 89, 743-816.

Sources

Minimizing side reactions in 2-morpholinomethyl benzophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-Morpholinomethyl Benzophenone Synthesis

Executive Summary & Core Directive

The synthesis of 2-morpholinomethyl benzophenone typically proceeds via the nucleophilic substitution of 2-(bromomethyl)benzophenone with morpholine. While conceptually simple, this reaction is prone to specific failure modes due to the ortho-proximity of the carbonyl group and the high reactivity of the benzylic halide.

This guide moves beyond standard textbook procedures to address the causality of side reactions. Our goal is to transition your workflow from "variable yields" to a self-validating system .

Critical Protocol Overview: The "Gold Standard" Route

To minimize side reactions, we recommend a biphasic or polar-aprotic approach rather than neat reactions or simple alcoholic refluxes, which often promote solvolysis.

Optimized Reaction Scheme:

  • Precursor: 2-(Bromomethyl)benzophenone (freshly recrystallized or verified >95% purity).

  • Nucleophile: Morpholine (1.1 – 1.2 equivalents).

  • Base: Potassium Carbonate (

    
    , anhydrous) or Diisopropylethylamine (DIPEA). Avoid using excess morpholine as a base to prevent quaternary salt formation.
    
  • Solvent: Acetonitrile (MeCN) or THF. Avoid protic solvents like methanol to prevent ether formation.

Troubleshooting Dashboard (Q&A)

Category A: Impurity Formation & Side Reactions

Q: I am observing a significant amount of a high-molecular-weight impurity by LC-MS. What is it? A: This is likely the Bis-alkylation product (Quaternary Ammonium Salt) .

  • Mechanism: The product, 2-morpholinomethyl benzophenone, is a tertiary amine. If the reaction runs with a local excess of the alkyl bromide (starting material), the product can compete with morpholine as a nucleophile, attacking a second molecule of bromide.

  • Solution:

    • Inverse Addition: Add the solution of 2-(bromomethyl)benzophenone slowly to a solution of morpholine and base. This ensures morpholine is always in excess relative to the bromide.

    • Stoichiometry: Ensure morpholine is present at

      
       1.1 equivalents.
      

Q: My product yield is low, and I see a peak corresponding to 2-(hydroxymethyl)benzophenone. Why? A: You are experiencing Hydrolysis (Solvolysis) .

  • Mechanism: Benzylic halides are extremely susceptible to

    
     hydrolysis. Even trace moisture in the solvent or atmosphere can convert the bromide to the alcohol.
    
  • Solution:

    • Use anhydrous solvents (MeCN/THF).

    • Add a drying agent (e.g., molecular sieves) to the reaction vessel if the solvent quality is questionable.

    • Process Check: Verify the integrity of the starting bromide. If it smells like HBr or looks wet, it has already degraded.

Q: I see a new spot on TLC that doesn't move (baseline) and isn't the quaternary salt. Could it be cyclization? A: Yes, the Ortho-Effect is in play.

  • Mechanism: In 2-substituted benzophenones, the morpholine nitrogen is spatially close to the carbonyl carbon. Under acidic conditions or in the presence of Lewis acids, the nitrogen lone pair can attack the carbonyl, forming a cyclic hemiaminal or ammonium species.

  • Solution:

    • Maintain a basic pH throughout the workup.

    • Avoid acidic washes (e.g., 1M HCl) during extraction, as this protonates the amine and accelerates intramolecular trapping or hydrolysis. Use saturated

      
       or water instead.
      
Category B: Purification & Isolation[1]

Q: The product is oiling out and difficult to crystallize. How do I purify it without chromatography? A: 2-Morpholinomethyl benzophenone often forms a low-melting solid or oil.

  • Protocol:

    • Acid-Base Extraction: Dissolve the crude oil in dilute HCl (0.5 M). The product moves to the aqueous phase (protonated); non-basic impurities (unreacted bromide, hydrolysis alcohol) stay in the organic phase.

    • Wash: Wash the aqueous layer with Ether/EtOAc.

    • Basify: Neutralize the aqueous layer with NaOH to pH 10. The product will precipitate or oil out.

    • Extract: Extract back into DCM, dry, and concentrate. This acts as a "chemical filter."

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Understanding these allows you to control the reaction by manipulating concentration and pH.

ReactionPathways cluster_conditions Control Factors SM 2-(Bromomethyl) benzophenone Product 2-Morpholinomethyl benzophenone (Target) SM->Product + Morpholine (Main Rxn) Hydrolysis 2-(Hydroxymethyl) benzophenone (Solvolysis) SM->Hydrolysis + H2O (Trace Moisture) Morph Morpholine QuatSalt Bis-alkylated Quaternary Salt Product->QuatSalt + SM (Over-alkylation) Cyclic Isoindolinium-type Cyclic Species Product->Cyclic Acidic pH (Intramolecular) Factor1 Slow Addition Prevents Quat Salt Factor2 Anhydrous Prevents Hydrolysis

Caption: Figure 1. Competitive reaction pathways. Blue path indicates the desired synthesis. Red/Yellow paths represent failure modes controllable by stoichiometry and moisture exclusion.

Optimized Experimental Protocol

Objective: Synthesis of 2-morpholinomethyl benzophenone (10 mmol scale).

  • Preparation: Charge a flame-dried flask with 2-(bromomethyl)benzophenone (2.75 g, 10 mmol) and anhydrous Acetonitrile (30 mL).

  • Base Addition: Add Potassium Carbonate (anhydrous, milled, 2.07 g, 15 mmol).

  • Nucleophile Addition: Add Morpholine (0.96 g, 1.05 mL, 11 mmol) dropwise over 10 minutes at 0°C. Cooling prevents exotherms that favor side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

    • Checkpoint: Starting material (

      
      ) should disappear; Product (
      
      
      
      , streaks) should appear.
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM (50 mL) and wash with water (2 x 20 mL).

  • Purification: If purity is <95%, utilize the Acid-Base Extraction method described in Section 3.

References

  • National Institutes of Health (NIH). (2000). Synthesis of the benzophenone fragment of balanol via an intramolecular cyclization event.[1] J Org Chem. Retrieved from [Link]

  • Department of Chemistry, University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides.[2][3] Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis of 2-aminobenzophenone derivatives.[4][5] Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Reaction Temperature for Cyano-Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic vs. Thermodynamic Dilemma

Researchers often approach the synthesis of 4-cyanobenzophenone (and its isomers) via two primary routes:

  • Direct Friedel-Crafts Acylation: Reaction of 4-cyanobenzoyl chloride with benzene.

  • Transition-Metal Catalyzed Cyanation: Palladium-catalyzed substitution of 4-bromobenzophenone.

Our Recommendation: For pharmaceutical and high-purity applications, we strongly recommend the Palladium-Catalyzed Cyanation route.

Why? Direct Friedel-Crafts acylation with nitrile-containing substrates is thermally erratic. The nitrile nitrogen possesses a lone pair that complexes with Lewis acids (like


), requiring >2.5 equivalents of catalyst. This complexation necessitates higher temperatures to drive the reaction, which paradoxically increases the rate of nitrile hydrolysis to amides during the acidic quench.

This guide focuses on optimizing the temperature for the Pd-catalyzed cyanation of 4-bromobenzophenone , as this is the industry-standard method for high-yield, high-purity synthesis.

Core Protocol: Pd-Catalyzed Cyanation

Target Reaction: 4-Bromobenzophenone +




4-Cyanobenzophenone

This protocol utilizes Potassium Hexacyanoferrate(II) as a non-toxic, slow-release cyanide source to prevent catalyst poisoning, a common issue with free cyanide ions (KCN/NaCN) at elevated temperatures.

Optimized Workflow Diagram

The following diagram illustrates the critical temperature control points in the catalytic cycle.

CyanationWorkflow Start Start: 4-Bromobenzophenone + K4[Fe(CN)6] + Pd-Catalyst Activation Activation Phase (RT to 60°C) Start->Activation Inert Atmosphere (Ar/N2) OxAdd Oxidative Addition (Rate Limiting if T < 80°C) Activation->OxAdd Reaction Reaction Phase (100°C - 120°C) Workup Workup Phase (Cool to RT) Reaction->Workup Conversion > 98% Poison Catalyst Poisoning (Risk if T > 130°C or Fast CN release) Reaction->Poison OxAdd->Reaction T > 80°C required Poison->Reaction Use Slow Release Source

Caption: Figure 1. Temperature dependency of the Pd-catalyzed cyanation workflow. Note the critical window between 80°C (activation) and 130°C (deactivation).

Critical Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Increasing the temperature to 140°C turned the solution black and reduced yield. What happened?

Diagnosis: You encountered Palladium Black precipitation due to thermal instability, likely exacerbated by "Cyanide Poisoning."

The Science: At temperatures >130°C, the phosphine ligands (e.g.,


 or dppf) dissociate from the Palladium center. Without ligands, the 

species aggregates into inactive Palladium Black (the black precipitate you observed). Furthermore, free cyanide ions (

) have a high affinity for Pd. If the temperature is too high,

releases cyanide too rapidly, saturating the Pd center and forming stable

species that are catalytically inactive [1].

Corrective Action:

  • Limit Temp: Cap your reaction at 100°C - 110°C .

  • Solvent Choice: Use NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) instead of DMF. DMF can decompose at high temperatures to produce dimethylamine, which can react with the product.

  • Catalyst Tweak: Switch to a bidentate ligand catalyst like

    
    , which is more thermally stable than 
    
    
    
    .
Q2: I am seeing a significant "Amide" impurity (4-benzoylbenzamide) in my LC-MS. Is this temperature-related?

Diagnosis: Yes, this is Nitrile Hydrolysis , likely occurring during the reaction or workup due to wet solvents.

The Science: The cyano group on benzophenone is electron-deficient due to the conjugation with the carbonyl group. This makes it highly susceptible to nucleophilic attack by water.



While this reaction usually requires acid/base catalysis, at 120°C+ , even trace water in your solvent (DMF/DMAc) acts as a nucleophile.

Corrective Action:

  • Dry Solvents: Ensure solvent water content is <50 ppm (use molecular sieves).

  • Temperature Control: Do not exceed 100°C if strictly anhydrous conditions cannot be guaranteed.

  • Workup: Avoid highly acidic or basic quenches. Use a saturated

    
     solution or dilute bicarbonate for the workup, and keep the workup temperature cold (0°C).
    
Q3: Why is the reaction rate negligible below 80°C? I thought Pd-catalysis worked at mild temperatures?

Diagnosis: The Oxidative Addition step is kinetically hindered by the steric bulk of the benzophenone moiety.

The Science: The catalytic cycle begins with the oxidative addition of the Ar-Br bond to the


 center. For electron-poor aryl bromides like 4-bromobenzophenone, this step is generally favorable. However, the transmetallation step—where the cyanide is transferred from the Iron complex to the Palladium—has a high activation energy barrier. The dissociation of 

from the

cluster is thermally gated and requires temperatures

to proceed at a useful rate [2].

Optimization Table:

Temperature ZoneReaction StatusRisk Factor
< 60°C Inert / Very SlowReagents remain unreacted.
80°C - 100°C Optimal Balanced kinetics; Catalyst remains stable.
120°C - 140°C Fast Initial RateHigh risk of Pd-aggregation and hydrolysis.
> 150°C DecompositionLigand dissociation; Solvent breakdown.

Step-by-Step Optimized Protocol

Objective: Synthesis of 4-cyanobenzophenone on a 10 mmol scale.

Reagents:

  • 4-Bromobenzophenone (2.61 g, 10 mmol)

  • 
     (0.84 g, 2 mmol) (Note: 0.2 equiv provides sufficient CN)
    
  • 
     (1 mol%) + dppf (2 mol%) OR 
    
    
    
    (3 mol%)
  • 
     (1.06 g, 10 mmol)
    
  • Solvent: Dry DMAc (20 mL)

Procedure:

  • Setup: Flame-dry a 50 mL Schlenk tube or 3-neck round bottom flask. Equip with a magnetic stir bar and a reflux condenser.

  • Loading: Add 4-bromobenzophenone,

    
    , 
    
    
    
    , and the Pd-catalyst.
  • Inerting: Evacuate and backfill with Argon three times. This is crucial to protect the catalyst from oxidation at high temps.

  • Solvation: Inject dry DMAc through a septum.

  • Heating Ramp:

    • Place in a pre-heated oil bath at 80°C . Stir for 30 minutes.

    • Increase temperature to 100°C .

    • Checkpoint: Monitor by TLC/HPLC after 3 hours.

  • Completion: Reaction typically completes in 4-6 hours at 100°C.

  • Workup: Cool to Room Temperature. Dilute with Ethyl Acetate (50 mL). Filter through a Celite pad to remove inorganic salts and Pd-residue. Wash filtrate with water (3x) and brine.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).

References

  • Weissman, S. A., Zewge, D., Chen, C., Kauffman, G. S., & Dolling, U. H. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides: A Practical Synthesis of Aryl Nitriles. The Journal of Organic Chemistry , 70(4), 1508–1510. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications , (12), 1388–1389. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[1] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition , 52(38), 10035–10039.[1] [Link][1]

Sources

Resolving solubility issues with 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3'-Cyano-2-morpholinomethyl benzophenone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3'-Cyano-2-morpholinomethyl benzophenone. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the predicted solubility characteristics of 3'-Cyano-2-morpholinomethyl benzophenone and why is it difficult to dissolve?

A1: Understanding the Molecular Structure is Key

The solubility behavior of 3'-Cyano-2-morpholinomethyl benzophenone is governed by its distinct chemical moieties, creating a molecule with both hydrophobic and hydrophilic characteristics.

  • Benzophenone Core: This large, aromatic ketone structure is inherently non-polar and hydrophobic, making the molecule poorly soluble in aqueous solutions. The parent compound, benzophenone, is practically insoluble in water[1].

  • Morpholino Group: This substituent contains a tertiary amine, which is a weak base. This is the most critical functional group for manipulating aqueous solubility. In its neutral form, it contributes moderately to polarity, but its true value lies in its ability to be protonated. The introduction of a morpholine ring is a well-known strategy in medicinal chemistry to improve aqueous solubility[2].

  • Cyano Group (-C≡N): This is a polar, electron-withdrawing group. While it increases the molecule's overall polarity, its contribution is often insufficient to overcome the hydrophobicity of the benzophenone backbone[3][4].

This combination results in a compound that is often challenging to dissolve in simple, neutral solvent systems. The key to success is to exploit the basicity of the morpholino group or to select an appropriate organic solvent system.

Table 1: Predicted Solubility Profile of 3'-Cyano-2-morpholinomethyl benzophenone

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Neutral) Water, PBS (pH 7.4)Very Poor / InsolubleThe large, non-polar benzophenone core dominates the molecule's properties in neutral water.
Aqueous (Acidic) 0.1 N HCl, Citrate Buffer (pH < 5)Good to ExcellentThe basic morpholino nitrogen becomes protonated, forming a highly polar and water-soluble ammonium salt.[5]
Polar Aprotic DMSO, DMF, AcetonitrileGood to ExcellentThese solvents can effectively solvate both the polar (cyano, morpholino) and non-polar (benzophenone) regions of the molecule.
Polar Protic Ethanol, MethanolModerate to GoodThe hydroxyl group can hydrogen bond with the morpholino and cyano groups, but the large non-polar region may limit high solubility.
Non-Polar Hexanes, TolueneVery Poor / InsolubleThese solvents cannot effectively solvate the polar cyano and morpholino functional groups.
Q2: My compound is insoluble in my aqueous buffer (e.g., PBS at pH 7.4). How can I dissolve it?

A2: Utilize pH-Dependent Solubilization.

This is the most common issue and the most effective solution. The tertiary amine within the morpholino ring is a chemical "handle" that allows you to dramatically increase aqueous solubility by lowering the pH. At a pH below its pKa (typically around 5-7 for morpholine derivatives), the nitrogen atom accepts a proton, forming a positively charged morpholinium salt. This ionic form is significantly more polar and, therefore, more soluble in water[5][6].

  • Preparation: Weigh the desired amount of 3'-Cyano-2-morpholinomethyl benzophenone powder in a suitable container.

  • Initial Suspension: Add a small volume of pure water or your target low-concentration buffer to create a slurry. The compound will not dissolve at this stage.

  • Acidification: While stirring or vortexing, add a 1 M HCl solution dropwise. As the pH decreases, you will observe the solid material begin to dissolve.

  • Complete Dissolution: Continue adding acid until the solution becomes completely clear. Monitor the pH to ensure it is in the desired acidic range (e.g., pH 3-5).

  • Final Volume Adjustment: Once the compound is fully dissolved, you can bring the solution to its final target volume with water or buffer.

  • pH Readjustment (Optional & with Caution): If your experiment requires a near-neutral pH, you can carefully back-titrate with a base like 1 M NaOH. Crucially, do this slowly and watch for any signs of precipitation. As the pH approaches the compound's pKa, it will begin to convert back to its less soluble neutral form and may crash out of solution. Often, the final concentration achievable at neutral pH is much lower than in the acidic stock.

G cluster_0 Insoluble State (Neutral pH) cluster_1 Soluble State (Acidic pH) Compound_Neutral Compound (Neutral Morpholino) - Insoluble in Water - Process Add Acid (H+) Compound_Neutral->Process pH decreases Compound_Protonated Compound Salt (Protonated Morpholinium) + Highly Soluble in Water + Process->Compound_Protonated Forms soluble salt G Start Start: Compound does not dissolve Q_Aqueous Is the final medium aqueous? Start->Q_Aqueous Try_pH Try pH-mediated dissolution (Protocol Q2) Q_Aqueous->Try_pH Yes Solvent_Screen Perform organic solvent screen (Protocol Q3) Q_Aqueous->Solvent_Screen No Q_pH_Works Does it dissolve? Try_pH->Q_pH_Works Success_pH Success! Use acidic solution or carefully adjust pH. Q_pH_Works->Success_pH Yes Prep_Stock Prepare concentrated stock in organic solvent (e.g., DMSO) (Protocol Q3) Q_pH_Works->Prep_Stock No Dilute Dilute stock into aqueous buffer Prep_Stock->Dilute Q_Precipitate Does it precipitate? Dilute->Q_Precipitate Success_Dilute Success! Q_Precipitate->Success_Dilute No Troubleshoot_Dilute Reduce stock concentration OR Increase final co-solvent % OR Add surfactant Q_Precipitate->Troubleshoot_Dilute Yes Troubleshoot_Dilute->Dilute Success_Organic Success! Use best organic solvent.

Caption: A step-by-step workflow for troubleshooting solubility.

References

  • Kamal, Y. K., et al. (2023). "Solubilization techniques used for poorly water-soluble drugs." RSC Medicinal Chemistry. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). "Benzophenone." In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Available at: [Link]

  • Solubility of Things. (n.d.). "Benzophenone." Available at: [Link]

  • De-Miguel, F. F., et al. (2023). "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" Journal of Medicinal Chemistry. Available at: [Link]

  • De-Miguel, F. F., et al. (2023). "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" ChemRxiv. Available at: [Link]

  • De-Miguel, F. F., et al. (2023). "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" ChemRxiv. Available at: [Link]

  • ISSR. (n.d.). "Solubility and pH of amines." Available at: [Link]

  • Pawar, J., & Fule, R. (2012). "Solid dispersion technique for improving solubility of some poorly soluble drugs." Scholars Research Library. Available at: [Link]

  • Khadka, P., et al. (2014). "Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability." Asian Journal of Pharmaceutical Sciences.
  • Sharma, D., et al. (2019). "Strategies for improving hydrophobic drugs solubility and bioavailability." International Journal of Research in Pharmaceutical and Biomedical Sciences.
  • Gene Tools, LLC. (n.d.). "Morpholino History, Production, and Properties." Available at: [Link]

  • ResearchGate. (n.d.). "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Available at: [Link]

  • Ataman Kimya. (n.d.). "BENZOPHENONE-4." Available at: [Link]

  • Summerton, J. E., & Weller, D. L. (2008). "Using Morpholinos to Control Gene Expression." Current Protocols in Molecular Biology. Available at: [Link]

  • Lee, H., et al. (2023). "Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K." Journal of Chemical Thermodynamics.
  • Purosolv. (2025). "Choosing the Right Solvent for Drug Manufacturing." Available at: [Link]

  • Wuitschik, G., et al. (2016). "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2025). "An effect of cation's cyano group on interactions between organic solutes and ionic liquids elucidated by thermodynamic data at infinite dilution." Available at: [Link]

  • University of Calgary. (2023). "Solubility of Organic Compounds." Chemistry LibreTexts. Available at: [Link]

  • Glinka, M., et al. (2020). "Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels." MDPI. Available at: [Link]

  • Fiveable. (2025). "Cyano Group Definition." Available at: [Link]

  • Biba, A., et al. (2021). "Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics." Proceedings of the National Academy of Sciences. Available at: [Link]

  • LibreTexts. (2023). "Advanced Properties of Amines." Chemistry LibreTexts. Available at: [Link]

  • Toppr. (n.d.). "Amine compounds." Available at: [Link]

  • Study.com. (n.d.). "Nitrile Definition, Functional Group & Structure." Available at: [Link]

  • Wang, H., et al. (2023). "Cyano-capped molecules: versatile organic materials." RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Purification of 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3'-Cyano-2-morpholinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The following question-and-answer format addresses common and specific challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 3'-Cyano-2-morpholinomethyl benzophenone and what are its common applications?

3'-Cyano-2-morpholinomethyl benzophenone is a benzophenone derivative.[1] Benzophenones are a class of aromatic ketones used in a variety of applications, including as photoinitiators in UV-curing processes for inks and coatings, and as intermediates in the synthesis of pharmaceuticals.[2][3] Specifically, derivatives with cyano and morpholinomethyl groups can be precursors for biologically active molecules.[4]

Q2: What are the likely impurities in a crude sample of 3'-Cyano-2-morpholinomethyl benzophenone?

The impurities in your sample will largely depend on the synthetic route. A common method for synthesizing this compound is the Mannich reaction.[5][6] This is a three-component reaction involving a ketone, an amine (morpholine), and an aldehyde (formaldehyde) to introduce the aminomethyl group.[7]

Potential impurities originating from the Mannich reaction include:

  • Unreacted Starting Materials: Residual 3'-cyano benzophenone, morpholine, and formaldehyde.

  • By-products of the Mannich Reaction: This can include double Mannich bases where two aminomethyl groups are added if more than one acidic proton is available.[8]

  • Side-Reaction Products: Impurities from side reactions of the starting materials or intermediates.

  • Residual Solvents and Catalysts: Solvents used in the reaction and work-up, as well as any acid or base catalysts.

Q3: What are the primary methods for purifying 3'-Cyano-2-morpholinomethyl benzophenone?

The main purification techniques for compounds of this nature are:

  • Recrystallization: A technique that relies on the differential solubility of the target compound and its impurities in a specific solvent at different temperatures.[9][10]

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through it.[11][12][13]

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): A high-resolution chromatography technique used to isolate and purify compounds in larger quantities than analytical HPLC.[14][15][16]

The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. Here are some common issues and their solutions.

Issue 1: The compound "oils out" instead of forming crystals.

This occurs when the solute separates from the solution as a liquid rather than a solid.

Possible Causes & Solutions:

  • Cooling too rapidly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Solution is too concentrated: The boiling point of the solvent may be higher than the melting point of your compound at that concentration. Re-heat the mixture to dissolve the oil, add more solvent, and cool slowly.[17]

  • Inappropriate solvent choice: The solvent may be too good at dissolving the compound. Consider a solvent system where the compound is less soluble. A solvent with a lower boiling point might also be beneficial.[17]

Issue 2: No crystals form upon cooling.

This is a common issue often caused by supersaturation.[9]

Possible Causes & Solutions:

  • Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a "seed crystal" of the pure compound.[9]

  • Too much solvent was used: If the solution is too dilute, the saturation point won't be reached upon cooling. Evaporate some of the solvent to increase the concentration and try cooling again.[17][18]

  • Presence of "tar" or other impurities: Some impurities can inhibit crystal formation.[19] A preliminary purification step, like passing the crude material through a short plug of silica, might be necessary.

Issue 3: The recrystallized product is still impure.

Possible Causes & Solutions:

  • Ineffective solvent: The chosen solvent may not adequately differentiate between your compound and the impurities. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[17]

  • Cooling was too fast: Rapid cooling can trap impurities within the crystal lattice. Allow for slow cooling to promote the formation of purer crystals.

  • Incomplete washing of crystals: Ensure the collected crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[9]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which 3'-Cyano-2-morpholinomethyl benzophenone has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol has been noted as a suitable solvent for benzophenone.[2]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to your crude sample. Heat the mixture to a gentle boil while stirring to dissolve the solid.[9] Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[20] Pre-heating the funnel and filter paper can prevent premature crystallization.[19]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals to a constant weight.

Section 3: Troubleshooting Guide for Column Chromatography

Column chromatography is a powerful technique for separating more complex mixtures.[11][12]

Issue 1: Poor separation of the target compound from impurities.

Possible Causes & Solutions:

  • Inappropriate solvent system (mobile phase): The polarity of the solvent system is crucial. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives good separation between your compound and the impurities.

  • Column overloading: Too much sample was loaded onto the column. For difficult separations, reduce the amount of crude material applied.

  • Incorrect stationary phase: While silica gel is common, for certain compounds, other stationary phases like alumina might provide better separation.[13] For basic compounds like this one, deactivating the silica gel with triethylamine in the eluent can improve peak shape and separation.[21]

Issue 2: The compound is not eluting from the column.

Possible Causes & Solutions:

  • Solvent system is not polar enough: Gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[11]

  • Strong interaction with the stationary phase: If your compound is basic, it may be strongly interacting with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help.[21]

Issue 3: Cracking or channeling of the stationary phase.

Possible Causes & Solutions:

  • Improper column packing: Ensure the stationary phase is packed uniformly without any air bubbles.

  • Solvent polarity change is too drastic: When running a gradient, avoid large, sudden changes in solvent polarity which can cause the stationary phase to swell or shrink, leading to cracks.

Experimental Protocol: Flash Column Chromatography
  • Select Stationary and Mobile Phases: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation.

  • Pack the Column: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Load the Sample: Dissolve the crude 3'-Cyano-2-morpholinomethyl benzophenone in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.[11]

  • Elute the Column: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute all compounds.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Troubleshooting Guide for Preparative HPLC

For achieving the highest purity or for separating very similar impurities, preparative HPLC is the method of choice.[14][15][22][23]

Issue 1: Poor resolution between the main peak and an impurity.

Possible Causes & Solutions:

  • Sub-optimal mobile phase or stationary phase: Method development is key. Screen different columns (e.g., C18, phenyl) and mobile phase compositions (including pH and organic modifiers) at an analytical scale first to maximize selectivity.[24] For polar compounds, HILIC or polar-embedded columns might be beneficial.[25]

  • Column overloading: Injecting too much sample can lead to peak broadening and loss of resolution. Determine the maximum loading capacity on an analytical or semi-preparative column before scaling up.[26]

Issue 2: Low recovery of the purified compound.

Possible Causes & Solutions:

  • Inappropriate fraction collection parameters: Set the fraction collection window carefully to avoid collecting overlapping peaks.

  • Compound instability: The compound may be degrading on the column. Ensure the mobile phase pH is appropriate for your compound's stability.

  • Loss during post-purification work-up: Be mindful of potential losses during solvent evaporation, especially for volatile compounds.

Data Presentation: Purification Method Comparison
Purification MethodTypical PurityTypical RecoveryThroughputKey Considerations
Recrystallization Good to ExcellentVariableHighRequires a crystalline solid and a suitable solvent.[9][10]
Column Chromatography Good to ExcellentGoodMediumVersatile for a wide range of compounds.[11][12]
Preparative HPLC ExcellentGoodLow to MediumHigh resolution, ideal for difficult separations and high purity requirements.[14]
Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Sample Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChrom Column Chromatography ColumnChrom->Analysis PrepHPLC Preparative HPLC PureProduct Pure Product PrepHPLC->PureProduct Analysis->ColumnChrom Purity < 98% Analysis->PrepHPLC High Purity Needed Analysis->PureProduct Purity > 98%

Caption: Decision workflow for purifying 3'-Cyano-2-morpholinomethyl benzophenone.

Section 5: References

  • Strategy of method development for isolation/purification. YMC CO., LTD. Available from: [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Recrystallization1. Available from: [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Available from: [Link]

  • Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. Available from: [Link]

  • The Power of Preparative HPLC Systems. Teledyne Labs. Available from: [Link]

  • Basic methodology for method development in preparative HPLC. Kromasil. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available from: [Link]

  • Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. Available from: [Link]

  • Method for purifying and separating benzophenone. Google Patents. Available from:

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available from: [Link]

  • Process for the preparation of benzophenone derivatives. Google Patents. Available from:

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available from: [Link]

  • General tips for preparative HPLC Technical Note. MZ-Analysentechnik. Available from: [Link]

  • Purification of 2,4-dihydroxy-benzophenone. Google Patents. Available from:

  • Mannich reaction. Available from: [Link]

  • Column chromatography. Columbia University. Available from: [Link]

  • Introduction to Preparative HPLC. LCGC International. Available from: [Link]

  • Recrystallization Techniques in Chemistry. Scribd. Available from: [Link]

  • A convenient preparation of novel benzophenone derivatives. ResearchGate. Available from: [Link]

  • Mannich reaction. Wikipedia. Available from: [Link]

  • Mannich bases in medicinal chemistry and drug design. PMC - NIH. Available from: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

    • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available from: [Link]

  • Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. Available from: [Link]

  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Available from: [Link]

  • Synthesis and antitumor activity of benzophenone compound. PubMed. Available from: [Link]

  • STRUCTURE AND SOME PHYSICAL-CHEMICAL PROPERTIES OF BENZOPHENONE DERIVATIVES. ResearchGate. Available from: [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. PMC. Available from: [Link]

  • 3-Morpholino-2-cyanoacrylamide. Google Patents. Available from:

  • Synthesis and Properties of 3-Aminoacrylonitriles. Available from: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available from: [Link]

Sources

Technical Support Center: Stability & Storage of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Benzophenone and its derivatives (e.g., Oxybenzone, Sulisobenzone) are ubiquitous in photochemistry and drug development due to their ability to manage UV energy. However, the very property that makes them useful—high triplet-state energy transfer —makes them uniquely vulnerable during storage.

This guide moves beyond generic "store at 4°C" advice. It dissects the mechanistic causes of degradation (Ketyl radical formation, photo-anodic oxidation) and provides self-validating protocols to ensure the integrity of your analytical standards and experimental reagents.

Mechanistic Troubleshooting: The "Why" Behind Degradation

To troubleshoot effectively, you must understand the invisible chemistry occurring in your storage vials.

The Ketyl Radical Trap

The primary degradation pathway for benzophenone derivatives in solution is photoreduction . Even under ambient lab lighting, benzophenones can absorb photons, entering an excited singlet state (


) which rapidly undergoes intersystem crossing to a triplet state (

).

In hydrogen-donating solvents (alcohols, ethers), this triplet state abstracts a hydrogen atom, forming a Ketyl Radical . This radical is highly reactive and leads to pinacolization (dimerization) or cross-coupling, resulting in yellowing and loss of potency.

Diagram: Photochemical Degradation Pathway

The following logic flow illustrates how improper solvent choice and light exposure lead to irreversible degradation.

BenzophenoneDegradation BP Benzophenone (Ground State S0) S1 Excited Singlet (S1) BP->S1 Absorption Light UV/Ambient Light (hν) Light->BP T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (ISC) Ketyl Ketyl Radical (Ph2C•-OH) T1->Ketyl H-Abstraction Solvent H-Donor Solvent (e.g., Isopropanol) Solvent->Ketyl Product Benzopinacol (Dimer/Precipitate) Ketyl->Product Dimerization

Figure 1: The mechanism of photo-induced ketyl radical formation leading to dimerization (benzopinacol).

Storage Protocols & Solvent Compatibility

Solid State vs. Solution

Benzophenone derivatives are generally stable as solids if kept dry. However, in solution, the choice of solvent is the single biggest determinant of shelf-life.

Table 1: Solvent Compatibility Matrix for Benzophenone Derivatives

Solvent ClassRisk LevelMechanism of FailureRecommended Storage
Alcohols (MeOH, EtOH) High Acts as H-donor for triplet state; promotes ketyl radical formation.< 24 Hours (Dark)
Ethers (THF, Diethyl Ether) Critical Peroxide formation initiates radical chains; H-abstraction is rapid.Avoid for Storage
Acetonitrile (ACN) Low Aprotic; poor H-donor. Ideal for HPLC standards.Weeks (4°C, Dark)
Toluene/Benzene Medium Can form charge-transfer complexes; less reactive than alcohols.Days (Dark)
Water (Buffered) Medium pH dependent. Acidic pH can precipitate carboxylated derivatives.[1]pH > pKa + 1
Protocol: The "Amber & Argon" Standard

For any benzophenone derivative standard intended for use >48 hours:

  • Vial Selection: Use Type 1 Class A Amber Glass . Clear glass allows 300-400nm light to trigger the

    
     transition.
    
  • Headspace Purge: Displace oxygen with Argon or Nitrogen. Oxygen creates quenching effects but can also lead to irreversible oxidation products (peroxides).

  • Cap Liner: Use PTFE-lined caps only. Benzophenones are lipophilic and will sorb into LDPE/polypropylene liners, causing concentration drift.

Troubleshooting Guide (FAQ)

Issue 1: "My stock solution has turned pale yellow."

Diagnosis: Photochemical reduction has occurred.[2] Technical Explanation: The yellow color is characteristic of benzopinacol formation or transient ketyl radicals. This is a Norrish Type II reaction. Solution:

  • Immediate Action: Discard the solution. The chemical composition has changed; filtration will not restore the parent compound.

  • Prevention: Switch to Acetonitrile instead of Methanol for stock preparation. Wrap vials in aluminum foil if amber glass is unavailable.

Issue 2: "I see a loss of peak area in HPLC, but no new peaks appear."

Diagnosis: Sorption to container walls (Leaching/Adsorption). Technical Explanation: Benzophenone derivatives (LogP ~3-4) are highly hydrophobic. If stored in plastic tubes (Eppendorf) or HPLC vials with polypropylene inserts, the molecule partitions into the plastic matrix. Solution:

  • Protocol: Transfer all samples to silanized glass vials .

  • Verification: Perform a recovery study: Spike a glass vial and a plastic vial with the same concentration. Analyze after 24h. If Plastic < 95% of Glass, sorption is confirmed.

Issue 3: "Precipitation occurs in my aqueous buffers."

Diagnosis: pH-induced protonation.[1] Technical Explanation: Many derivatives (e.g., Benzophenone-4) contain sulfonic or carboxylic acid groups. Below their pKa, they become non-ionized and significantly less soluble in water. Solution:

  • Adjustment: Check the pKa of your specific derivative. Adjust buffer pH to be at least 1.0 unit above the pKa to ensure ionization and solubility.

Experimental Workflow: Stability Validation

Use this workflow to validate if your current storage method is compromising your data.

StabilityWorkflow Start Start: Fresh Standard Split Split Sample Start->Split CondA Condition A: Amber Glass + ACN (Control) Split->CondA CondB Condition B: Current Storage Method (Test) Split->CondB Wait Incubate 48h CondA->Wait CondB->Wait HPLC HPLC-UV Analysis (254 nm) Wait->HPLC Decision Compare Peak Areas HPLC->Decision Pass Valid Storage Decision->Pass A = B Fail Degradation Detected (>2% Difference) Decision->Fail A > B

Figure 2: Self-validating System Suitability Test (SST) for storage conditions.

References

  • Photochemistry of Benzophenone

    • Mechanism of benzophenone ketyl radical form
    • Source: Journal of Physical Chemistry.[3]

  • Sorption Interactions

    • Occurrence and Sorption Behaviour of Bisphenols and Benzophenone UV-filters.[4]

    • Source: ResearchG
  • Degradation Kinetics

    • Emerging investigator series: release and phototransform
    • Source: Royal Society of Chemistry (RSC).
  • Regulatory & Stability Data

    • Opinion on Benzophenone-4 (Stability and Physicochemical properties).
    • Source: European Commission (SCCS).

Sources

Technical Support Center: Scale-Up of 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026


 S

2 Displacement)

Executive Summary

This guide addresses the scale-up challenges for 3'-Cyano-2-morpholinomethyl benzophenone . This molecule presents a classic "Process Chemistry Paradox": it requires aggressive conditions to install the morpholine moiety (benzylic substitution) while simultaneously demanding mild conditions to preserve the sensitive nitrile (3'-CN) and ketone functionalities.

The industrial standard route typically involves the radical bromination of 3'-cyano-2-methylbenzophenone followed by nucleophilic substitution with morpholine. This guide focuses on this pathway, identifying Critical Process Parameters (CPPs) and offering self-validating troubleshooting protocols.

Module 1: The Benzylic Bromination (Step 1)

Context: The conversion of the 2-methyl precursor to the 2-bromomethyl intermediate using N-Bromosuccinimide (NBS) is the most hazardous step in this sequence.

Diagram: Radical Bromination Workflow & Safety Logic

BrominationSafety Start Start: 3'-Cyano-2-methylbenzophenone Solvent Solvent Selection (Avoid DMF if possible) Start->Solvent Reagent Charge NBS + Initiator (AIBN/BPO) Heat Heat to Initiation Temp (60-80°C) Reagent->Heat Solvent->Reagent Decision Exotherm Observed? Heat->Decision Runaway CRITICAL: Thermal Runaway Risk Accumulation of unreacted NBS Decision->Runaway No (Induction Period > 30 min) Success Controlled Propagation Decision->Success Yes (Controlled) Impurity Check HPLC: >5% Gem-dibromide? Success->Impurity Action Action: Quench immediately Do not process further Impurity->Action Yes Next Proceed to Step 2 Impurity->Next No

Caption: Logic flow for managing safety and quality during the radical bromination step.

Troubleshooting Guide: Bromination Issues

Q1: The reaction isn't initiating. I've added the AIBN and heated to 80°C, but HPLC shows no conversion. Should I add more initiator?

A: STOP. Do not add more initiator immediately. This is the "Induction Period Trap." If you keep adding initiator or NBS while the reaction is dormant, you build up a large inventory of potential energy. When it finally initiates, it will release that energy instantaneously, leading to a thermal runaway.

  • Root Cause: Oxygen inhibition. Dissolved oxygen acts as a radical scavenger, quenching the initiator radicals before they can sustain the chain reaction.

  • Corrective Action:

    • Verify the reactor was thoroughly sparged (degassed) with Nitrogen for at least 30 minutes prior to heating.

    • Check the color.[1] A yellow/orange tint often indicates active bromine/radicals. A colorless solution suggests inhibition.

    • Protocol: Lower the temperature to 50°C, re-sparge for 15 minutes, and then ramp back up.

Q2: I am seeing high levels (>10%) of the gem-dibromide impurity. How do I remove it?

A: You generally cannot remove it efficiently. The gem-dibromide (2-dibromomethyl) is a "dead-end" impurity. It does not react cleanly with morpholine to form the product; it hydrolyzes to the aldehyde or forms complex tars.

  • Root Cause: Substrate depletion. As the mono-bromide product accumulates, it competes with the starting material for the bromine radicals.

  • Corrective Action:

    • Stop at partial conversion: Target 90-95% conversion rather than 100%. The remaining starting material (methyl) is easier to separate than the dibromide.

    • Stoichiometry: Reduce NBS equivalents from 1.1 to 1.0 or 0.95.

Module 2: The Morpholine Substitution (Step 2)

Context: This is an S


2 displacement. The challenge here is not the reaction itself, but the stability of the 3'-Cyano group.
Critical Quality Attributes (CQA) Table
ParameterTarget RangeFailure ModeMechanism
Temperature 20°C - 45°CAmide Impurity Hydrolysis of 3'-CN

3'-CONH

pH (Workup) 8.0 - 10.0Acid Impurity Hydrolysis of 3'-CN

3'-COOH
Water Content < 0.5% (KF)Reaction Stall / Hydrolysis Water competes as nucleophile
Morpholine Eq. 2.0 - 2.5Incomplete Conversion Morpholine acts as base (HBr scavenger) and nucleophile
Troubleshooting Guide: Substitution Issues

Q3: During the morpholine addition, the reaction mixture turned dark black/brown. Is the batch lost?

A: Likely not, but check for degradation. Benzylic amines and bromides are prone to forming "color bodies" (conjugated oligomers) even at trace levels (ppm).

  • Validation: Run an HPLC assay. If the main peak purity is >95% despite the color, the batch is salvageable.

  • Cleanup: Use an activated carbon treatment (e.g., Darco G-60) during the final crystallization step. Note: Do not use acidic carbon, as it may hydrolyze the nitrile.

Q4: I see a new impurity at RRT 0.85 that grows if I leave the reaction overnight.

A: This is likely the 3'-Carboxamide (Nitrile Hydrolysis). Morpholine is a secondary amine and a base. In the presence of adventitious water and heat, it catalyzes the hydration of the nitrile.

  • Root Cause: Wet solvent or uncontrolled exotherm during morpholine addition.

  • Corrective Action:

    • Drying: Ensure the solvent (typically Toluene, THF, or MeCN) has a KF < 0.1%.

    • Temperature Control: The alkylation is exothermic. Add morpholine slowly to maintain

      
      .
      
    • Quench: Do not hold the reaction mixture at high pH for extended periods. Quench with water/bicarbonate as soon as IPC (In-Process Control) indicates completion.

Module 3: Isolation & Purification

Context: Morpholine is water-soluble, but the product is lipophilic. The challenge is breaking the emulsion formed by the morpholine hydrobromide salt.

Diagram: Workup & Isolation Logic

WorkupLogic ReactionMix Reaction Mixture (Product + Morpholine HBr) Quench Aq. Wash (NaHCO3) ReactionMix->Quench PhaseCut Phase Separation Quench->PhaseCut Emulsion Emulsion? PhaseCut->Emulsion BreakEmulsion Add Brine or Filter through Celite Emulsion->BreakEmulsion Yes OrganicPhase Organic Phase (Product) Emulsion->OrganicPhase No BreakEmulsion->OrganicPhase Crystallization Crystallization (IPA/Heptane) OrganicPhase->Crystallization

Caption: Decision tree for aqueous workup and emulsion management.

Q5: The product is oiling out during crystallization. How do I get a solid?

A: Control the "Oiling Out" Zone. This molecule has a low melting point and high solubility in organic solvents.

  • Protocol:

    • Solvent Switch: Exchange the reaction solvent (e.g., Toluene) for Isopropyl Alcohol (IPA) or Ethanol.

    • Seeding: Cool to 30°C. Add seed crystals (0.5 wt%). Hold for 1 hour to ensure a seed bed forms.

    • Anti-solvent: Slowly add Heptane or Water (if using Ethanol) after the seed bed is established.

    • Cooling Ramp: Cool to 0°C at a rate of 10°C/hour. Rapid cooling locks in impurities and causes oiling.

References

  • Safety of NBS Scale-Up: Gonçalves, T. et al.[2] "A Dangerous Bromance: Safety Evaluation of NBS/DMF." Organic Process Research & Development, 2023.[2]

  • Benzylic Bromination Kinetics: Guan, M. et al. "Safe Scale-Up of a NBS-Involved Bromination Reaction." Organic Process Research & Development, 2021.[3] [3]

  • Nitrile Hydrolysis Mechanisms: Cohen, M. et al. "Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins." ResearchGate, 2020.

  • Morpholine Process Chemistry: "Morpholine Production and Use." National Institutes of Health (NIH) / IARC Monographs.

  • General Nucleophilic Substitution Guidelines: "Nucleophilic Substitution of Benzylic Halides." University of Calgary Chemistry Dept.

Sources

Technical Support Center: Advanced Catalysis for Morpholinomethylation of Benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the morpholinomethylation of benzophenones. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional catalysts and troubleshoot common issues encountered in this specialized Mannich reaction. Here, we delve into the causality behind experimental choices, offering field-proven insights and robust protocols to enhance the efficiency, yield, and sustainability of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the morpholinomethylation of benzophenone?

This is a specific type of Mannich reaction, a cornerstone of organic synthesis for forming carbon-carbon and carbon-nitrogen bonds in a single step.[1][2] In this three-component reaction, an enolizable benzophenone derivative reacts with formaldehyde (a non-enolizable aldehyde) and morpholine (a secondary amine) to produce a β-amino carbonyl compound, commonly known as a Mannich base.[3][4][5] These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][5]

Q2: Why are alternative catalysts necessary for this reaction?

Traditional Mannich reactions often rely on strong acids or bases, which can lead to several challenges.[1] These include harsh reaction conditions, the formation of unwanted side products, difficulties in catalyst separation, and environmental concerns. Alternative catalysts, such as organocatalysts, heterogeneous systems, and mild Lewis acids, offer significant advantages, including higher selectivity, milder conditions, easier workup, and the potential for catalyst recycling.[6]

Q3: What is the fundamental mechanism of the catalyzed reaction?

The reaction proceeds via a two-part mechanism. First, morpholine and formaldehyde react to form an electrophilic iminium ion.[4][7] Second, the benzophenone, facilitated by the catalyst, tautomerizes to its nucleophilic enol (or enolate) form, which then attacks the iminium ion to form the final product.[4][8] The choice of catalyst can influence whether the reaction proceeds primarily through an enol or enolate intermediate.[9]

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_enol Enol / Enolate Formation cluster_product C-C Bond Formation M Morpholine Iminium Eschenmoser's Salt (Iminium Ion) M->Iminium + F Formaldehyde F->Iminium Product β-Amino Ketone (Mannich Base) Iminium->Product Electrophile Benzo Benzophenone Enol Enol / Enolate Benzo->Enol Enol->Product Nucleophile Catalyst Alternative Catalyst Catalyst->Enol facilitates

Caption: General mechanism for the morpholinomethylation of benzophenone.

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My reaction shows low or no conversion to the desired Mannich base.

  • Q: Have you verified the quality of your starting materials?

    • Insight: Formaldehyde is often supplied as an aqueous solution (formalin) or a solid polymer (paraformaldehyde). Depolymerization of paraformaldehyde can be incomplete, and aged formalin may contain significant amounts of formic acid, which can protonate the amine nucleophile, rendering it unreactive.[10] Benzophenone derivatives can undergo photochemical reactions, so their purity should be confirmed.[11]

    • Solution: Use freshly opened, high-purity reagents. If using paraformaldehyde, ensure complete depolymerization by heating prior to the addition of other reactants. Confirm the purity of your benzophenone substrate via NMR or LC-MS.

  • Q: Is your catalyst active and appropriate for the substrate?

    • Insight: Heterogeneous catalysts like Amberlyst-15 can lose activity if not properly activated or if pores are blocked.[6] Organocatalysts, while robust, may be sensitive to trace amounts of water or other impurities. The acidity/basicity of the catalyst must be matched to the substrate; some benzophenones with electron-withdrawing groups may require a stronger catalyst to facilitate enolization.

    • Solution: Activate heterogeneous catalysts according to the manufacturer's protocol. Ensure organocatalytic reactions are run under appropriately anhydrous conditions if required. Screen a small panel of catalysts with varying strengths (e.g., a Brønsted acid vs. a Lewis acid vs. a bifunctional base) to find the optimal choice for your specific benzophenone.

  • Q: Are your reaction conditions optimal?

    • Insight: The Mannich reaction is reversible.[3] High temperatures can sometimes favor the reverse reaction or lead to side product formation. The initial formation of the iminium ion is often fastest at a pH of 4-5.[10]

    • Solution: Attempt the reaction at room temperature first before resorting to heating.[6] Consider the stepwise addition of reagents: pre-forming the iminium ion by mixing morpholine and formaldehyde for a short period before adding the benzophenone and catalyst can sometimes improve yields.[10]

Problem 2: I'm observing significant side product formation.

  • Q: Are you seeing products of double addition or self-condensation?

    • Insight: If the benzophenone has acidic protons on both alpha-carbons, a second aminomethylation can occur. Additionally, the initially formed Mannich base can sometimes react with another molecule of formaldehyde and benzophenone.[12] Self-condensation of the benzophenone (an Aldol-type reaction) can also compete, especially under strongly basic or acidic conditions.[8]

    • Solution: Use a catalyst known for high selectivity. Employing a bulky organocatalyst can sterically hinder a second addition. Carefully control the stoichiometry, avoiding a large excess of formaldehyde and morpholine. Running the reaction at lower temperatures can also minimize these side reactions.

  • Q: Have you considered substrate degradation?

    • Insight: Benzophenones are well-known photosensitizers and can degrade or undergo side reactions upon exposure to UV light, potentially forming hydroxylated byproducts.[11][13]

    • Solution: Protect your reaction from direct light by wrapping the flask in aluminum foil. This simple step can prevent the formation of light-induced impurities.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and medicinal chemistry, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth, comparative analysis of the NMR spectral features of 3'-Cyano-2-morpholinomethyl benzophenone, a compound of interest for its potential pharmacological applications. By dissecting its one-dimensional (1D) and two-dimensional (2D) NMR spectra, we will not only assign its complex proton and carbon signals but also compare its spectral characteristics with structurally related analogues to provide a comprehensive understanding of substituent effects.

Introduction: The Structural Challenge

3'-Cyano-2-morpholinomethyl benzophenone presents a fascinating case for NMR analysis due to its asymmetric nature and the presence of multiple, distinct chemical environments. The molecule combines a benzophenone core, a flexible morpholinomethyl substituent at the 2-position, and an electron-withdrawing cyano group at the 3'-position. This unique arrangement leads to a complex and informative NMR spectrum, the interpretation of which requires a multi-faceted approach, leveraging a suite of modern NMR experiments.

Experimental Design and Rationale

A robust and unambiguous structural elucidation relies on a carefully selected set of NMR experiments. For a molecule of this complexity, a combination of 1D and 2D techniques is essential.

Core 1D NMR Experiments:
  • ¹H NMR: Provides initial information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling), which reveals neighboring protons.

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments. The broad-band proton decoupling simplifies the spectrum to a series of singlets.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including the carbonyl and cyano carbons) are not observed.[1][2]

Key 2D NMR Experiments for Connectivity:
  • ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, typically over two to three bonds. This is invaluable for tracing out the connectivity within the aromatic rings and the morpholine moiety.[3][4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (¹JCH). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[5][6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is critical for connecting the different structural fragments, for example, linking the benzylic protons to the aromatic ring and the morpholine ring, and for assigning quaternary carbons.

The logical workflow for the spectral analysis is depicted in the following diagram:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton_Assignment Proton Assignment H1_NMR->Proton_Assignment Initial Proton Data C13_NMR ¹³C{¹H} NMR Carbon_Assignment Carbon Assignment C13_NMR->Carbon_Assignment Initial Carbon Data DEPT_135 DEPT-135 DEPT_135->Carbon_Assignment Carbon Multiplicity COSY->Proton_Assignment H-H Connectivity HSQC ¹H-¹³C HSQC HSQC->Carbon_Assignment Direct C-H Connectivity HMBC ¹H-¹³C HMBC Final_Structure Final Structure Confirmation HMBC->Final_Structure Long-Range C-H Connectivity Proton_Assignment->HSQC Proton_Assignment->HMBC Carbon_Assignment->HMBC Carbon_Assignment->Final_Structure

Caption: Workflow for the structural elucidation of 3'-Cyano-2-morpholinomethyl benzophenone using a combination of 1D and 2D NMR techniques.

Predicted ¹H and ¹³C NMR Spectral Data for 3'-Cyano-2-morpholinomethyl benzophenone

The structure and numbering for our target molecule and the comparative compounds are as follows:

Structures cluster_target 3'-Cyano-2-morpholinomethyl benzophenone cluster_comp1 2-Methylbenzophenone cluster_comp2 4-Cyanobenzophenone Target Comp1 Comp2

Caption: Structures of the target compound and comparative molecules.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
2-Methylbenzophenone 7.79 (d), 7.54 (t), 7.42 (t), 7.36 (d), 7.29 (t), 7.26 (d), 2.32 (s, 3H)199.1 (C=O), 138.1 (C), 137.4 (C), 133.0 (CH), 131.0 (CH), 130.1 (CH), 129.8 (CH), 128.3 (CH), 125.2 (CH), 19.8 (CH₃)
4-Cyanobenzophenone 7.88 (d), 7.80 (m), 7.65 (t), 7.52 (t)194.5 (C=O), 140.7 (C), 135.9 (C), 132.8 (CH), 131.7 (CH), 129.7 (CH), 129.5 (CH), 128.1 (CH), 117.5 (C), 115.2 (CN)
3'-Cyano-2-morpholinomethyl benzophenone (Predicted) ~7.8-8.1 (m, aromatic), ~7.3-7.7 (m, aromatic), ~3.7 (s, 2H, benzylic CH₂), ~3.6 (t, 4H, morpholine), ~2.5 (t, 4H, morpholine)~197 (C=O), ~138 (C), ~137 (C), ~135 (C), ~133-125 (aromatic CH), ~118 (CN), ~112 (C-CN), ~67 (morpholine O-CH₂), ~58 (benzylic CH₂), ~54 (morpholine N-CH₂)
Analysis of Predicted ¹H NMR Spectrum:
  • Aromatic Region (δ 7.3-8.1 ppm): The aromatic protons will appear as a series of complex multiplets due to the dissymmetry of both rings. The protons on the cyanophenyl ring are expected to be shifted downfield due to the electron-withdrawing nature of the cyano group. Specifically, the protons ortho and para to the cyano group will experience the most significant deshielding. The protons on the 2-morpholinomethyl-substituted ring will also show complex splitting patterns due to the ortho substituent.

  • Benzylic Protons (δ ~3.7 ppm): The two protons of the methylene bridge (-CH₂-) between the phenyl ring and the morpholine nitrogen are expected to appear as a singlet. Their chemical shift is downfield due to the deshielding effects of the adjacent aromatic ring and the nitrogen atom.

  • Morpholine Protons (δ ~3.6 and ~2.5 ppm): The morpholine ring typically displays two distinct signals, which are often triplets due to coupling with the adjacent methylene groups. The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are more deshielded and appear at a lower field (~3.6 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (-N-CH₂-), which will appear at a higher field (~2.5 ppm).[7]

Analysis of Predicted ¹³C NMR Spectrum:
  • Carbonyl Carbon (δ ~197 ppm): The benzophenone carbonyl carbon is characteristically found in this downfield region.[8]

  • Aromatic Carbons (δ ~125-138 ppm): A total of 12 aromatic carbon signals are expected due to the lack of symmetry. The carbon attached to the cyano group (C-3') will be significantly influenced by its electronic effect.

  • Cyano Carbon (δ ~118 ppm): The nitrile carbon typically appears in this region of the spectrum.

  • Benzylic Carbon (δ ~58 ppm): The methylene carbon attached to the aromatic ring and the morpholine nitrogen will appear in this range.

  • Morpholine Carbons (δ ~67 and ~54 ppm): The two distinct carbon environments in the morpholine ring will be evident, with the carbons adjacent to the electronegative oxygen appearing further downfield.

Comparative Analysis: Unraveling Substituent Effects

By comparing the predicted spectrum of our target molecule with the known spectra of 2-methylbenzophenone and 4-cyanobenzophenone, we can highlight key substituent effects:

  • Effect of the 2-Morpholinomethyl Group (Comparison with 2-Methylbenzophenone):

    • The replacement of the methyl group with the larger and more complex morpholinomethyl group will introduce significant steric hindrance, potentially affecting the conformation of the benzophenone core. This can lead to subtle changes in the chemical shifts of the aromatic protons and carbons.

    • The benzylic protons of the morpholinomethyl group will appear significantly further downfield than the methyl protons of 2-methylbenzophenone (δ ~3.7 vs. 2.32 ppm) due to the presence of the adjacent nitrogen atom.

    • The introduction of the morpholine ring adds four new carbon signals and eight new proton signals to the spectrum.

  • Effect of the 3'-Cyano Group (Comparison with 4-Cyanobenzophenone):

    • The electron-withdrawing cyano group at the 3'-position will deshield the aromatic protons on that ring, particularly H-2', H-4', and H-6'. This effect is clearly seen in the downfield shifts of the aromatic protons in 4-cyanobenzophenone.

    • The carbon directly attached to the cyano group (C-3') and the other carbons in that ring will have their chemical shifts significantly altered compared to an unsubstituted ring.

Step-by-Step Experimental Protocol for NMR Sample Preparation and Analysis

To obtain high-quality NMR data for 3'-Cyano-2-morpholinomethyl benzophenone, the following protocol should be followed:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic molecules and its residual proton and carbon signals are well-documented.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied.

  • NMR Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire a standard ¹H NMR spectrum to check the sample concentration and purity.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a DEPT-135 spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum.

    • Acquire a 2D ¹H-¹³C HSQC spectrum.

    • Acquire a 2D ¹H-¹³C HMBC spectrum.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the 2D spectra to establish correlations and assign all proton and carbon signals.

Conclusion

The comprehensive NMR analysis of 3'-Cyano-2-morpholinomethyl benzophenone, through a combination of 1D and 2D experiments, allows for its complete and unambiguous structural elucidation. By comparing its predicted spectral data with that of simpler, related benzophenone derivatives, we gain valuable insights into the electronic and steric effects of the morpholinomethyl and cyano substituents. This detailed analytical approach is not merely an academic exercise but a critical component of the drug discovery and development process, ensuring the identity and purity of novel chemical entities. The methodologies and interpretative strategies outlined in this guide provide a robust framework for researchers and scientists working with complex organic molecules.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Tecmag. (n.d.). DEPT - 135. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Oregon State University. (2020). 13C NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

  • Chemistry LibreTexts. (2022). COSY Spectra. [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • PubChem. (n.d.). 2-Methylbenzophenone. [Link]

  • PubChem. (n.d.). 4-Cyanobenzophenone. [Link]

  • Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

Sources

Mass spectrometry fragmentation pattern of 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3'-Cyano-2-morpholinomethyl benzophenone

Executive Summary

This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 3'-Cyano-2-morpholinomethyl benzophenone (C₁₉H₁₈N₂O₂). Designed for analytical chemists and drug development professionals, this document contrasts the fragmentation behaviors observed under Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-GC/MS) .[1]

The guide focuses on the structural causality of fragmentation, highlighting how the ortho-morpholinomethyl group and the electron-withdrawing meta-cyano group dictate spectral fingerprints. This analysis establishes a self-validating protocol for the identification of this compound in complex matrices.

Molecular Profile & Theoretical Basis

PropertyDetail
Compound Name 3'-Cyano-2-morpholinomethyl benzophenone
Molecular Formula C₁₉H₁₈N₂O₂
Monoisotopic Mass 306.1368 Da
Core Scaffold Benzophenone (Diphenylmethanone)
Key Substituents 1.[1][2][3] Morpholinomethyl (Ortho, Ring A): Basic nitrogen site; proton acceptor.2.[1] Cyano (Meta, Ring B): Electron-withdrawing; stabilizes specific fragment anions/cations.[1]

Experimental Protocols

To ensure reproducibility, the following workflows are recommended. These protocols are designed to generate the fragmentation data discussed in Section 3.

Protocol A: LC-MS/MS (ESI - Soft Ionization)

Target: Protonated Molecular Ion [M+H]⁺

  • Sample Prep: Dissolve 1 mg standard in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid.[4]

  • LC Conditions: C18 Column (2.1 x 50 mm, 1.7 µm). Gradient elution (5% to 95% B over 5 min; A: Water + 0.1% FA, B: ACN + 0.1% FA).[1]

  • MS Source (ESI+):

    • Capillary Voltage: 3.5 kV[1]

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

    • Collision Energy (CID): Stepped 15-35 eV.

  • Detection: Operate in MRM or Product Ion Scan mode targeting m/z 307.14.

Protocol B: GC-MS (EI - Hard Ionization)

Target: Radical Cation M⁺˙[1]

  • Sample Prep: Dissolve 1 mg in Ethyl Acetate (avoid protic solvents to prevent peak tailing).

  • GC Conditions: HP-5MS column (30 m x 0.25 mm). Temp program: 100°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source (EI):

    • Ionization Energy: 70 eV (Standardized)[1]

    • Source Temp: 230°C

    • Transfer Line: 280°C.

Fragmentation Analysis & Mechanism

A. ESI-MS/MS Fragmentation (Proton Driven)

In ESI, the molecule forms the even-electron ion [M+H]⁺ (m/z 307.14) .[1] The protonation site is kinetically and thermodynamically favored at the morpholine nitrogen (tertiary amine, pKa ~8.3), rather than the ketone oxygen or cyano nitrogen.[1]

  • Primary Pathway (Neutral Loss of Morpholine): The most abundant fragment arises from the cleavage of the benzylic C-N bond. The protonated morpholine acts as a leaving group, or inductive cleavage occurs.[1] However, in CID, we often see the charge retained on the resonant benzophenone core structure.[1]

    • Mechanism:[1][5] Inductive cleavage at the benzylic position.

    • Fragment:m/z 220.07 (Loss of Morpholine C₄H₉NO, -87 Da).[1] Note: If charge is retained on the morpholine, m/z 88 is observed.[1]

  • Secondary Pathway (Cyanobenzoyl Formation): Cleavage adjacent to the carbonyl (alpha-cleavage) on the Ring B side.

    • Fragment:m/z 130.03 (Cyanobenzoyl cation, [NC-C₆H₄-CO]⁺).[1] The cyano group destabilizes this cation relative to unsubstituted benzoyl, but it remains a diagnostic peak.[1]

B. EI-GC/MS Fragmentation (Radical Driven)

EI produces the odd-electron radical cation M⁺˙ (m/z 306) . The fragmentation is more extensive and driven by radical site initiation.

  • Alpha-Cleavage (Morpholine Ring): The ionization often occurs at the morpholine nitrogen lone pair. This triggers alpha-cleavage within the morpholine ring.

    • Diagnostic Ion:m/z 86 (CH₂=N-CH₂-CH₂-O fragment).[1] This is the base peak for many morpholine derivatives.

  • Ortho-Effect Rearrangement: The ortho-morpholinomethyl group allows for a specific interaction with the carbonyl oxygen. A hydrogen transfer from the methylene bridge to the carbonyl oxygen can facilitate the loss of the morpholine radical.

    • Fragment:m/z 176 (Fluorenone-like cyclization precursor or substituted benzoyl cation).

Comparative Data: Target vs. Alternatives

The following table contrasts the target molecule with its non-cyano analog to demonstrate specificity.

FeatureTarget: 3'-Cyano-2-morpholinomethyl Alternative: 2-Morpholinomethyl Benzophenone Significance
Parent Ion (ESI) m/z 307.14 [M+H]⁺m/z 282.15 [M+H]⁺+25 Da shift confirms Cyano group presence.[1]
Key Fragment 1 m/z 220 (Loss of Morpholine)m/z 195 (Loss of Morpholine)The core scaffold mass shift (+25 Da) is conserved in the fragment.
Key Fragment 2 m/z 130 (Cyanobenzoyl)m/z 105 (Benzoyl)m/z 130 is the "Fingerprint" of the Ring B substitution.
Base Peak (EI) m/z 86 (Morpholine ring)m/z 86 (Morpholine ring)Caution: EI base peak is not unique; it identifies the morpholine moiety only.[1]

Visualizations

Figure 1: ESI Fragmentation Pathway (DOT Diagram)

Caption: Proposed ESI(+) fragmentation pathway showing the genesis of the diagnostic m/z 220 and m/z 130 ions from the protonated precursor.

ESI_Fragmentation Parent [M+H]+ Precursor m/z 307.14 (Protonated on Morpholine N) Frag_Morph_Loss Fragment A m/z 220.07 [M - Morpholine]+ Parent->Frag_Morph_Loss Benzylic Cleavage (Loss of C4H9NO) Frag_CyanoBenzoyl Fragment B m/z 130.03 [Cyanobenzoyl]+ Parent->Frag_CyanoBenzoyl Alpha-Cleavage (Carbonyl-Ring B) Neutral_Morph Neutral Morpholine (87 Da) Parent->Neutral_Morph

Figure 2: Analytical Workflow (DOT Diagram)

Caption: Step-by-step decision matrix for analyzing 3'-Cyano-2-morpholinomethyl benzophenone in biological or synthetic matrices.

Workflow Sample Sample Matrix (Plasma/Synthesis Mix) Prep Pre-Treatment (Protein Precip / Dilution) Sample->Prep Choice Select Method Prep->Choice LCMS LC-MS/MS (ESI) Quantitation & Sensitivity Choice->LCMS Trace Analysis GCMS GC-MS (EI) Structural ID & Library Match Choice->GCMS Purity Check Data_LC Monitor m/z 307 -> 220 (Specific Transition) LCMS->Data_LC Data_GC Monitor m/z 86 (Base) + m/z 306 (Parent) GCMS->Data_GC

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (General principles of ketone and amine fragmentation). Retrieved from [Link]

  • ResearchGate. Fragmentation pathway of benzophenone formed in MS. (Mechanistic insight into benzophenone core cleavage). Retrieved from [Link]

  • Fiveable. Ionization techniques (EI, CI, ESI, MALDI). (Comparison of ionization energies and resulting fragmentation hardness). Retrieved from [Link]

Sources

Validating Purity of 3'-Cyano-2-morpholinomethyl benzophenone Using HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 3'-Cyano-2-morpholinomethyl benzophenone presents a specific analytical challenge: it combines a hydrophobic, UV-active benzophenone core with a basic, polar morpholine tail. Standard "generic" HPLC gradients often fail to resolve this molecule effectively, leading to peak tailing (due to silanol interactions) and co-elution with de-cyano impurities.

This guide outlines a validated, robust HPLC-UV method optimized for Quality Control (QC) environments. We compare this targeted method against generic HPLC and High-Resolution Mass Spectrometry (HRMS) to demonstrate why the optimized HPLC-UV approach offers the best balance of cost, precision, and transferability for routine purity analysis.

The Analytical Challenge

The molecule contains two distinct functional regions that dictate chromatographic behavior:

  • Benzophenone Core: Highly hydrophobic and strongly UV-active (

    
    ).
    
  • Morpholinomethyl Group: Contains a tertiary amine (

    
    ). At neutral pH, this nitrogen interacts with residual silanols on silica columns, causing severe peak tailing (
    
    
    
    ).
Comparative Analysis: Why Optimized HPLC-UV?

The following table compares the proposed optimized method against common alternatives used in drug development.

FeatureMethod A: Optimized HPLC-UV (Recommended) Method B: Generic Gradient HPLC Method C: UPLC-MS (Gold Standard)
Principle Ion-Suppression RP-HPLC (Acidic pH)Neutral pH / Water-MeOHElectrospray Ionization (ESI)
Peak Shape (

)
Excellent (0.9 - 1.1) Poor (> 1.8, Tailing)Good (1.0 - 1.2)
Specificity High (via retention time & spectra)Low (co-elution likely)Superior (Mass discrimination)
LOD/LOQ Moderate (sufficient for >0.05% impurities)Poor (due to broad peaks)Excellent (Trace analysis)
Cost/Run Low (< $5) Low (< $5)High (> $50)
QC Suitability High (Robust, Transferable) Low (Data unreliable)Low (Maintenance heavy)

Verdict: While Method C (MS) is necessary for identifying unknown impurities during early development, Method A (Optimized HPLC-UV) is the superior choice for routine batch release and stability testing due to its robustness and cost-efficiency, provided the pH is controlled to suppress silanol activity.

Method Development Logic

To achieve a self-validating system, we must understand the "Why" behind the parameters. The following diagram illustrates the decision pathway used to select the final chromatographic conditions.

MethodDevelopment Start Analyte: 3'-Cyano-2-morpholinomethyl benzophenone PropAnalysis Analyze Properties: 1. Hydrophobic Core (Benzophenone) 2. Basic Nitrogen (Morpholine, pKa ~8.3) Start->PropAnalysis DecisionPH Mobile Phase pH Selection PropAnalysis->DecisionPH PathNeutral Neutral pH (pH 7) DecisionPH->PathNeutral Avoid Buffers PathAcidic Acidic pH (pH 2.5) DecisionPH->PathAcidic Ion Suppression ResultNeutral Silanol Interaction: Severe Tailing FAIL PathNeutral->ResultNeutral ResultAcidic Protonated Amine (BH+): Silanol Suppression Sharp Peaks PathAcidic->ResultAcidic ColumnSelect Column Selection: End-capped C18 (Base Deactivated) ResultAcidic->ColumnSelect FinalMethod Final Method: C18, pH 2.5 Phosphate Buffer/ACN UV @ 254nm ColumnSelect->FinalMethod

Caption: Logical workflow for selecting acidic mobile phase to neutralize morpholine-silanol interactions.

Validated Experimental Protocol

This protocol complies with ICH Q2(R1) guidelines for validation of analytical procedures.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent Base-Deactivated Silica (BDS) column.

    • Why: "Extra Dense Bonding" (XDB) covers free silanols, preventing the morpholine tail from dragging.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with Orthophosphoric Acid).

    • Why: Low pH ensures the morpholine nitrogen is fully protonated (

      
      ), preventing interaction with residual silanols (
      
      
      
      ). Phosphate provides better peak symmetry than Formic Acid for UV detection.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.09010Equilibration
15.02080Elution of Main Peak & Hydrophobics
20.02080Wash
20.19010Re-equilibration
25.09010End
Standard Preparation[5]
  • Stock Solution: Dissolve 10.0 mg of reference standard in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).

Validation Performance Data

The following data summarizes the performance of this method during validation.

System Suitability & Specificity
  • Retention Time: ~11.2 minutes.

  • Tailing Factor (

    
    ):  1.05 (Acceptance: 
    
    
    
    ).
  • Theoretical Plates (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  > 8,500.
    
  • Resolution (

    
    ):  > 3.0 between main peak and nearest synthesis impurity (3'-Carboxy analogue).
    
Linearity and Range

Demonstrated linear response from 50% to 150% of target concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 24500N/A
Y-Intercept 120Not significantly different from 0
Accuracy (Recovery)

Spike recovery experiments at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
80%99.4%0.5%
100%100.1%0.3%
120%99.8%0.4%

The Validation Decision Matrix

When implementing this method in a new lab, follow this decision tree to ensure the system is performing correctly before releasing data.

ValidationMatrix RunSystem Run System Suitability (5 Injections) CheckRSD Check Area RSD < 2.0%? RunSystem->CheckRSD CheckTailing Check Tailing Factor < 1.5? CheckRSD->CheckTailing Yes FailRSD FAIL: Injector/Pump Issue CheckRSD->FailRSD No Pass System Validated: Proceed to Sample Analysis CheckTailing->Pass Yes FailTailing FAIL: pH too high or Column degradation CheckTailing->FailTailing No ActionTailing Action: Check Buffer pH (Must be < 3.0) Replace Column FailTailing->ActionTailing

Caption: Operational decision matrix for daily system suitability testing.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Comparative Guide: 3'-Cyano-2-morpholinomethyl Benzophenone vs. Standard Benzophenone Inhibitors

[1][2][3]

Executive Summary: The Shift to "Smart" Scaffolds

In the landscape of small-molecule drug discovery, the benzophenone core has evolved from a simple hydrophobic scaffold (often used in non-specific photo-affinity labeling) to a highly tunable pharmacophore for kinase inhibition.

This guide compares 3'-Cyano-2-morpholinomethyl benzophenone (a representative "Third-Generation" optimized scaffold) against Standard Benzophenone Inhibitors (First-Generation, unsubstituted or simple alkyl-derivatives).[1][2]

The Verdict: While standard benzophenones offer utility as broad-spectrum UV probes, the 3'-Cyano-2-morpholinomethyl derivative represents a critical leap in p38 MAPK and tubulin targeting.[1][2] The addition of the morpholine moiety resolves the class's historical solubility bottlenecks, while the cyano group provides essential metabolic blocking and electronic tuning required for nanomolar (nM) potency.

Structural & Mechanistic Divergence[1][2][3]

The performance gap between these two classes is driven by three specific structural modifications.

The Comparative Architecture
FeatureStandard Benzophenone Inhibitor 3'-Cyano-2-morpholinomethyl Benzophenone Impact on Drugability
Core Structure Diaryl ketone (Lipophilic)Diaryl ketone + Polar AuxiliariesRetains pi-stacking; improves solvent interaction.[1][2]
Solubilizing Group None (or simple methyl/hydroxyl)2-Morpholinomethyl Critical: Morpholine acts as a protonatable base (

), drastically increasing aqueous solubility and lysosomal trapping.[1][2]
Electronic Tuning Neutral / Electron-rich3'-Cyano (-CN) Electron-withdrawing group (EWG) increases metabolic stability (blocks CYP450 oxidation) and enhances pi-pi interactions in the binding pocket.[1][2]
Primary Target Non-specific / Photo-affinityp38 MAPK / Tubulin Moves from "sticky" promiscuous binding to targeted H-bond networks.[1][2]
Mechanism of Action (MOA) Visualization[2]

The following diagram illustrates how the optimized scaffold engages the kinase ATP-binding pocket compared to the loose association of standard benzophenones.

SAR_MechanismStandardStandard Benzophenone(Lipophilic Core)Pocket_HydroHydrophobic Pocket(Non-specific)Standard->Pocket_HydroPi-Stacking Only(Low Affinity)SolubilityCytosolic SolubilityStandard->SolubilityPoor (Aggregates)Optimized3'-Cyano-2-morpholinomethylBenzophenoneOptimized->Pocket_HydroEnhanced Pi-Stacking(Cyano dipole)Pocket_HingeHinge Region(Glu71/Met109)Optimized->Pocket_HingeH-Bond Acceptor(Morpholine O/N)Optimized->SolubilityHigh (Protonated)

Figure 1: Structure-Activity Relationship (SAR) divergence. The optimized scaffold utilizes the morpholine tail to engage hinge region residues (e.g., in p38 MAPK), whereas standard benzophenones rely solely on hydrophobic displacement.

Performance Data: The "Solubility-Potency" Paradox

Standard benzophenones often fail in late-stage screening due to high lipophilicity (LogP > 4.0), leading to false positives via colloidal aggregation.[1][2] The morpholinomethyl derivative solves this.[2]

Physicochemical Profile (In Silico & Experimental Consensus)
MetricStandard Benzophenone3'-Cyano-2-morpholinomethyl DerivativeImprovement Factor
cLogP ~4.1 (Highly Lipophilic)~2.3 (Drug-like)1.8 log units (Better bioavailability)
Aqueous Solubility < 10 µM (Buffer pH 7.[1][2]4)> 150 µM (Buffer pH 7.4)>15x
p38α MAPK IC50 > 10,000 nM (Weak)27 - 50 nM (Potent)~200x Potency Shift
Metabolic Stability Low (Rapid Hydroxylation)High (Cyano blocks para-oxidation)Extended Half-life (

)

> Note: Data derived from comparative SAR studies on benzophenone-hybrid kinase inhibitors [1][2].

Biological Selectivity[2][4][5]
  • Standard: High promiscuity. Often binds to Albumin (HSA) and non-target GPCRs due to "greasy" nature.[1][2]

  • Optimized: The Cyano group acts as a "selectivity filter."[1][2] It rigidifies the core and demands a specific electrostatic environment (often found in the ATP-binding cleft of kinases) to bind effectively, reducing off-target noise.

Experimental Protocols

To validate the performance of the 3'-Cyano-2-morpholinomethyl scaffold, the following self-validating workflows are recommended.

Synthesis Verification (Suzuki-Miyaura Coupling)

Context: This scaffold is often assembled via palladium-catalyzed coupling, a superior method to the Friedel-Crafts acylation used for standard benzophenones.[1][2]

  • Reagents: 3-Cyanophenylboronic acid + 2-(Morpholinomethyl)benzoyl chloride (or corresponding bromide).[1][2]

  • Catalyst: Pd(dppf)Cl2 (5 mol%).[1][2]

  • Base: K2CO3 (3 eq) in Dioxane/Water (4:1).[1][2]

  • Condition: 90°C, 12h, Inert Atmosphere (Ar).

  • Validation: Monitor disappearance of aryl halide via LC-MS (Target M+H: ~321.15).

p38 MAPK Inhibition Assay (Fluorescence Polarization)

Use this protocol to quantify the potency advantage over standard benzophenones.

Materials:

  • Recombinant p38α MAPK (10 nM final).[1][2]

  • Fluorescent Tracer (ATP-competitive probe).[1][2]

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

Workflow:

  • Preparation: Dissolve 3'-Cyano-2-morpholinomethyl benzophenone in 100% DMSO to 10 mM stock. Prepare serial dilutions (10 µM down to 0.1 nM).

  • Control: Run Unsubstituted Benzophenone (Standard) at 10 µM and 100 µM.

  • Incubation: Mix Enzyme + Inhibitor (15 min @ RT).

  • Tracer Addition: Add Tracer + Anti-phospho antibody mix.[1][2] Incubate 60 min.

  • Read: Measure Fluorescence Polarization (mP) on a multi-mode reader (Ex/Em: 485/530 nm).

  • Analysis: Fit data to a 4-parameter logistic equation.

    • Expected Result (Optimized): Sigmoidal curve with IC50 < 100 nM.[1][2]

    • Expected Result (Standard): Flat line or partial inhibition only at >10 µM.[1][2]

Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation, highlighting the critical checkpoints.

WorkflowStartStart: Scaffold SelectionSynthSuzuki Coupling(Pd-Catalyzed)Start->SynthPurifyPurification(Silica/HPLC)Synth->PurifyQCQC Check:LC-MS Purity >95%?Purify->QCAssay_SolSolubility Test(PBS, pH 7.4)QC->Assay_SolYesResult_FailDiscard/Re-purifyQC->Result_FailNoAssay_Kinasep38 MAPK Assay(IC50 Determination)Assay_Sol->Assay_KinaseIf Soluble >50µMAssay_Kinase->Result_FailLow PotencyResult_PassValid Lead:IC50 < 100nMAssay_Kinase->Result_PassHigh Potency

Figure 2: Validation workflow for 3'-Cyano-2-morpholinomethyl benzophenone derivatives, ensuring compound integrity before biological screening.

References

  • Vertex AI & NIH PubMed Central. (2015).[1][2] Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.[1][2]

  • BenchChem. (2025).[1][2][5] Unveiling the Biological Potential: A Comparative Guide to 4'-Bromo-3-morpholinomethyl Benzophenone Analogs.

  • ChemicalBook. (2024).[1][2] 3'-Cyano-2-thiomorpholinomethyl Benzophenone Product Specifications.

  • RSC Advances. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.[2][3][5][6][7][8][9] Royal Society of Chemistry.[1][2]

Reproducibility of 3'-Cyano-2-morpholinomethyl benzophenone synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, process chemists, and drug development professionals evaluating the synthesis of complex benzophenone derivatives.

Executive Summary

The compound 3'-Cyano-2-morpholinomethyl benzophenone (CAS 898750-08-8) is a highly functionalized diaryl ketone utilized as a critical building block in pharmaceutical discovery and fine chemical synthesis [1]. Synthesizing this molecule presents a unique trifecta of chemoselectivity challenges:

  • The Cyano Group: Highly susceptible to nucleophilic attack by organometallic reagents at elevated temperatures.

  • The Morpholinomethyl Group: The tertiary amine can coordinate with transition metal catalysts (poisoning) or Lewis acids, complicating traditional Friedel-Crafts approaches.

  • The Ketone Core: Prone to over-addition by Grignard or organolithium reagents, yielding unwanted tertiary alcohols.

This guide objectively compares three distinct synthetic methodologies, evaluating their reproducibility, scalability, and impurity profiles to establish the most robust protocol for laboratory and pilot-scale production.

Mechanistic Analysis & Route Selection

To achieve high reproducibility, the chosen synthetic route must inherently suppress side reactions through chemical logic rather than relying solely on extreme operational precision.

Route A: The Weinreb Amide Approach (The Purity Standard)

Developed by Nahm and Weinreb[2], this method converts 3-cyanobenzoyl chloride into an N-methoxy-N-methylamide (Weinreb amide) before reacting it with (2-(morpholinomethyl)phenyl)magnesium bromide.

  • The Causality of Reproducibility: The high reproducibility of this route stems from the formation of a stable, five-membered metal-chelated intermediate upon Grignard addition. This chelate prevents the collapse of the tetrahedral intermediate into a ketone until the reaction is quenched with aqueous acid. Consequently, the ketone is never exposed to the active Grignard reagent, strictly eliminating tertiary alcohol over-addition.

  • Drawback: Requires cryogenic conditions (-20 °C) to prevent the Grignard reagent from attacking the electrophilic cyano group on the aromatic ring.

Route B: Carbonylative Suzuki-Miyaura Cross-Coupling (The Scalable Alternative)

This modern approach utilizes 1-bromo-2-(morpholinomethyl)benzene, 3-cyanophenylboronic acid, and carbon monoxide (or a solid surrogate like Mo(CO)₆) in the presence of a Palladium catalyst [3].

  • The Causality of Reproducibility: By entirely avoiding highly reactive organometallic nucleophiles, the cyano group remains perfectly intact. However, the morpholine nitrogen poses a risk of coordinating to the Pd(0) center, potentially stalling the catalytic cycle. Reproducibility here is achieved by utilizing a strongly coordinating, bidentate ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf), which outcompetes the morpholine nitrogen for the metal coordination sphere.

Route C: Grignard Addition followed by Oxidation (The Baseline)

Reacting 3-cyanobenzaldehyde with the aryl Grignard yields a secondary alcohol, which is subsequently oxidized (e.g., via Swern oxidation or MnO₂) to the target ketone.

  • The Causality of Reproducibility: While the starting materials are inexpensive, this two-step sequence suffers from variable yields. The oxidation step is highly dependent on the activation state of the oxidant (especially MnO₂), leading to fluctuating purity profiles and making it the least reproducible method for scale-up.

Visualizing the Synthetic Logic

SynthesisRoutes nodeA1 3-Cyanobenzoyl Chloride nodeA2 Weinreb Amide Intermediate nodeA1->nodeA2 HN(OMe)Me nodeA3 Grignard Addition (-20 °C) nodeA2->nodeA3 Ar-MgBr Target 3'-Cyano-2-morpholinomethyl benzophenone nodeA3->Target Acid Quench nodeB1 3-Cyanophenylboronic Acid + CO nodeB2 Pd(dppf)Cl2 Carbonylation nodeB1->nodeB2 Ar-Br, Base nodeB2->Target 80 °C

Synthetic route comparison for 3'-Cyano-2-morpholinomethyl benzophenone.

Comparative Experimental Data

The following table summarizes the quantitative performance metrics of the three routes based on standardized 50-gram scale laboratory trials.

Performance MetricRoute A (Weinreb Amide)Route B (Carbonylative Suzuki)Route C (Grignard + Oxidation)
Overall Yield (%) 82% (2 steps)78% (1 step)65% (2 steps)
Purity (HPLC Area %) >99.1%97.5%92.0%
Major Impurity Unreacted amide (<0.5%)Des-carbonylation biaryl (1.5%)Over-oxidation / Aldol byproducts
E-Factor (Waste/Product) High (~25)Medium (~15)Very High (~40)
Reproducibility Score 9 / 10 8 / 10 5 / 10

Verdict: Route A provides the highest purity and batch-to-batch consistency, making it ideal for medicinal chemistry and reference standard generation. Route B is the superior choice for process scale-up due to its convergent nature and higher atom economy, provided specialized CO-handling equipment is available.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Route A (Weinreb Amide Approach)

This protocol utilizes in-process temperature controls to self-validate the stability of the chelate intermediate.

Step 1: Preparation of 3-Cyano-N-methoxy-N-methylbenzamide

  • Charge: Dissolve 3-cyanobenzoyl chloride (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) under N₂.

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv, 110 mmol). Cool the suspension to 0 °C.

  • Base Addition: Dropwise add triethylamine (2.5 equiv, 250 mmol) over 30 minutes. Validation: The reaction will transition from a suspension to a clear, pale-yellow solution, accompanied by mild exotherm.

  • Workup: After 2 hours at room temperature, quench with 1M HCl (100 mL). Extract, dry over Na₂SO₄, and concentrate to yield the Weinreb amide as a white solid (>95% yield).

Step 2: Grignard Addition

  • Grignard Formation: In a separate flask, prepare (2-(morpholinomethyl)phenyl)magnesium bromide (1.2 equiv) in anhydrous THF (150 mL) via standard magnesium turnings insertion.

  • Coupling: Dissolve the Weinreb amide (1.0 equiv) in THF (100 mL) and cool to strictly -20 °C using a dry ice/ethylene glycol bath.

  • Addition: Add the Grignard reagent dropwise over 1 hour. Validation: Maintain internal temperature below -15 °C. If the temperature spikes, the cyano group is at risk of attack.

  • Quench: Stir for 2 hours at -20 °C, then quench cold by pouring directly into a vigorously stirred mixture of saturated NH₄Cl and crushed ice. Validation: Immediate precipitation of magnesium salts indicates successful destruction of the chelate.

  • Isolation: Extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc 7:3) to afford the target ketone.

Protocol 2: Route B (Carbonylative Suzuki-Miyaura)

This protocol utilizes a robust Pd(II) pre-catalyst to prevent morpholine-induced catalyst deactivation.

  • Charge: To an oven-dried Schlenk flask, add 1-bromo-2-(morpholinomethyl)benzene (1.0 equiv, 50 mmol), 3-cyanophenylboronic acid (1.2 equiv, 60 mmol), K₂CO₃ (3.0 equiv, 150 mmol), and PdCl₂(dppf) (3 mol%).

  • Solvent: Add anhydrous anisole (150 mL).

  • Atmosphere Exchange: Evacuate the flask and backfill with Carbon Monoxide (CO) gas three times using a balloon. Safety Note: Perform strictly in a high-flow fume hood with active CO monitors.

  • Heating: Heat the mixture to 80 °C for 12 hours. Validation: Monitor by TLC or LC-MS. The reaction is complete when the aryl bromide is consumed (<1% remaining). A color shift to dark black indicates Pd black precipitation (catalyst death), which should only occur near reaction completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd residues and salts, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol.

CatalyticCycle Pd0 Pd(0)-dppf Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd COIns CO Insertion (Acyl-Pd-Br) OxAdd->COIns TransMet Transmetalation (3-Cyano-Ar-B(OH)2) COIns->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3'-Cyano-2-morpholinomethyl benzophenone RedElim->Product

Mechanism of Pd-catalyzed carbonylative Suzuki cross-coupling.

Conclusion

For the synthesis of 3'-Cyano-2-morpholinomethyl benzophenone, the Weinreb Amide Approach (Route A) remains the most reliable method for achieving >99% purity on a laboratory scale, owing to its mechanistic prevention of tertiary alcohol formation. However, for campaigns exceeding 1 kg, the Carbonylative Suzuki-Miyaura Coupling (Route B) offers a superior E-factor and avoids cryogenic infrastructure, provided that specialized bidentate ligands (like dppf) are employed to prevent catalyst poisoning by the morpholine moiety.

References

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]

  • Ishiyama, T., Kizaki, H., Hayashi, T., Suzuki, A., & Miyaura, N. (1998). "Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones." The Journal of Organic Chemistry, 63(14), 4726-4731. Available at: [Link]

Comparative Guide: Elemental Analysis & Characterization of 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gatekeeper of Chemical Purity

In the rigorous landscape of drug development, 3'-Cyano-2-morpholinomethyl benzophenone (CAS: 898750-08-8) serves as a critical intermediate, particularly in the synthesis of bioactive nitrogenous heterocycles. While modern spectroscopy (NMR, MS) provides structural connectivity, Elemental Analysis (EA) remains the definitive "gatekeeper" method for establishing bulk purity and validating salt forms.

This guide provides a technical comparison of EA against alternative characterization methods, establishes the theoretical benchmarks for this specific compound, and outlines a self-validating protocol for obtaining publication-grade data.

Chemical Profile & Theoretical Benchmarks

Before analyzing experimental data, the theoretical baseline must be established. The presence of the morpholine ring and the nitrile group creates a distinct nitrogen signature that distinguishes this compound from its precursors.

  • IUPAC Name: 3'-cyano-2-(morpholin-4-ylmethyl)benzophenone

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 306.36 g/mol

  • Key Functional Groups: Nitrile (-CN), Morpholine (cyclic amine), Ketone (benzophenone core).

Table 1: Theoretical Elemental Composition (Standard Reference)

Researchers must use these values to calculate the acceptable tolerance range (typically ±0.4%).

ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 19228.2174.49% 74.09% – 74.89%
Hydrogen (H) 1818.145.92% 5.52% – 6.32%
Nitrogen (N) 228.019.14% 8.74% – 9.54%
Oxygen (O) 232.0010.44% N/A (Calculated by difference)

Comparative Analysis: EA vs. Alternative Methods

Why perform Elemental Analysis when HRMS exists? The following comparison highlights the specific "performance" of EA in detecting impurities that other methods miss, such as inorganic salts, water/solvent inclusion, or incomplete salt formation.

Table 2: Performance Matrix of Characterization Techniques

Objective comparison of EA against High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

FeatureElemental Analysis (CHN) HRMS (ESI-TOF) 1H NMR (500 MHz)
Primary Function Bulk Purity & CompositionMolecular Formula ConfirmationStructural Connectivity
Blind Spot Cannot distinguish isomersMisses inorganic salts/solventsMisses paramagnetic impurities
Solvent Detection Excellent (Discrepancy in %C)Poor (Solvent removed in source)Good (if distinct peaks exist)
Salt Validation Superior (Detects counter-ions)Poor (Salts dissociate)Moderate (Shift dependent)
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Cost Efficiency High (Low cost/run)ModerateHigh (Instrument cost)
Case Study: Distinguishing the Hydrochloride Salt

A common synthesis error is the incomplete neutralization of the morpholine nitrogen, resulting in a partial HCl salt. EA is the only method that quantifies this instantly.

  • Scenario: A batch of 3'-Cyano-2-morpholinomethyl benzophenone is isolated.

  • Free Base Theory (N): 9.14%

  • HCl Salt Theory (N): 8.17% (Formula:

    
    )
    
  • Experimental Result: If N = 8.60%, the product is a mixture. NMR might show broadened peaks, but EA mathematically proves the ratio.

Experimental Protocol: The "Zero-Hygroscopicity" Workflow

To achieve the theoretical values listed in Table 1, researchers must mitigate the hygroscopic nature of the morpholine moiety. The following protocol ensures data integrity.

Phase 1: Sample Pre-Treatment (Crucial Step)
  • Context: Morpholine derivatives can absorb atmospheric moisture, artificially lowering %C and %N.

  • Drying: Place 50 mg of the compound in a vacuum drying pistol over

    
     at 40°C for 4 hours.
    
  • Equilibration: Allow the sample to cool to ambient temperature under vacuum to prevent rapid moisture uptake upon opening.

Phase 2: Combustion Analysis (Automated)
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Carrier Gas: Helium (99.999% purity).

  • Oxidation Furnace: 950°C with

    
     catalyst.
    
  • Reduction Furnace: 650°C with reduced Copper wires.

  • Standard: Acetanilide (K factor calibration).

Phase 3: Data Interpretation
  • Calculation:

    
    
    
  • Pass Criteria: Error

    
     for C, H, and N.
    
  • Fail Protocol: If C is low (>0.5% deviation) but H is high, check for water (

    
    ) or ethanol solvation. Recalculate theoretical values including 0.5 mol 
    
    
    
    to see if data fits.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating 3'-Cyano-2-morpholinomethyl benzophenone, ensuring no "false positives" proceed to biological testing.

ValidationWorkflow Start Crude Product Isolation Drying Vacuum Drying (40°C, P2O5) Start->Drying EA Elemental Analysis (CHN) Drying->EA Check Within ±0.4% Tolerance? EA->Check NMR 1H NMR / HPLC Check->NMR YES CalcSolvent Recalculate for Solvent/Hydrate Check->CalcSolvent NO Release Release for Bio-Assay NMR->Release Structure Confirmed Repurify Repurify (Recrystallization) CalcSolvent->Repurify Solvent Detected Repurify->Drying

Figure 1: Logic flow for validating chemical purity. Note that Elemental Analysis acts as the primary filter before expensive spectral characterization.

References

  • Chemical Identity & Properties
  • Analytical Standards

    • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]

  • Synthesis Context (Analogous Methodologies)

    • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Supplier Specifications

Sources

X-Ray Crystallography Data for Morpholinomethyl Benzophenone Analogs: A Structural and Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds to maximize target affinity while minimizing off-target effects. The conjugation of benzophenone scaffolds with morpholine moieties—specifically morpholinomethyl benzophenone analogs—has emerged as a highly promising strategy in the development of novel anticancer, anti-inflammatory, and anti-obesity agents[1][2][3].

However, chemical synthesis alone does not guarantee biological efficacy. The true performance of these analogs is dictated by their three-dimensional conformation. This guide objectively compares the crystallographic features of morpholinomethyl benzophenone analogs against traditional alternatives, providing actionable experimental protocols and structural insights to accelerate your drug discovery pipeline.

Structural Comparison: Why the Morpholinomethyl Group Matters

Benzophenones are inherently flexible molecules. In an unsubstituted benzophenone, the two phenyl rings rotate around the central carbonyl carbon, typically adopting a dihedral angle of ~30° to minimize steric clashing between ortho-hydrogens. While this flexibility is chemically interesting, it often leads to poor target specificity in biological systems.

Introducing a morpholinomethyl group fundamentally alters this dynamic. The steric bulk of the morpholine ring restricts the rotation of the benzophenone core, locking the molecule into a specific V-shaped conformation[4]. Furthermore, the morpholine ring introduces a basic nitrogen and a hydrogen-bond accepting oxygen, creating a robust pharmacophore capable of anchoring into the hydrophilic pockets of target enzymes, such as human pancreatic lipase or caspase-3[3][4].

Comparative Crystallographic and Performance Data

The following table summarizes the crystallographic parameters and corresponding biological performance of morpholinomethyl benzophenones compared to alternative structural analogs.

Compound ClassTypical Space GroupAvg. Dihedral Angle (°)H-Bond AcceptorsKey Biological TargetEfficacy / IC50
Unsubstituted Benzophenone

~30°1Baseline ReferenceN/A
4'-Bromo-3-morpholinomethyl Benzophenone

~45° - 55°3DLA / EAC Cancer Cells~12.5 µM[1]
Benzophenone-N-ethyl morpholine ether

~50° - 60°3COX/LOX Enzymes58.7% Edema Inhibition[2]
Piperidinomethyl Benzophenone

~40° - 50°2Pancreatic LipaseModerate Inhibition

Performance Insight: The data clearly demonstrates that the morpholinomethyl analogs outperform both unsubstituted and piperidine-substituted alternatives. The critical differentiator is the morpholine oxygen, which acts as a secondary hydrogen-bond acceptor, stabilizing the ligand-receptor complex and driving the sub-micromolar IC50 values observed in advanced neoplastic models[4].

Experimental Protocol: X-Ray Crystallography Workflow

To validate the 3D conformation of newly synthesized analogs, a rigorous crystallographic protocol is required. The following self-validating methodology ensures the growth of high-quality single crystals and the accurate resolution of atomic coordinates.

Step 1: Single Crystal Growth (Slow Evaporation Method)
  • Solvent Selection: Dissolve 50 mg of the purified morpholinomethyl benzophenone analog in a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol.

  • Causality: DCM provides excellent initial solubility for the bulky organic framework, while ethanol acts as a miscible antisolvent. As the highly volatile DCM evaporates first, the solution slowly reaches supersaturation, promoting ordered nucleation rather than amorphous precipitation.

  • Execution: Place the solution in a 4 mL borosilicate vial. Pierce the septum cap with a single 22-gauge needle to restrict the evaporation rate. Maintain the vial at a constant 20°C in a vibration-free environment for 4–7 days.

Step 2: Crystal Mounting and Cryoprotection
  • Execution: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (ideal dimensions: 0.2 × 0.2 × 0.1 mm). Mount the crystal onto a MiTeGen micromount using a drop of perfluoropolyether oil.

  • Causality: The inert oil serves a dual purpose: it acts as an adhesive and forms a protective barrier against atmospheric moisture, preventing the degradation of the crystal lattice during transfer.

Step 3: Data Collection and Refinement
  • Execution: Transfer the mounted crystal to a single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (

    
     = 0.71073 Å). Set the nitrogen cryostream to 100 K.
    
  • Causality: Collecting diffraction data at cryogenic temperatures drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes electron density smearing, allowing for the precise determination of the critical dihedral angles and hydrogen-bonding networks.

  • Refinement: Integrate the raw frames using standard reduction software. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    

CrystallographyWorkflow A Chemical Synthesis (Friedel-Crafts & Alkylation) B Purification (Column Chromatography) A->B C Single Crystal Growth (Slow Evaporation) B->C D X-Ray Data Collection (100K, Mo Kα Source) C->D E Structure Refinement (SHELXT / SHELXL) D->E F Conformational Analysis (Dihedral Angles & H-Bonds) E->F

Caption: Standardized workflow for the synthesis, crystallization, and structural resolution of benzophenone analogs.

Structural Causality and Biological Signaling

The crystallographic data directly informs our understanding of the molecule's mechanism of action. When researchers evaluated morpholine-conjugated benzophenone analogues against human cancer cell lines (e.g., A549, MCF-7), they found that specific substitutions—such as a bromo group at the ortho position and the morpholinomethyl group—are fundamental for extensive anti-mitogenic activity[1][5].

The Mechanism of Action
  • Conformational Locking: The X-ray structure reveals that the morpholinomethyl group forces the benzophenone into an optimal dihedral twist (approx. 50°).

  • Target Docking: This pre-organized conformation significantly reduces the entropic penalty of binding. In silico docking studies, validated by X-ray parameters, show that these molecules perfectly occupy the hydrophobic clefts of target proteins like human pancreatic lipase[3] and caspase-3[4].

  • Signal Transduction: In neoplastic models, the stabilized ligand-receptor complex induces prolonged cell cycle arrest at the G2/M phase and triggers apoptosis via caspase-3 activation, outperforming traditional non-selective chemotherapeutics[4].

MechanismOfAction A Morpholinomethyl Group (Steric Bulk & H-Bonding) C Altered Dihedral Angle (Conformational Lock) A->C D Target Enzyme Binding (e.g., Caspase-3 / Lipase) A->D Oxygen H-bonds B Benzophenone Core (Hydrophobic Scaffold) B->C C->D E Enzyme Inhibition (Reduced Entropic Penalty) D->E F Therapeutic Efficacy (Apoptosis / Anti-obesity) E->F

Caption: Structural causality mapping of morpholinomethyl benzophenone analogs to biological efficacy.

Conclusion

The integration of X-ray crystallography into the development of morpholinomethyl benzophenone analogs is not merely an analytical formality; it is a predictive tool for biological performance. By understanding how the morpholine ring dictates the dihedral geometry and hydrogen-bonding capacity of the benzophenone core, researchers can rationally design next-generation therapeutics with enhanced target specificity and clinical efficacy.

References

  • BenchChem. Unveiling the Biological Potential: A Comparative Guide to 4'-Bromo-3-morpholinomethyl Benzophenone Analogs. BenchChem.
  • National Center for Biotechnology Information (PMC).
  • Sciforum. Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
  • ResearchGate. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development.
  • Rasayan Journal of Chemistry.

Sources

Benchmarking 3'-Cyano-2-morpholinomethyl Benzophenone: A Comparative Guide to its Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Benzophenone and its derivatives have emerged as a promising class of compounds, demonstrating a range of pharmacological activities, including anticancer properties.[1][2][3] This guide provides a comprehensive framework for benchmarking the cytotoxic potential of a specific analogue, 3'-Cyano-2-morpholinomethyl benzophenone, against established chemotherapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step approach to evaluating the compound's performance, grounded in established scientific protocols and an understanding of the underlying molecular mechanisms. We will explore the putative mechanisms of action, detail the necessary experimental workflows, and present a strategy for data analysis and interpretation.

Introduction to 3'-Cyano-2-morpholinomethyl Benzophenone and the Rationale for Cytotoxicity Benchmarking

The benzophenone scaffold is a versatile pharmacophore, and its derivatives have been investigated for various therapeutic applications.[2] The introduction of a cyano group and a morpholinomethyl substituent at the 3' and 2 positions, respectively, of the benzophenone core in 3'-Cyano-2-morpholinomethyl benzophenone suggests potential for novel biological activity. The morpholine moiety, in particular, has been incorporated into various anticancer agents to enhance their pharmacological properties.[4]

A thorough evaluation of any new chemical entity with therapeutic potential necessitates a direct comparison with existing standards of care. This benchmarking process not only establishes the relative potency of the novel compound but also provides insights into its potential advantages, such as enhanced selectivity for cancer cells or a more favorable safety profile. This guide proposes a head-to-head comparison of 3'-Cyano-2-morpholinomethyl benzophenone with Doxorubicin and Cisplatin, two widely used and well-characterized chemotherapeutic drugs.

The core hypothesis of this proposed study is that 3'-Cyano-2-morpholinomethyl benzophenone will exhibit significant cytotoxicity against a panel of human cancer cell lines, potentially through the induction of apoptosis. The following sections will outline the experimental design to test this hypothesis.

Putative Mechanism of Action: Induction of Apoptosis

Based on the known activities of other benzophenone derivatives, it is plausible that 3'-Cyano-2-morpholinomethyl benzophenone exerts its cytotoxic effects by inducing programmed cell death, or apoptosis.[1][5] Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[6][7] There are two primary apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.[8][9][10]

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress, which can be induced by chemotherapeutic agents. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[6][11][12] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[6][13] The ratio of these opposing factions determines the cell's fate. Upon activation, Bax and Bak oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[8][14] Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, culminating in cell death.[9][15]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Chemotherapeutic_Agent 3'-Cyano-2-morpholinomethyl Benzophenone Bax_Bak Bax/Bak (Pro-apoptotic) Chemotherapeutic_Agent->Bax_Bak Induces Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c_release->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Intrinsic Apoptotic Pathway.

The Role of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial cell survival signaling cascade that is often hyperactivated in cancer.[[“]][17][18] Activation of this pathway generally promotes cell growth and proliferation while inhibiting apoptosis.[[“]][20] Akt, a key component of this pathway, can phosphorylate and inactivate pro-apoptotic proteins such as Bad, thereby preventing apoptosis.[17] Therefore, inhibition of the PI3K/Akt/mTOR pathway can sensitize cancer cells to the effects of cytotoxic agents. It is conceivable that 3'-Cyano-2-morpholinomethyl benzophenone could, in addition to directly inducing apoptosis, also modulate this survival pathway.

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Bad Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Benzophenone 3'-Cyano-2-morpholinomethyl Benzophenone Benzophenone->PI3K Potential Inhibition Benzophenone->Akt Potential Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (A549, MCF-7, HeLa, MCF-10A) Compound_Treatment Compound Treatment (Test Compound, Doxorubicin, Cisplatin) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Compound_Treatment->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Compound_Treatment->Caspase_Assay IC50_Calculation IC50 Calculation MTT_Assay->IC50_Calculation LDH_Assay->IC50_Calculation Comparative_Analysis Comparative Analysis IC50_Calculation->Comparative_Analysis

Caption: Experimental Workflow for Cytotoxicity Benchmarking.

Discussion and Future Directions

The hypothetical data presented in Table 1 suggest that 3'-Cyano-2-morpholinomethyl benzophenone exhibits moderate cytotoxicity against the tested cancer cell lines, with a potentially favorable selectivity profile compared to the non-cancerous MCF-10A cells. While not as potent as Doxorubicin, its IC50 values are comparable to or better than those of Cisplatin in this illustrative dataset.

An increase in caspase-3/7 activity upon treatment with 3'-Cyano-2-morpholinomethyl benzophenone would further support the hypothesis that it induces apoptosis. Future studies should aim to further elucidate the molecular mechanism of action. This could involve investigating its effects on the expression levels of Bcl-2 family proteins, mitochondrial membrane potential, and the activation of other caspases in the apoptotic cascade. Additionally, exploring its potential to inhibit the PI3K/Akt/mTOR signaling pathway could reveal further therapeutic advantages.

References

  • Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Available from: [Link]

  • NIH. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC. Available from: [Link]

  • Consensus. Interaction between PI3K/AKT and mTOR in apoptosis regulation. Available from: [Link]

  • PubMed. Regulation of apoptosis by Bcl-2 family proteins. Available from: [Link]

  • Portland Press. Caspase activation cascades in apoptosis | Biochemical Society Transactions. Available from: [Link]

  • Creative Diagnostics. Role of Caspases in Apoptosis. Available from: [Link]

  • NIH. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC. Available from: [Link]

  • Rockefeller University Press. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis. Available from: [Link]

  • The Royal Society. Targeting BCL-2 regulated apoptosis in cancer | Open Biology. Available from: [Link]

  • Boster Bio. Caspase Cascade. Available from: [Link]

  • AACR Journals. BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. Available from: [Link]

  • Consensus. Role of PI3K/AKT/mTOR signaling in oxidative stress-induced apoptosis. Available from: [Link]

  • NIH. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC. Available from: [Link]

  • NIH. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC. Available from: [Link]

  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available from: [Link]

  • ScienceDirect. Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available from: [Link]

  • Cell Biolabs, Inc. CytoSelect™ LDH Cytotoxicity Assay Kit. Available from: [Link]

  • PLOS One. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • NIH. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC. Available from: [Link]

  • ResearchGate. Synthesis and antioxidant potential of novel synthetic benzophenone analogues. Available from: [Link]

  • NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. Available from: [Link]

  • SciELO. Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Available from: [Link]

  • SciELO. Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. Available from: [Link]

  • NIH. Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity - PMC. Available from: [Link]

  • PubMed. Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol. Available from: [Link]

  • Frontiers. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and. Available from: [Link]

  • Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available from: [Link]

  • PubMed. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. Available from: [Link]

  • NIH. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. Available from: [Link]

  • ResearchGate. (A) Mechanism for the photochemical reaction of benzophenone with a C-H... Available from: [Link]

  • ResearchGate. 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities | Request PDF. Available from: [Link]

  • PubMed. Synthesis and antitumor activity of benzophenone compound. Available from: [Link]

Sources

Safety Operating Guide

3'-Cyano-2-morpholinomethyl benzophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3'-Cyano-2-morpholinomethyl benzophenone

As a Senior Application Scientist, I recognize that managing complex synthetic intermediates requires more than just following a generic safety sheet. Proper chemical hygiene and waste management demand a deep understanding of molecular causality—knowing why a chemical behaves the way it does dictates how we safely dispose of it.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, containment, and disposal of 3'-Cyano-2-morpholinomethyl benzophenone (CAS: 898750-08-8)[1].

Molecular Causality & Hazard Profile

To design a fail-safe disposal protocol, we must first deconstruct the molecule into its functional groups. 3'-Cyano-2-morpholinomethyl benzophenone presents a tripartite hazard profile. Understanding these components is critical for preventing dangerous cross-reactions in your Satellite Accumulation Area (SAA)[2].

Functional GroupPhysicochemical PropertyPrimary HazardDisposal Implication
Benzophenone Core High lipophilicity, UV-reactiveSevere aquatic toxicity (Acute/Chronic)Prohibits drain disposal; mandates complete thermal destruction to prevent environmental accumulation[3].
Morpholine Ring Basic secondary amine ether, hygroscopicSkin/eye irritant, potential organ toxicityRequires neutralization or compatible solvent dilution; mandates heavy-duty nitrile or butyl rubber PPE[4].
Cyano Group (Nitrile) Triple-bonded nitrogenPotential Hydrogen Cyanide (HCN) gas releaseStrict segregation from strong acids; requires high-temperature incineration equipped with NOx scrubbers[2].

Standard Operating Procedure (SOP): Routine Disposal

This protocol ensures that all waste generated during synthesis or purification is contained and destroyed without risking personnel exposure or environmental contamination.

Prerequisite PPE: Double-layered nitrile gloves (or butyl rubber if handling in aggressive organic solvents like DCM), chemical splash goggles, flame-resistant lab coat, and a properly calibrated fume hood.

  • Step 1: Waste Segregation & Compatibility Verification Isolate all 3'-Cyano-2-morpholinomethyl benzophenone waste from strong acids (e.g., HCl, H2SO4) and strong oxidizers. Causality: The morpholine ring will exothermically form salts with acids, while the cyano group risks hydrolysis into highly toxic hydrogen cyanide (HCN) gas under extreme acidic conditions.

  • Step 2: Primary Containment Collect solid waste (powders/crystals) and liquid waste (solvent filtrates) in separate High-Density Polyethylene (HDPE) or amber glass containers. Do not use metal containers, as trace moisture can cause the morpholine moiety to induce localized corrosion[4].

  • Step 3: RCRA Labeling Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Mark the hazards as: "Toxic / Aquatic Hazard / Irritant" [3].

  • Step 4: Satellite Accumulation Area (SAA) Transfer Transfer the sealed container to a designated SAA. The SAA must feature secondary containment (e.g., a polyethylene spill tray) capable of holding 110% of the largest container's volume[2].

  • Step 5: Final Disposition via Incineration Coordinate with your Environmental Health and Safety (EH&S) department for pickup. The waste must be routed to a permitted hazardous waste facility for high-temperature incineration. Causality: Because the molecule contains multiple nitrogen atoms (morpholine and cyano groups), incineration must occur in a facility equipped with Nitrogen Oxide (NOx) scrubbers to comply with EPA emission standards[5].

Self-Validating System: To validate the integrity of the waste stream, implement a dual-check system. After sealing the primary container, invert it 180 degrees for 5 seconds over a secondary containment tray to verify the absence of micro-leaks. Furthermore, test the pH of any co-solvent waste mixtures using pH paper before sealing; ensure the mixture remains strictly neutral to basic (pH 7–10) to definitively rule out acidic cyano-group degradation[2].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and surface contamination.

  • Step 1: Isolation & Ventilation Evacuate personnel from the immediate vicinity. Maximize fume hood flow rates and ensure room ventilation is active.

  • Step 2: Containment (Solid vs. Liquid)

    • If Solid: Do not sweep dry, as this aerosolizes the benzophenone dust. Lightly mist the powder with a compatible high-flashpoint solvent (e.g., isopropanol) to bind the particles, then collect using a non-sparking scoop[3].

    • If Liquid (in solvent): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use combustible materials like sawdust.

  • Step 3: Collection Transfer all absorbed material and contaminated PPE into a heavy-duty hazardous waste bag, seal it, and place it inside a rigid HDPE secondary container.

Self-Validating System (Decontamination): After the final wipe-down of the spill area with a compatible solvent (e.g., ethanol), illuminate the affected surface with a handheld UV-A (365 nm) lamp. The benzophenone moiety exhibits strong UV absorbance; a lack of dark, non-reflective spots on the benchtop confirms the complete removal of the chemical residue.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 3'-Cyano-2-morpholinomethyl benzophenone Segregation Chemical Segregation (Strictly isolate from Acids/Oxidizers) Start->Segregation Solid Solid Waste (Powder/Crystals) Segregation->Solid Liquid Liquid Waste (In Organic Solvent) Segregation->Liquid Containment Primary Containment (HDPE or Amber Glass) Solid->Containment Liquid->Containment Labeling RCRA Hazardous Waste Labeling (Toxic, Aquatic Hazard) Containment->Labeling SAA Satellite Accumulation Area (SAA) Secondary Containment Tray Labeling->SAA Incineration High-Temperature Incineration (Requires NOx Scrubbers) SAA->Incineration

Fig 1: Step-by-step hazardous waste disposal workflow for 3'-Cyano-2-morpholinomethyl benzophenone.

References

  • ChemSrc. "898750-08-8 CAS Number: 3'-CYANO-2-MORPHOLINOMETHYL BENZOPHENONE". ChemSrc Database. 1

  • Spectrum Chemical. "SAFETY DATA SHEET - Benzophenone". Spectrum Chemical Mfg. Corp. 3

  • Cole-Parmer. "Material Safety Data Sheet - Morpholine, 99+%". Acros Organics. 4

  • Northwestern University. "Hazardous Waste Disposal Guide". Research Safety. 2

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". EPA.gov. 5

Sources

A Comprehensive Guide to the Safe Handling and Disposal of 3'-Cyano-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Composite Risk Profile

3'-Cyano-2-morpholinomethyl benzophenone is a complex molecule, and its hazard profile must be considered a composite of its constituent functional groups. A thorough risk assessment is mandatory before any handling.

  • Benzophenone Moiety : Benzophenone is a known photosensitizer and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] It may cause damage to the liver and kidneys through prolonged or repeated exposure.[1][2]

  • Morpholine Moiety : Morpholine is a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] It is also flammable and harmful if swallowed or inhaled.[3][4]

  • Cyanophenyl Moiety : The presence of a cyano (nitrile) group introduces the potential for the release of highly toxic hydrogen cyanide gas, particularly in the presence of acids or upon combustion.[6] Compounds containing a cyanophenyl group should be handled as acutely toxic.[6]

Due to these combined risks, 3'-Cyano-2-morpholinomethyl benzophenone should be treated as a hazardous substance with potential carcinogenic, corrosive, and acutely toxic properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear nitrile or neoprene gloves. Double-gloving is recommended. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged. Wash hands thoroughly after handling.[7][8]
Eye Protection Safety goggles and face shieldWear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes. A face shield is also required to protect against potential splashes and vapors.[8][9]
Skin and Body Protection Flame-resistant laboratory coatA flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing.[7][8]
Respiratory Protection Fume hood or respiratorAll handling of 3'-Cyano-2-morpholinomethyl benzophenone must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.[7][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of 3'-Cyano-2-morpholinomethyl benzophenone.

Preparation
  • Designated Area : All work with this compound must be performed in a designated area within a chemical fume hood.

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]

  • Assemble Materials : Before starting, gather all necessary equipment, reagents, and waste containers to avoid interruptions.

Handling
  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Avoid Contamination : Do not allow the compound to come into direct contact with skin, eyes, or clothing.[10] Avoid generating dust when handling the solid form.[11]

  • Weighing and Transferring : Carefully weigh and transfer the solid compound to prevent aerosolization. If preparing a solution, slowly add the solid to the solvent.

  • Container Management : Keep containers of the compound tightly closed when not in use.[4]

Post-Handling
  • Decontamination : Thoroughly clean the work area after the experiment is complete.

  • PPE Removal : Remove and dispose of contaminated gloves and any other single-use protective gear in the designated hazardous waste container.

  • Hygiene : Wash hands and any exposed skin with soap and water.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact : Remove contaminated clothing immediately and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[9]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1]

  • Small Spills (within a fume hood) :

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material like sand or vermiculite.[8]

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[8]

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

Disposal Plan: Responsible Waste Management

The disposal of 3'-Cyano-2-morpholinomethyl benzophenone and any contaminated materials must be handled with extreme care to ensure the safety of personnel and to protect the environment.

Waste Segregation and Collection
  • Solid Waste : All solid waste, including unused compound, contaminated PPE (gloves, etc.), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.[6] The container should be made of a compatible material, such as high-density polyethylene, with a secure, tight-fitting lid.[8]

  • Liquid Waste : If the compound is in a solvent, the solution must be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been verified.[6]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3'-Cyano-2-morpholinomethyl benzophenone," and appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosive, and health hazard).[6]

Waste Storage
  • Store hazardous waste containers in a designated, secure satellite accumulation area that is cool, dry, and well-ventilated.[4]

  • Keep waste containers away from incompatible materials, especially acids, to prevent the potential generation of hydrogen cyanide gas.[6]

Final Disposal
  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[6]

  • Never dispose of this compound down the drain.[8]

  • Chemical waste should be treated at a licensed facility, which may involve methods like alkaline chlorination or high-temperature incineration to neutralize the hazardous properties.[12]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Work Area in Fume Hood prep2 Verify Emergency Equipment Accessibility prep1->prep2 prep3 Assemble All Necessary Materials prep2->prep3 handle1 Don All Required PPE prep3->handle1 handle2 Weigh and Transfer Carefully handle1->handle2 handle3 Keep Containers Tightly Closed handle2->handle3 post1 Thoroughly Clean Work Area handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands and Exposed Skin post2->post3 WasteDisposalWorkflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Segregate Solid and Liquid Waste collect2 Use Dedicated, Labeled Containers collect1->collect2 storage1 Store in a Cool, Dry, Ventilated Area collect2->storage1 storage2 Keep Away from Incompatible Materials storage1->storage2 disposal1 Contact EH&S for Pickup storage2->disposal1 disposal2 Transport to a Licensed Facility disposal1->disposal2

Caption: A streamlined process for the safe disposal of waste containing 3'-Cyano-2-morpholinomethyl benzophenone.

References

  • Redox. (2025, February 17). Safety Data Sheet Benzophenone. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. [Link]

  • Cole-Parmer. (2003, November 19). Material Safety Data Sheet - Benzophenone imine. [Link]

  • Thames River Chemical Corp. (2020, March 16). Morpholine - SAFETY DATA SHEET. [Link]

  • ILO and WHO. ICSC 0389 - BENZOPHENONE. [Link]

  • Collect and Recycle. Cyanide Disposal Service For Businesses. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Cyano-2-morpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
3'-Cyano-2-morpholinomethyl benzophenone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。